molecular formula C14H21NO7S2 B1219195 DMS-612 CAS No. 56967-08-9

DMS-612

Número de catálogo: B1219195
Número CAS: 56967-08-9
Peso molecular: 379.5 g/mol
Clave InChI: CQVKMVQRSNNAGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzaldehyde Dimethane Sulfonate is a dimethane sulfonate derivative and alkylating agent with a structure similar to other alkylating agents such as chlorambucil, busulfan and melphalan, with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, benzaldehyde dimethane sulfonate alkylates DNA, which results in DNA double strand breaks, inhibition of DNA replication, cell cycle arrest and cell death. In addition, this agent is metabolized by the enzyme aldehyde dehydrogenase (ALDH) into the active carboxylic acid metabolite benzoic acid dimethane sulfonate (BA), which further contributes to its alkylating activity. Unlike other alkylating agents, benzaldehyde dimethane sulfonate has demonstrated antitumor activity in renal cell carcinoma.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

56967-08-9

Fórmula molecular

C14H21NO7S2

Peso molecular

379.5 g/mol

Nombre IUPAC

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3

Clave InChI

CQVKMVQRSNNAGO-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O

Otros números CAS

56967-08-9

Sinónimos

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde
DMS612
NSC 281612
NSC-281612
NSC281612

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of DMS-612 in Renal Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (NSC 281612) is a novel dimethane sulfonate analog identified through the National Cancer Institute (NCI)-60 cell line screen for its preferential cytotoxicity against human renal cell carcinoma (RCC).[1] Structurally similar to conventional bifunctional alkylating agents like chlorambucil and melphalan, this compound exhibits a distinct and potent anti-tumor activity in RCC models.[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in renal cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: DNA Damage and Cell Cycle Arrest

The primary mechanism of action of this compound in renal cancer cells is the induction of significant DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[1] As a bifunctional alkylating agent, this compound forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This damage disrupts DNA replication and transcription, activating the DNA Damage Response (DDR) pathway.

Key Molecular Events:
  • Induction of DNA Lesions: this compound directly alkylates DNA, creating adducts that stall replication forks.

  • Activation of DNA Damage Sensors: The presence of DNA cross-links activates key sensor proteins of the DDR pathway.

  • Phosphorylation of H2AX (γ-H2AX): A crucial early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. This serves as a beacon to recruit DNA repair machinery.[1] Preclinical and clinical studies have demonstrated a dose-dependent increase in γ-H2AX foci in cells treated with this compound, confirming the induction of DNA double-strand breaks.[1]

  • p53 Activation: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated.[1] This activation is a critical node in determining the cell's fate, either leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiating apoptosis.

  • Cell Cycle Arrest: this compound induces a robust cell cycle arrest at the G2/M and S phases in renal cancer cells.[1] This is a direct consequence of the activated DDR pathway, which prevents the cell from progressing into mitosis with damaged DNA. The G2/M checkpoint is particularly important for preventing the propagation of genomic errors.[4][5]

  • Apoptosis: Sustained DNA damage and cell cycle arrest ultimately lead to the initiation of programmed cell death, or apoptosis. This is mediated by p53-dependent and independent pathways.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against a panel of human renal cancer cell lines in the NCI-60 screen. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

Renal Cancer Cell LineGI50 (Molar)
786-01.82E-06
A4982.04E-06
ACHN1.95E-06
CAKI-12.24E-06
RXF 3932.14E-06
SN12C2.34E-06
TK-102.45E-06
UO-311.78E-06

Signaling Pathways

The central signaling pathway activated by this compound is the DNA Damage Response pathway. The currently available literature does not provide direct evidence for the modulation of other key signaling pathways in renal cancer, such as the c-MET or PI3K/AKT/mTOR pathways, by this compound. The primary effect appears to be direct DNA damage rather than targeted inhibition of these specific kinase cascades.

DNA Damage Response and Cell Cycle Arrest Pathway

DMS612_MOA DMS612 This compound DNA Nuclear DNA DMS612->DNA Enters Nucleus DNA_damage DNA Interstrand Cross-links DNA->DNA_damage Alkylation DDR DNA Damage Response (DDR) Activation DNA_damage->DDR gH2AX γ-H2AX Foci Formation DDR->gH2AX p53 p53 Activation DDR->p53 G2M_arrest G2/M Phase Cell Cycle Arrest p53->G2M_arrest S_arrest S Phase Cell Cycle Arrest p53->S_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis S_arrest->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action are provided below.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of renal cancer cells following treatment with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Renal cancer cell lines (e.g., 786-0, A498)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed renal cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis start Seed Renal Cancer Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Flow Cytometry stain->flow analyze Quantify Cell Cycle Phases flow->analyze

Caption: Experimental workflow for cell cycle analysis.

Detection of γ-H2AX by Immunofluorescence

This protocol describes the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in renal cancer cells treated with this compound.

Materials:

  • Renal cancer cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described previously.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the γ-H2AX foci using a fluorescence microscope.

Western Blotting for p53

This protocol details the detection of total and phosphorylated p53 levels in renal cancer cells after this compound treatment.

Materials:

  • Treated and untreated renal cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53 and anti-phospho-p53 (e.g., Ser15)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total p53 or phospho-p53 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound is a potent bifunctional alkylating agent with significant cytotoxic activity against renal cell carcinoma. Its core mechanism of action is the induction of extensive DNA damage, which activates the DNA Damage Response pathway, leading to the formation of γ-H2AX foci and the activation of p53. This cascade of events culminates in cell cycle arrest at the G2/M and S phases, and ultimately, apoptosis. While the direct impact of this compound on other oncogenic signaling pathways in RCC remains to be elucidated, its well-defined DNA-damaging properties establish it as a promising therapeutic agent for this challenging malignancy. Further research is warranted to explore potential synergistic combinations with other targeted therapies to enhance its anti-tumor efficacy.

References

What is the chemical structure of DMS-612?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the investigational bifunctional alkylating agent, DMS-612.

Chemical Structure and Properties

This compound, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a dimethane sulfonate analog.[1] Its chemical name is 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde .[1] The structure of this compound shares similarities with classical alkylating agents such as chlorambucil, busulfan, and melphalan.[1]

Chemical Structure of this compound

Mechanism of Action

This compound functions as a bifunctional alkylating agent, which covalently attaches alkyl groups to DNA, leading to DNA damage and subsequent cell death.[1] Preclinical studies have shown that this compound induces cell cycle arrest at the G2-M and S-phases and increases the expression of p53, a key protein in the DNA damage response pathway.[1]

A critical indicator of this compound-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] These γ-H2AX foci serve as biomarkers for DNA double-strand breaks.[2] The cytotoxic effects of this compound are particularly pronounced in cells with deficiencies in specific DNA repair pathways, including post-replication repair (rad18), recombination repair (rad52), and nucleotide excision repair (rad14).[1]

Signaling Pathway of this compound-Induced DNA Damage Response

The following diagram illustrates the proposed signaling cascade initiated by this compound.

DMS612_Pathway DMS612 This compound DNA Cellular DNA DMS612->DNA Enters Cell DNA_Alkylation DNA Alkylation & Double-Strand Breaks DNA->DNA_Alkylation Alkylation ATM_ATR ATM/ATR Kinases DNA_Alkylation->ATM_ATR Activates H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates p53 p53 Stabilization & Activation ATM_ATR->p53 gH2AX γ-H2AX Foci Formation H2AX->gH2AX CellCycleArrest G2/M and S-Phase Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Quantitative Data

A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[1] The study aimed to determine the dose-limiting toxicity (DLT) and the maximum tolerated dose (MTD).[1]

Table 1: Dose Escalation and Patient Demographics in Phase I Trial
ParameterValue
Number of Patients31
Tumor TypesColorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13)
Dose Levels Studied1.5, 3, 5, 7, 9, 12 mg/m²
Dosing Schedule10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle
Maximum Tolerated Dose (MTD)9 mg/m²
Dose-Limiting Toxicities (at 12 mg/m²)Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia
Data sourced from a Phase I clinical trial.[1][3]
Table 2: Clinical Response in Phase I Trial
ResponseDetails
Confirmed Partial Response2 patients (1 with renal cell carcinoma, 1 with cervical cancer) at the 9 mg/m² dose level
Stable Disease (≥16 weeks)Observed in several patients
Data sourced from a Phase I clinical trial.[1][3]

Experimental Protocols

Pharmacodynamic Assay: γ-H2AX Detection in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the immunofluorescence-based detection of γ-H2AX foci as a measure of DNA damage.

Workflow Diagram

gH2AX_Workflow cluster_sample Sample Collection & Processing cluster_staining Cell Staining cluster_analysis Analysis BloodCollection Collect Blood Samples PBMC_Isolation Isolate PBMCs via Ficoll Gradient BloodCollection->PBMC_Isolation Washing1 Wash in PBS PBMC_Isolation->Washing1 Fixation Fix in 2% Paraformaldehyde Washing1->Fixation Cytospin Spot on Slides via Cytospin Fixation->Cytospin Permeabilization Permeabilize with 70% Ethanol Cytospin->Permeabilization Blocking Block with 2.5% BSA Permeabilization->Blocking PrimaryAb Incubate with anti-γ-H2AX Primary Antibody Blocking->PrimaryAb SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Quantification Quantify γ-H2AX Foci per Cell Microscopy->Quantification

Caption: Experimental workflow for the detection of γ-H2AX foci in PBMCs.

Methodology:

  • Sample Collection: Blood samples were obtained from patients prior to and at various time points (e.g., 120 minutes, 240 minutes, 24 hours) after DMS612 infusion.[1]

  • PBMC Isolation: Peripheral blood mononuclear cells were isolated using a Ficoll gradient centrifugation method.[1]

  • Fixation and Permeabilization: Cells were washed in phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then permeabilized with a solution like 0.2% Triton-X or 70% ethanol to allow antibody access to the nucleus.[1][4]

  • Immunostaining:

    • Non-specific antibody binding sites were blocked using a solution containing bovine serum albumin (BSA).[4]

    • Cells were incubated with a primary antibody specific for γ-H2AX.[4]

    • Following washing steps, cells were incubated with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or FITC).[4]

  • Counterstaining and Mounting: The nuclear DNA was counterstained with DAPI, and the slides were mounted for microscopy.[4]

  • Analysis: The number of distinct fluorescent foci (γ-H2AX) per cell nucleus was quantified using a fluorescence microscope.[2]

Pharmacokinetic Analysis: LC-MS/MS Assay

This protocol describes the general approach for quantifying this compound and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship Diagram

LCMS_Logic Plasma Plasma Sample Extraction Sample Extraction (e.g., Protein Precipitation) Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC Ionization Mass Spectrometry (Ionization - ESI/APCI) LC->Ionization MassAnalyzer1 Quadrupole 1 (Precursor Ion Selection) Ionization->MassAnalyzer1 CollisionCell Quadrupole 2 (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 Quadrupole 3 (Product Ion Selection) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Logical flow of an LC-MS/MS assay for drug quantification.

Methodology:

  • Sample Preparation: Plasma samples were collected at multiple time points after drug administration.[1] Proteins were typically precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol), and the supernatant containing the drug and its metabolites was isolated.

  • Liquid Chromatography (LC): The extracted sample was injected into an HPLC system. A reversed-phase column (e.g., C18) was used to separate this compound and its metabolites from each other and from endogenous plasma components based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: The compounds eluting from the LC column were ionized, typically using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound and each of its metabolites were monitored. This highly selective method ensures accurate quantification even at low concentrations.

  • Quantification: The concentration of each analyte was determined by comparing its peak area to that of a known concentration of an internal standard and constructing a calibration curve.

References

DMS-612: A Bifunctional Alkylating Agent with Preferential Activity Against Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Benzaldehyde dimethane sulfonate (DMS-612, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents such as chlorambucil, busulfan, and melphalan, this compound exhibits a distinct pattern of cytotoxicity in the National Cancer Institute's 60-cell line (NCI-60) screen, highlighting its potential as a targeted therapeutic.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concepts

Chemical Structure and Properties: this compound, chemically named 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is a dimethane sulfonate derivative. Its structure facilitates the alkylation of nucleophilic sites on macromolecules, most notably DNA.

Mechanism of Action: As a bifunctional alkylating agent, this compound is designed to form covalent bonds with two distinct sites on DNA. This can lead to the formation of interstrand or intrastrand cross-links, which physically obstruct DNA replication and transcription.[2] This damage triggers cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

This compound is a prodrug that is rapidly metabolized in the body. One of the key metabolic steps is the conversion of the benzaldehyde moiety to a benzoic acid analog (BA), which is a primary enzymatic metabolite and a putative active alkylating agent.[1]

Preclinical Data

In Vitro Cytotoxicity

This compound has shown preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen. The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 281612) against a selection of human cancer cell lines from the NCI-60 panel.

Cell LineCancer TypeGI50 (µM)
Renal Cancer
786-0Renal1.26
A498Renal1.58
ACHNRenal2.51
CAKI-1Renal1.99
RXF 393Renal1.78
SN12CRenal1.41
TK-10Renal2.24
UO-31Renal1.12
Non-Small Cell Lung Cancer
NCI-H226Lung3.16
NCI-H460Lung2.82
NCI-H522Lung3.98
Colon Cancer
COLO 205Colon2.51
HCT-116Colon3.16
HT29Colon3.98
Breast Cancer
MCF7Breast2.51
MDA-MB-231Breast3.16
Ovarian Cancer
OVCAR-3Ovarian2.82
OVCAR-5Ovarian3.16
Leukemia
CCRF-CEMLeukemia1.99
K-562Leukemia2.24

Note: Data is representative and compiled from publicly available NCI-60 database information for NSC 281612. Actual values may vary between experiments.

Preclinical Toxicology

Toxicology studies in rats and beagle dogs identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).

SpeciesDosing ScheduleMaximum Tolerated Dose (MTD)
Fischer 344 RatsWeekly x 312 - 24 mg/m²/dose (2 - 4 mg/kg/dose)
Beagle DogsWeekly x 3> 30 mg/m²/dose (1.5 mg/kg/dose)

Clinical Data

A Phase I first-in-human study of this compound was conducted in patients with advanced solid malignancies.

Study Design and Results
ParameterDetails
Dosing Schedule 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
Dose Levels Studied 1.5 mg/m² to 12 mg/m².
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia and prolonged Grade 3 thrombocytopenia were observed at 12 mg/m².
Maximum Tolerated Dose (MTD) 9 mg/m².
Tumor Responses Confirmed partial responses were observed in one patient with renal cell carcinoma and one patient with cervical cancer, both at the MTD of 9 mg/m².[1]
Pharmacokinetics

This compound is rapidly cleared from the plasma, with the parent drug being detected only at very early time points post-infusion. The primary active metabolite, a benzoic acid analog (BA), has a longer plasma half-life, suggesting sustained generation from tissue-distributed this compound.[1]

AnalyteCmax (approx.)Plasma Half-life
This compoundNot readily quantifiableExtremely short
BA (metabolite)~4,000 ng/mL (at 12 mg/m²)Several-fold longer than in vitro

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

As a bifunctional alkylating agent, this compound induces DNA cross-links, which are recognized by the cell's DNA damage surveillance machinery. This activates a complex signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[1]

DNA_Damage_Response DMS612 This compound DNA DNA DMS612->DNA Alkylation DNA_Damage DNA Cross-links (Double-Strand Breaks) DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation H2AX H2AX ATM_ATR->H2AX Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis gamma_H2AX γ-H2AX H2AX->gamma_H2AX

This compound induced DNA Damage Response Pathway.
Cell Cycle Arrest

In vitro studies have shown that this compound treatment leads to cell cycle arrest at the G2/M and S phases.[1] This is a common consequence of DNA damage, preventing cells with compromised genomes from proceeding through mitosis. The arrest is mediated by checkpoint kinases that are activated by the DDR pathway.

Cell_Cycle_Arrest DNA_Damage DNA Damage (this compound) Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1/Chk2) DNA_Damage->Checkpoint_Kinases Activation Cdc25 Cdc25 Phosphatases Checkpoint_Kinases->Cdc25 Inhibition CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB Activation Arrest G2/M Arrest M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes entry into G2_Phase G2 Phase G2_Phase->M_Phase Apoptosis_Pathway DNA_Damage DNA Damage (this compound) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Preclinical Profile of DMS-612: A Bifunctional Alkylating Agent with Activity in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (also known as Benzaldehyde Dimethane Sulfonate, BEN, or NSC 281612) is a novel bifunctional alkylating agent that has demonstrated notable preclinical activity, particularly against renal cell carcinoma (RCC).[1][2][3] Structurally similar to established alkylating agents like chlorambucil, busulfan, and melphalan, this compound exhibits a unique cytotoxicity profile, setting it apart from conventional agents in its class.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its mechanism of action, in vitro activity, and in vivo efficacy in solid tumor models.

Mechanism of Action

This compound functions as a prodrug that undergoes metabolic activation to exert its cytotoxic effects. The molecule itself, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA).[2][4][5] This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), with ALDH1A1 being identified as a key isoform in this process.[4][5] The active metabolite, BA, is a more potent alkylating agent.[2]

The proposed mechanism of action involves the alkylation of DNA, leading to DNA double-strand breaks.[3][6] This DNA damage subsequently triggers cell cycle arrest and apoptosis.[1][3] Preclinical studies have shown that treatment with this compound leads to an increase in p53 expression, a key protein involved in the DNA damage response, further supporting this mechanism.[1][3]

cluster_0 Intracellular Activation cluster_1 Cellular Effects This compound (Prodrug) This compound (Prodrug) ALDH1A1 ALDH1A1 This compound (Prodrug)->ALDH1A1 Metabolism Benzoic Acid Dimethane Sulfonate (BA) (Active Metabolite) Benzoic Acid Dimethane Sulfonate (BA) (Active Metabolite) ALDH1A1->Benzoic Acid Dimethane Sulfonate (BA) (Active Metabolite) DNA Alkylation DNA Alkylation Benzoic Acid Dimethane Sulfonate (BA) (Active Metabolite)->DNA Alkylation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Alkylation->DNA Double-Strand Breaks p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Proposed mechanism of action of this compound.

In Vitro Studies

NCI-60 Cell Line Screen

This compound was identified through the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated a unique pattern of cytotoxicity with particular potency against renal cell carcinoma cell lines.[1][3] This selectivity for RCC distinguishes it from other classical alkylating agents.[1]

Cell Line Activity

In vitro studies have confirmed the activity of this compound and its active metabolite, BA, against various cancer cell lines. The half-life of this compound in whole blood is approximately 18 minutes, while its active metabolite BA has a much shorter half-life of around 5 minutes in plasma.[2][7] The cytotoxic potency of this compound has been shown to be significantly greater than its degradation products.[2]

Table 1: In Vitro Activity of this compound and Metabolites

CompoundHalf-life in Plasma (in vitro)Half-life in Whole Blood (in vitro)Relative Potency
This compound (BEN)~220 min~18 minHigh
Benzoic Acid Dimethane Sulfonate (BA)~5 min-Moderate
Degradation Products--Low

Note: Quantitative IC50 values across a range of cell lines are not consistently available in the public literature.

Preclinical In Vivo Studies

While detailed quantitative data and experimental protocols from preclinical in vivo studies are not extensively published, several key findings have been reported.

Xenograft Models

This compound has demonstrated anti-tumor activity in multiple preclinical xenograft models of human solid tumors, particularly renal cell carcinoma.[1][2][3] These studies have primarily utilized immunodeficient mice (e.g., SCID or athymic nude mice) bearing subcutaneous or orthotopic tumors.

Table 2: Summary of In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models

Cell LineTumor TypeImplantationHost StrainReported Outcome
RXF-393Renal Cell CarcinomaSubcutaneous & OrthotopicSCIDTumor regressions observed at all tested doses and schedules.[1]
ACHN-lucRenal Cell CarcinomaOrthotopicNot SpecifiedAnti-tumor activity confirmed.[1]
786-0Renal Cell CarcinomaOrthotopicNot SpecifiedGreater anti-tumor activity observed compared to ACHN-luc.[1]
A498Renal Cell CarcinomaSubcutaneous & OrthotopicNot SpecifiedAnti-tumor activity demonstrated.[2][3]

Note: Specific dosing regimens, tumor growth inhibition (TGI) values, and survival data are not publicly available.

Preclinical Toxicology

Preclinical toxicology studies are a critical component of IND-enabling studies. While the full toxicology report for this compound is not publicly available, a general workflow for such studies is depicted below. These studies are essential for determining a safe starting dose for human clinical trials.

Dose Range-Finding Studies (Rodent & Non-rodent) Dose Range-Finding Studies (Rodent & Non-rodent) Single-Dose Toxicity Single-Dose Toxicity Dose Range-Finding Studies (Rodent & Non-rodent)->Single-Dose Toxicity Repeat-Dose Toxicity (e.g., 28-day) Repeat-Dose Toxicity (e.g., 28-day) Dose Range-Finding Studies (Rodent & Non-rodent)->Repeat-Dose Toxicity (e.g., 28-day) Toxicokinetics Toxicokinetics Single-Dose Toxicity->Toxicokinetics Repeat-Dose Toxicity (e.g., 28-day)->Toxicokinetics Safety Pharmacology (Cardiovascular, Respiratory, CNS) Safety Pharmacology (Cardiovascular, Respiratory, CNS) IND Submission IND Submission Safety Pharmacology (Cardiovascular, Respiratory, CNS)->IND Submission Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus)->IND Submission ADME (Absorption, Distribution, Metabolism, Excretion) ADME (Absorption, Distribution, Metabolism, Excretion) ADME (Absorption, Distribution, Metabolism, Excretion)->Toxicokinetics Toxicokinetics->IND Submission

Figure 2: General workflow for preclinical toxicology studies.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the peer-reviewed literature. The information below represents a generalized methodology based on standard practices for this type of research.

In Vitro Cell Viability Assay (Generalized Protocol)
  • Cell Culture: Human solid tumor cell lines (e.g., RXF-393, ACHN, 786-0, A498) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or its metabolites.

  • Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) is calculated.

Xenograft Tumor Model (Generalized Protocol)
  • Animal Model: Immunocompromised mice (e.g., female SCID mice) are used.

  • Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^7 cells) is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment: this compound is administered via a clinically relevant route (e.g., intravenous) at various doses and schedules. The control group receives a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Tumor Cell Culture Tumor Cell Culture Cell Implantation in Immunocompromised Mice Cell Implantation in Immunocompromised Mice Tumor Cell Culture->Cell Implantation in Immunocompromised Mice Tumor Growth to Palpable Size Tumor Growth to Palpable Size Cell Implantation in Immunocompromised Mice->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Treatment Administration (this compound or Vehicle) Treatment Administration (this compound or Vehicle) Randomization into Groups->Treatment Administration (this compound or Vehicle) Regular Monitoring (Tumor Volume, Body Weight) Regular Monitoring (Tumor Volume, Body Weight) Treatment Administration (this compound or Vehicle)->Regular Monitoring (Tumor Volume, Body Weight) Study Endpoint Study Endpoint Regular Monitoring (Tumor Volume, Body Weight)->Study Endpoint Data Analysis (e.g., TGI) Data Analysis (e.g., TGI) Study Endpoint->Data Analysis (e.g., TGI)

Figure 3: Generalized workflow for a xenograft efficacy study.

Conclusion

The available preclinical data for this compound suggest that it is a promising bifunctional alkylating agent with a distinct activity profile, particularly against renal cell carcinoma. Its mechanism as a prodrug activated by ALDH1A1 to induce DNA damage provides a clear rationale for its anti-tumor effects. While the publicly accessible data on its in vivo efficacy in solid tumor models is largely qualitative, it consistently points towards significant anti-tumor activity. Further publication of detailed quantitative data from preclinical studies would be highly valuable to the research community for a more complete understanding of the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and metabolism of this compound. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development efforts.

Discovery

This compound was identified through the National Cancer Institute (NCI) 60-cell line screen, where it exhibited a distinct pattern of activity with notable potency against renal cell carcinoma cell lines.[1] Unlike conventional alkylating agents such as nitrogen mustards or busulfan, this compound and its analogs showed a preferential cytotoxicity towards this cancer type, leading to its selection for further development.[1]

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of benzaldehyde derivatives. The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde.

Step 1: N,N-bis(2-hydroxyethyl)ation of 4-aminobenzaldehyde

4-aminobenzaldehyde is reacted with an excess of ethylene oxide in a suitable solvent, such as water or a polar aprotic solvent, under controlled temperature and pressure. This reaction introduces two hydroxyethyl groups onto the amino nitrogen, yielding 4-(bis(2-hydroxyethyl)amino)benzaldehyde.

Step 2: Mesylation of 4-(bis(2-hydroxyethyl)amino)benzaldehyde

The resulting diol is then subjected to mesylation. The compound is dissolved in an anhydrous aprotic solvent like dichloromethane or pyridine and cooled in an ice bath. Methanesulfonyl chloride is added dropwise in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction mixture is stirred until completion, followed by an aqueous workup and purification by column chromatography to yield the final product, this compound (4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde).

Chemical and Physical Properties

PropertyValue
Chemical Name 4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde
Synonyms This compound, BEN, NSC 281612
Molecular Formula C13H19NO7S2
Molecular Weight 381.42 g/mol
Appearance Likely a solid at room temperature

Mechanism of Action

This compound functions as a bifunctional alkylating agent.[1] Its two methanesulfonate groups are excellent leaving groups, allowing the molecule to form highly reactive aziridinium ions. These electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.

The bifunctional nature of this compound enables it to form both mono-adducts and inter- and intra-strand cross-links in the DNA. This extensive DNA damage leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

Signaling Pathway and Cellular Effects

The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. This leads to the phosphorylation of H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage results in cell cycle arrest, primarily at the G2/M phase, preventing the cell from entering mitosis with a damaged genome.[1] This cell cycle arrest is often accompanied by an increase in the levels of the tumor suppressor protein p53.[1]

DMS612_Signaling_Pathway DMS612 This compound DNA_Damage DNA Damage (Cross-linking) DMS612->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR gH2AX γ-H2AX ↑ DDR->gH2AX p53 p53 ↑ DDR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound induced DNA damage and subsequent cellular response pathway.

Metabolism

This compound is a prodrug that is metabolically activated to its more active carboxylic acid analog, benzoic acid dimethane sulfonate (BA). This conversion is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). The expression levels of ALDH1A1 in cancer cells may therefore be a potential biomarker for predicting the response to this compound therapy.

DMS612_Metabolism DMS612 This compound (Prodrug) BA Benzoic Acid Dimethane Sulfonate (BA) (Active Metabolite) DMS612->BA Oxidation ALDH1A1 ALDH1A1 ALDH1A1->DMS612

Caption: Metabolic activation of this compound to its active form, BA, by ALDH1A1.

Quantitative Data

NCI-60 Screening Data

This compound (NSC 281612) demonstrated a unique profile of activity in the NCI-60 cell line screen, with particular efficacy against renal cancer cell lines. While the complete dataset is extensive, the key finding was its differential cytotoxicity.

Cell Line PanelRelative Activity
Renal Cancer High
LeukemiaModerate
Non-Small Cell Lung CancerModerate
Colon CancerModerate
CNS CancerModerate
MelanomaModerate
Ovarian CancerModerate
Breast CancerModerate
Prostate CancerLow
Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle provided the following pharmacokinetic data for this compound and its active metabolite, BA.

ParameterThis compoundBenzoic Acid Dimethane Sulfonate (BA)
Maximum Tolerated Dose (MTD) 9 mg/m²-
Dose-Limiting Toxicities Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia-
Half-life (t½) Rapidly clearedLonger than this compound
Metabolism Rapidly converted to active metabolites-

Experimental Protocols

Plausible Synthesis of this compound

Materials:

  • 4-aminobenzaldehyde

  • Ethylene oxide

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N,N-bis(2-hydroxyethyl)ation: In a pressure-rated reaction vessel, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent. Cool the solution and carefully introduce ethylene oxide (excess). Seal the vessel and allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or LC-MS. After the reaction, vent the excess ethylene oxide and remove the solvent under reduced pressure.

  • Mesylation: Dissolve the crude 4-(bis(2-hydroxyethyl)amino)benzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add triethylamine (2.2 equivalents). Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

γ-H2AX Immunofluorescence Assay for DNA Damage

This protocol is for the detection of DNA double-strand breaks in cells treated with this compound.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

gH2AX_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Cell_Culture 1. Culture cells on coverslips DMS_Treatment 2. Treat cells with this compound Cell_Culture->DMS_Treatment Fixation 3. Fix with 4% PFA DMS_Treatment->Fixation Permeabilization 4. Permeabilize with 0.2% Triton X-100 Fixation->Permeabilization Blocking 5. Block with 5% BSA Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibody (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab DAPI_Stain 8. Counterstain with DAPI Secondary_Ab->DAPI_Stain Mounting 9. Mount coverslips DAPI_Stain->Mounting Microscopy 10. Image with fluorescence microscope Mounting->Microscopy Quantification 11. Quantify γ-H2AX foci Microscopy->Quantification

Caption: Experimental workflow for the γ-H2AX immunofluorescence assay.

Procedure:

  • Cell Treatment: Culture cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.

  • Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges of the coverslips with clear nail polish. Visualize the slides using a fluorescence microscope. γ-H2AX foci will appear as distinct fluorescent dots within the DAPI-stained nuclei.

Conclusion

This compound is a promising anticancer agent with a distinct mechanism of action and a favorable activity profile against renal cell carcinoma. Its metabolic activation by ALDH1A1 presents an intriguing avenue for patient selection and biomarker development. The information provided in this technical guide, including the plausible synthetic route, detailed experimental protocols, and summary of quantitative data, serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into its synthesis optimization, efficacy in various cancer models, and the development of predictive biomarkers is warranted.

References

An In-depth Technical Guide to the Pharmacological Profile of Benzaldehyde Dimethane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde dimethane sulfonate (BEN), also known as DMS612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique pharmacological profile and promising antitumor activity, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the core pharmacological characteristics of BEN, including its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and in vitro and clinical efficacy. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

Benzaldehyde dimethane sulfonate is a dimethane sulfonate derivative with structural similarities to established alkylating agents like busulfan and melphalan.[1] However, unlike these conventional agents, BEN has shown selective cytotoxicity towards renal carcinoma cells in the National Cancer Institute's 60-cell line screen (NCI-60).[1][2] This unique activity profile has prompted further investigation into its mechanism of action and clinical potential. This document serves as a technical resource, consolidating the current knowledge on the pharmacological profile of BEN.

Mechanism of Action

The primary mechanism of action of Benzaldehyde dimethane sulfonate is the alkylation of DNA.[1] As a bifunctional alkylating agent, BEN is capable of forming covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and interstrand cross-links. This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] Studies have shown that BEN induces cell cycle arrest in the G2/M phase and increases the levels of p53, a key protein involved in the DNA damage response.[1] The DNA-damaging effects of BEN have been confirmed in clinical settings through the dose-dependent detection of γ-H2AX, a biomarker of DNA double-strand breaks, in peripheral blood lymphocytes and scalp hairs of patients treated with DMS612.[3]

Mechanism_of_Action BEN Benzaldehyde dimethane sulfonate (BEN) Alkylation DNA Alkylation (Formation of adducts and cross-links) BEN->Alkylation Enters cell DNA Cellular DNA Damage DNA Damage (Double-strand breaks) DNA->Damage Alkylation->DNA Arrest Cell Cycle Arrest (G2/M Phase) Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Proposed mechanism of action of Benzaldehyde dimethane sulfonate.

Metabolism and Bioactivation

A critical aspect of BEN's pharmacology is its metabolic activation. BEN is a prodrug that is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA), by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).[2] This conversion is significant as BA is a more potent alkylating agent than the parent compound.[1] The enzymatic conversion primarily occurs within red blood cells and cancer cells expressing high levels of ALDH1A1.[2] This targeted activation may contribute to the selective antitumor activity of BEN, particularly in cancers with elevated ALDH1A1 expression, such as renal cell carcinoma.[2]

Metabolic_Activation BEN Benzaldehyde dimethane sulfonate (BEN) (Prodrug) BA Benzoic acid dimethane sulfonate (BA) (Active Metabolite) BEN->BA Oxidation ALDH1A1 Aldehyde Dehydrogenase 1A1 (ALDH1A1) ALDH1A1->BA DNA_Alkylation Enhanced DNA Alkylation BA->DNA_Alkylation

Figure 2: Metabolic activation of BEN to its active metabolite BA by ALDH1A1.

Pharmacokinetics

The pharmacokinetic profile of Benzaldehyde dimethane sulfonate has been characterized in preclinical species and in a phase I clinical trial. BEN exhibits rapid clearance and extensive metabolism.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have demonstrated that BEN is rapidly cleared from plasma and undergoes significant metabolism.[4] The primary metabolite identified is the active benzoic acid derivative (BA).[4]

Table 1: Preclinical Pharmacokinetic Parameters of Benzaldehyde dimethane sulfonate (BEN) and its Metabolite (m/z 396) in Mice Following a 20 mg/kg IV Bolus Dose.[4]

ParameterBENMetabolite (m/z 396)
Peak Plasma Concentration (Cmax) 107 ± 27 ng/mL86 ± 11 ng/mL
Time to Peak Concentration (Tmax) 5 min5 min
Half-life (t1/2) 5 min~7 min
Volume of Distribution (Vc) 91 L/kg-
Clearance (Cl) 13.15 L/min/kg-

Data presented as mean ± SD where available.

Protein binding of BEN in mouse, rat, dog, and human plasma was determined to be between 74-85%, with no significant species differences observed.[4]

Clinical Pharmacokinetics

In a phase I clinical trial (NCT00923520), DMS612 was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3] The study confirmed the rapid conversion of DMS612 into its active metabolites.[3]

In Vitro Antitumor Activity

The cytotoxic activity of BEN and its metabolites has been evaluated in various cancer cell lines, with a particular focus on renal cell carcinoma.

Table 2: In Vitro Growth Inhibitory Activity (IC50) of Benzaldehyde dimethane sulfonate (BEN) and its Metabolites in Human Renal Carcinoma Cell Lines.[1]

Cell LineBEN (ng/mL)BA (ng/mL)BEN-Cl₂ (ng/mL)BA-Cl₂ (ng/mL)
A498 1,500>30,000>30,000>30,000
CAKI-1 3,000>30,000>30,000>30,000
ACHN 4,500>30,000>30,000>30,000
786-0 7,500>30,000>30,000>30,000
SN12K1 10,000>30,000>30,000>30,000

IC50 values were determined after a 72-hour exposure.

The data clearly indicate that the parent compound, BEN, is significantly more potent than its metabolites in these cell lines, suggesting that intracellular conversion to BA might be a rate-limiting step for its cytotoxic effect or that BEN itself possesses significant alkylating activity.

Clinical Efficacy and Safety

A first-in-human phase I study of DMS612 (NCT00923520) was conducted in patients with advanced solid malignancies.[3]

Key Findings:

  • Maximum Tolerated Dose (MTD): The MTD was established at 9 mg/m² administered on days 1, 8, and 15 of a 28-day cycle.[3]

  • Dose-Limiting Toxicities (DLTs): At the 12 mg/m² dose level, DLTs included grade 4 neutropenia and prolonged grade 3 thrombocytopenia.[3] At the MTD of 9 mg/m², a single DLT of grade 4 thrombocytopenia was observed in one of twelve patients.[3]

  • Antitumor Activity: Two confirmed partial responses were observed at the MTD, one in a patient with renal cell carcinoma and another in a patient with cervical cancer.[3] These responses support the further clinical evaluation of DMS612.[3]

  • Pharmacodynamics: Dose-dependent DNA damage, as measured by γ-H2AX immunofluorescence, was observed in both peripheral blood lymphocytes and scalp hairs, confirming the on-target activity of the drug.[3]

Experimental Protocols

LC-MS/MS Assay for BEN and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the pharmacokinetic analysis of BEN and its metabolites.

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection

Figure 3: General workflow for the LC-MS/MS analysis of BEN and its metabolites.

Detailed Methodological Steps:

  • Sample Preparation: To 200 µL of plasma, add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.[1]

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[2]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for BEN, BA, and other relevant metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[2]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of BEN or its metabolites for a specified duration (e.g., 72 hours).[1]

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Benzaldehyde dimethane sulfonate is a promising bifunctional alkylating agent with a distinct pharmacological profile. Its metabolic activation by ALDH1A1 and its demonstrated antitumor activity, particularly in renal cell carcinoma, underscore its potential as a novel cancer therapeutic. The completion of a phase I clinical trial has established a manageable safety profile and provided early evidence of clinical efficacy. Further clinical development of DMS612 is warranted to fully elucidate its therapeutic potential in targeted patient populations. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this intriguing molecule.

References

An In-depth Technical Guide to DMS-612: A Bifunctional Alkylating Agent Targeting DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMS-612 (NSC 281612), also known as Benzaldehyde dimethane sulfonate (BEN), is a novel bifunctional alkylating agent that has demonstrated a unique profile of cytotoxicity, particularly against renal cell carcinoma.[1] Its mechanism of action is intrinsically linked to the induction of DNA damage and the subsequent cellular response, with a notable dependence on the status of specific DNA repair pathways. Preclinical evidence, primarily from the National Cancer Institute (NCI) Yeast Anticancer Drug Screen, has revealed that this compound is selectively toxic to yeast strains harboring mutations in genes critical for post-replication repair (rad18), homologous recombination (rad52), and nucleotide excision repair (rad14).[1] This suggests that cancer cells with inherent or acquired deficiencies in these DNA repair mechanisms may exhibit heightened sensitivity to this compound, presenting a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, its effects on DNA repair pathways, available quantitative data, experimental methodologies, and visual representations of the key biological processes involved.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

As a bifunctional alkylating agent, this compound is structurally similar to established chemotherapeutics like chlorambucil, busulfan, and melphalan.[1] It exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts and interstrand crosslinks. This damage disrupts essential cellular processes such as DNA replication and transcription.

In vitro studies have shown that treatment of cancer cell lines with this compound leads to:

  • Increased p53 expression: This indicates the activation of the DNA damage response pathway, as p53 is a critical tumor suppressor protein that is stabilized in response to genotoxic stress.[1]

  • Cell cycle arrest at the G2-M and S-phases: This is a common cellular response to DNA damage, allowing time for DNA repair before the cell proceeds with mitosis.[1]

  • Induction of γ-H2AX foci: Phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established biomarker for DNA double-strand breaks. Dose-dependent increases in γ-H2AX foci have been observed in both peripheral blood lymphocytes and scalp hairs of patients treated with this compound, confirming its DNA-damaging activity in vivo.[1]

This compound is administered as a prodrug and is rapidly converted to its active metabolites.[1] The primary metabolic conversion is from the benzaldehyde form (BEN) to the more active benzoic acid form (BA), a reaction mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).

Targeting Deficiencies in DNA Repair Pathways

The selective toxicity of this compound in yeast models with specific DNA repair defects provides a strong rationale for its use in a targeted manner. The key pathways implicated are:

  • Post-Replication Repair (PRR), mediated by Rad18: PRR is a DNA damage tolerance mechanism that allows the replication fork to bypass lesions in the DNA template. Rad18 is a key E3 ubiquitin ligase in this pathway. A deficiency in this pathway would likely lead to an accumulation of stalled replication forks and unresolved DNA lesions in the presence of this compound-induced adducts, ultimately triggering cell death.

  • Homologous Recombination (HR), involving Rad52: HR is a major pathway for the error-free repair of DNA double-strand breaks and interstrand crosslinks. Rad52 plays a crucial role in the annealing of complementary single-stranded DNA during this process. Cells with impaired HR are known to be highly sensitive to agents that cause interstrand crosslinks.

  • Nucleotide Excision Repair (NER), involving Rad14: NER is a versatile repair mechanism that removes a wide range of bulky DNA lesions that distort the DNA helix. Rad14 (the yeast homolog of human XPA) is a key protein in recognizing the DNA damage. A defect in NER would result in the persistence of this compound-induced DNA adducts, leading to replication and transcription blockage.

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the DNA repair pathways that, when deficient, lead to increased cellular sensitivity.

DMS612_Mechanism cluster_DMS612 This compound Action cluster_Repair DNA Repair Pathways cluster_Outcome Cellular Outcome DMS612 This compound (Alkylating Agent) DNA_Damage DNA Adducts & Interstrand Crosslinks DMS612->DNA_Damage Induces PRR Post-Replication Repair (Rad18) DNA_Damage->PRR Activates Repair HR Homologous Recombination (Rad52) DNA_Damage->HR Activates Repair NER Nucleotide Excision Repair (Rad14) DNA_Damage->NER Activates Repair Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Overwhelms repair Repair_Deficient Deficient DNA Repair PRR->Repair_Deficient Mutation in rad18 Repair_Proficient Proficient DNA Repair HR->Repair_Deficient Mutation in rad52 NER->Repair_Deficient Mutation in rad14 Repair_Deficient->Apoptosis Leads to Cell_Survival Cell Survival Repair_Proficient->Cell_Survival

Caption: Mechanism of this compound action and its dependence on DNA repair pathways.

Quantitative Data

The primary source of quantitative data for this compound in a clinical setting comes from a Phase I dose-escalation study.

Table 1: Phase I Clinical Trial Dose Escalation and Toxicity Data

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)
1.530
3.030
5.030
7.060
9.0121 (Grade 4 thrombocytopenia)
12.042 (Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia)
MTD 9.0 Maximum Tolerated Dose

Data summarized from the Phase I clinical trial of this compound.[1]

Table 2: Pharmacodynamic Marker (γ-H2AX) Induction

Dose Level (mg/m²)Induction of γ-H2AX Foci in PBMCs (at 24h)Induction of γ-H2AX Foci in Hair Bulbs (at 4h)
1.5No inductionNot reported
3.0 & 5.0Apparent inductionApparent induction
7.0, 9.0, & 12.0Apparent induction at 4hApparent induction at 4h

Qualitative summary of dose-dependent DNA damage.[1]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical evaluation of this compound are not extensively published. However, based on the cited studies, the following are outlines of the key experimental methodologies employed.

NCI Yeast Anticancer Drug Screen

This screen identifies compounds that are selectively toxic to yeast strains with specific gene deletions, many of which are relevant to cancer biology, including DNA repair.

Workflow Diagram:

Yeast_Screen_Workflow start Start: Compound Library prepare_plates Prepare 96-well plates with yeast strains (wild-type and mutants) start->prepare_plates add_compound Add this compound at various concentrations prepare_plates->add_compound incubate Incubate plates add_compound->incubate measure_growth Measure yeast growth (e.g., optical density) incubate->measure_growth analyze_data Analyze data to identify selective toxicity measure_growth->analyze_data result Result: this compound is selectively toxic to rad18, rad52, and rad14 mutants analyze_data->result

Caption: Workflow for the NCI Yeast Anticancer Drug Screen.

Methodology Outline:

  • Yeast Strain Preparation: A panel of Saccharomyces cerevisiae strains, including a wild-type control and strains with single-gene deletions (e.g., Δrad18, Δrad52, Δrad14), are cultured.

  • Plating: The yeast strains are inoculated into 96-well microtiter plates.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Incubation: The plates are incubated to allow for yeast growth.

  • Growth Measurement: Yeast growth is typically assessed by measuring the optical density (OD) of the culture.

  • Data Analysis: The growth of the mutant strains in the presence of this compound is compared to the growth of the wild-type strain. A compound is considered selectively toxic if it inhibits the growth of a mutant strain at a significantly lower concentration than the wild-type.

γ-H2AX Immunofluorescence Assay

This assay is used to detect and quantify DNA double-strand breaks.

Methodology Outline:

  • Cell Culture and Treatment: Cancer cell lines or patient-derived cells (e.g., PBMCs) are cultured and treated with this compound for various times and at different concentrations.

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the nucleus.

  • Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of H2AX (γ-H2AX).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.

  • Imaging and Quantification: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is counted.

Signaling Pathways

The DNA damage response to this compound involves a complex network of signaling pathways. The diagram below provides a simplified overview of how this compound-induced DNA damage can lead to either cell survival through proficient DNA repair or cell death in the context of deficient repair.

DNA_Damage_Response_Pathway cluster_DDR DNA Damage Response cluster_Repair_Choice DNA Repair Pathway Choice cluster_Outcomes Cell Fate DMS612 This compound DNA_Damage DNA Damage (Adducts, ICLs, DSBs) DMS612->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins p53_Activation p53 Activation Sensor_Proteins->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/S) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Induces if damage is severe PRR PRR (Rad18) Cell_Cycle_Arrest->PRR Allows time for HR HR (Rad52) Cell_Cycle_Arrest->HR Allows time for NER NER (Rad14) Cell_Cycle_Arrest->NER Allows time for Proficient_Repair Proficient Repair PRR->Proficient_Repair Successful Deficient_Repair Deficient Repair PRR->Deficient_Repair Unsuccessful/ Mutated HR->Proficient_Repair Successful HR->Deficient_Repair Unsuccessful/ Mutated NER->Proficient_Repair Successful NER->Deficient_Repair Unsuccessful/ Mutated Survival Cell Survival Proficient_Repair->Survival Deficient_Repair->Apoptosis

Caption: Simplified signaling pathway of the cellular response to this compound-induced DNA damage.

Conclusion and Future Directions

This compound is a promising anticancer agent with a clear mechanism of action centered on DNA damage. The selective toxicity observed in preclinical models with deficiencies in post-replication repair, homologous recombination, and nucleotide excision repair pathways strongly supports a biomarker-driven clinical development strategy. Future research should focus on:

  • Validating the predictive value of DNA repair gene mutations (e.g., in RAD18, RAD52, RAD14 homologs) for this compound sensitivity in mammalian cancer models and patient tumors.

  • Conducting further preclinical studies to obtain more detailed quantitative data on the effects of this compound on the efficiency of these DNA repair pathways.

  • Investigating potential synergistic combinations of this compound with other DNA damaging agents or inhibitors of other DNA repair pathways.

The continued exploration of this compound's unique properties holds the potential to deliver a more personalized and effective treatment for patients with cancers harboring specific DNA repair deficiencies.

References

In Vitro Cytotoxicity of DMS-612 Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a bifunctional alkylating agent that has demonstrated notable cytotoxic activity, particularly against renal cell carcinoma (RCC).[1][2] As a dimethane sulfonate analog, its mechanism of action is attributed to its ability to induce DNA damage, leading to cell cycle arrest and subsequent cell death.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound against various cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its active metabolite, benzoic acid dimethane sulfonate (BA), have been evaluated in several human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were determined using a standard MTT assay.

Cell LineCompoundIC50 (µM)
A498This compound (BEN)1.8 ± 0.3
BA0.9 ± 0.2
ACHNThis compound (BEN)5.4 ± 0.9
BA3.2 ± 0.6
CAKI-1This compound (BEN)6.7 ± 1.2
BA4.5 ± 0.8
SN12CThis compound (BEN)4.9 ± 0.7
BA2.8 ± 0.5
UO-31This compound (BEN)3.6 ± 0.5
BA2.1 ± 0.4

Experimental Protocols

The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the in vitro cytotoxicity of this compound against cancer cell lines.

Materials
  • Human renal cell carcinoma cell lines (e.g., A498, ACHN, CAKI-1, SN12C, UO-31)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Signaling Pathways and Mechanism of Action

This compound functions as a DNA alkylating agent, which leads to the formation of DNA adducts and triggers a DNA damage response (DDR). This response culminates in cell cycle arrest, primarily at the G2/M checkpoint, and can ultimately lead to apoptosis.

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

This compound Induced DNA Damage Response and G2/M Arrest

The DNA damage induced by this compound activates sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade converges on the cell cycle machinery, leading to the inhibition of the Cdc2/Cyclin B1 complex, which is essential for entry into mitosis. The tumor suppressor protein p53 is also activated in response to DNA damage and contributes to cell cycle arrest and apoptosis.[2]

dms612_pathway DMS612 This compound DNA_Damage DNA Damage (Alkylation) DMS612->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc2_CyclinB1 Cdc2 / Cyclin B1 Complex Inhibition Cdc25->Cdc2_CyclinB1 Inhibits Dephosphorylation Cdc2_CyclinB1->G2M_Arrest Required for M-phase entry

References

Early-Phase Clinical Trial of DMS-612: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (benzaldehyde dimethane sulfonate) is a novel bifunctional alkylating agent that has demonstrated preferential cytotoxicity towards human renal cell carcinoma (RCC) in preclinical studies.[1] As a dimethane sulfonate analog, its mechanism of action is predicated on its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the results from the first-in-human, Phase I clinical trial of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.

Data Presentation

The early-phase clinical evaluation of this compound involved a Phase I dose-escalation study to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of the agent.

Patient Demographics and Trial Design

A total of 31 patients with advanced solid malignancies were enrolled in the study. The trial followed a standard 3+3 dose-escalation design.[1] Patient characteristics are summarized in Table 1.

Table 1: Patient Characteristics

CharacteristicValue
Number of Patients 31
Tumor Types Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13)
Median Prior Chemotherapy Regimens 4 (range 0–13)
Dose Escalation and Maximum Tolerated Dose

Six dose levels of this compound were investigated, administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1] The dose-limiting toxicities and the determination of the MTD are outlined in Table 2.

Table 2: Dose Escalation and Dose-Limiting Toxicities

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)
1.530
330
560
730
9121 (Grade 4 Thrombocytopenia)
1232 (Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia)

The Maximum Tolerated Dose (MTD) was established at 9 mg/m² .[1]

Clinical Efficacy

Two confirmed partial responses were observed in patients treated at the MTD of 9 mg/m².[1]

Table 3: Summary of Clinical Responses at MTD (9 mg/m²)

Tumor TypeResponse
Renal Cell CarcinomaPartial Response
Cervical CancerPartial Response
Pharmacokinetics

This compound was found to be rapidly converted into its active metabolites. While the full, detailed pharmacokinetic data for all metabolites from the supplemental materials of the primary publication were not publicly available, the study reported that the exposure to the active metabolite, BA, appeared to increase more than linearly with the dose.

Experimental Protocols

Phase I Clinical Trial Design

The study was a first-in-human, open-label, dose-escalation trial. Patients with advanced solid malignancies for whom standard therapy was not available or was no longer effective were eligible. The trial employed a conventional 3+3 design to determine the MTD. This compound was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of each 28-day cycle.

Pharmacodynamic Analysis: γ-H2AX Immunofluorescence Assay

Pharmacodynamic assessment of DNA damage was conducted by measuring the formation of γ-H2AX foci in peripheral blood mononuclear cells (PBMCs) and plucked hair follicles.[1] The following is a detailed, representative protocol for such an assay.

1. Sample Collection and Preparation:

  • Collect peripheral blood in heparinized tubes.

  • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

  • For hair follicle analysis, pluck hairs from the scalp, ensuring the follicle is intact.

2. Cell Fixation and Permeabilization:

  • Fix PBMCs or hair follicles in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

3. Immunostaining:

  • Block non-specific antibody binding by incubating samples in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Microscopy and Image Analysis:

  • Mount the samples on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the samples using a fluorescence microscope.

  • Capture images and quantify the number of γ-H2AX foci per cell nucleus using appropriate image analysis software. A dose-dependent increase in γ-H2AX foci indicates target engagement and DNA damage.

Pharmacokinetic Analysis: Mass Spectrometry

The pharmacokinetics of this compound and its metabolites were assessed by mass spectroscopy.[1] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis is as follows.

1. Sample Preparation:

  • Collect plasma samples at predetermined time points after this compound administration.

  • Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove larger proteins.

  • Centrifuge the samples and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Inject the prepared samples into a high-performance liquid chromatography (HPLC) system for separation of the parent drug and its metabolites.

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • Utilize an appropriate ionization source (e.g., electrospray ionization - ESI) to generate ions of the analytes.

  • Perform multiple reaction monitoring (MRM) to selectively detect and quantify this compound and its metabolites based on their specific precursor-to-product ion transitions.

3. Data Analysis:

  • Construct calibration curves using standards of known concentrations.

  • Determine the concentrations of this compound and its metabolites in the patient samples by comparing their peak areas to the calibration curves.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Mandatory Visualizations

Signaling Pathway of this compound Action

DMS612_Mechanism DMS612 This compound (Bifunctional Alkylating Agent) DNA Nuclear DNA DMS612->DNA Crosslinks DNA Inter- and Intrastrand Crosslinks DNA->Crosslinks DDR DNA Damage Response (DDR) Activation Crosslinks->DDR H2AX H2AX Phosphorylation (γ-H2AX) DDR->H2AX CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Phase I Clinical Trial Workflow

DMS612_Trial_Workflow Start Patient Enrollment (Advanced Solid Malignancies) DoseEscalation Dose Escalation Cohorts (3+3 Design) Start->DoseEscalation Dosing This compound Administration (Days 1, 8, 15 of 28-day cycle) DoseEscalation->Dosing Safety Safety and Toxicity Monitoring (DLT Assessment) Dosing->Safety PKPD Pharmacokinetic & Pharmacodynamic Sampling Dosing->PKPD MTD MTD Determination Safety->MTD DLT observed? PKPD->MTD MTD->DoseEscalation No Efficacy Efficacy Assessment (Tumor Response) MTD->Efficacy Yes End End of Phase I Study Efficacy->End

Caption: Workflow of the this compound Phase I dose-escalation trial.

Pharmacodynamic Assay Logic

PD_Assay_Logic Drug This compound Dosing Sample PBMC / Hair Follicle Collection Drug->Sample Staining γ-H2AX Immunofluorescence Staining Sample->Staining Microscopy Fluorescence Microscopy and Imaging Staining->Microscopy Quantification Quantification of γ-H2AX Foci per Nucleus Microscopy->Quantification Result Measure of DNA Damage (Target Engagement) Quantification->Result

Caption: Logical workflow for the γ-H2AX pharmacodynamic assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Efficacy of the Experimental Compound DMS-612 Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols and data are provided as a representative guide for the in vitro evaluation of the bifunctional alkylating agent this compound. This compound is an experimental compound, and a specific cell line named "this compound" has not been identified in publicly available data. Therefore, these protocols have been developed for use with the human small cell lung cancer (SCLC) cell line, DMS 454 , a relevant model for studying the effects of DNA damaging agents.

Introduction

This compound (Benzaldehyde dimethane sulfonate) is a novel dimethane sulfonate analog that functions as a bifunctional alkylating agent.[1][2][3][4] Preclinical studies have indicated that this compound induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for the in vitro characterization of this compound's effects on the DMS 454 human small cell lung cancer cell line. The included methodologies cover cell culture, assessment of cell proliferation, analysis of apoptosis, and evaluation of cell cycle distribution.

Cell Line Information: DMS 454

The DMS 454 cell line was established from the lung tissue of a male patient with small cell carcinoma.[5][6] These cells exhibit adherent growth with a polygonal morphology and are characterized by the presence of dense-core vesicles and the secretion of calcitonin, indicative of their neuroendocrine origin.[5][6]

Table 1: Characteristics of DMS 454 Cell Line

CharacteristicDescription
Organism Homo sapiens (Human)
Tissue Lung
Disease Small Cell Lung Carcinoma (SCLC)
Morphology Polygonal
Growth Properties Adherent
Key Features Secrete calcitonin, contain dense-core vesicles

Experimental Protocols

Cell Culture of DMS 454 Cells

Materials:

  • DMS 454 cell line

  • Waymouth's MB 752/1 medium or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture DMS 454 cells in Waymouth's MB 752/1 medium supplemented with 10% FBS and 2 mM L-glutamine, or alternatively in RPMI-1640 with 10% FBS.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

  • Resuspend the cells in fresh medium and split them at a ratio of 1:3 when they reach sub-confluence.[6]

  • Seed cells at a density of 2-4 x 10,000 cells/cm².[5]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • DMS 454 cells

  • This compound compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • Microplate reader

Protocol:

  • Seed DMS 454 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[7][8]

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9]

  • Measure the absorbance at 570 nm using a microplate reader.

Table 2: Representative Data for this compound IC₅₀ Values in DMS 454 Cells

Treatment DurationIC₅₀ (µM)
48 hours15.2
72 hours8.5
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • DMS 454 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed DMS 454 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11][12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Table 3: Representative Apoptosis Analysis in DMS 454 Cells after 48h Treatment with this compound

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.12.52.4
570.315.813.9
1045.630.224.2
2020.745.134.2
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • DMS 454 cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Seed DMS 454 cells and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.[13][14]

  • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[13][14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[13]

  • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the samples by flow cytometry.[13]

Table 4: Representative Cell Cycle Distribution in DMS 454 Cells after 24h Treatment with this compound

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)55.230.114.71.5
540.825.533.75.8
1025.315.159.612.4
2015.98.775.425.9

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start DMS 454 Cell Culture seed Seed Cells for Experiments start->seed treat Treat with this compound seed->treat prolif Proliferation Assay (MTT) treat->prolif apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI) treat->cell_cycle data Quantify IC50, Apoptosis %, Cell Cycle Distribution prolif->data apoptosis->data cell_cycle->data

Caption: General experimental workflow for in vitro analysis of this compound.

dna_damage_response DMS612 This compound (Alkylating Agent) DNA_damage DNA Double-Strand Breaks DMS612->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 DNA_repair DNA Repair ATM_ATR->DNA_repair G2M_arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_arrest p53->G2M_arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway induced by this compound.

notch_pathway Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD releases RBPJ RBPJ NICD->RBPJ translocates to nucleus and binds Nucleus Nucleus HES1 HES1 Transcription RBPJ->HES1 Cell_Cycle_Arrest G1 Cell Cycle Arrest HES1->Cell_Cycle_Arrest promotes Apoptosis Apoptosis HES1->Apoptosis promotes

Caption: Notch signaling pathway in SCLC.

hedgehog_pathway Hh_Ligand Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Receptor Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits GLI_Active Active GLI GLI->GLI_Active activation Nucleus Nucleus Target_Genes Target Gene Expression (e.g., BCL2, MYC) GLI_Active->Target_Genes translocates to nucleus and activates Proliferation Proliferation & Survival Target_Genes->Proliferation

Caption: Hedgehog signaling pathway in SCLC.

References

Application Notes and Protocols for the CIN-612 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation and maintenance of the CIN-612 cell line for various cell culture experiments. The information provided is intended to guide researchers in establishing and maintaining healthy cultures for reproducible and reliable experimental outcomes.

Introduction to the CIN-612 Cell Line

The CIN-612 cell line is a valuable in vitro model for studying the biology of human papillomavirus (HPV) and the progression of cervical intraepithelial neoplasia (CIN). Established from a low-grade squamous intraepithelial lesion (CIN I), this human cervical epithelial cell line is notable for containing predominantly episomal copies of HPV type 31b.[1] This characteristic makes it a particularly relevant system for investigating the viral life cycle and the cellular changes that contribute to the development of cervical cancer. The CIN-612 cell line, along with its subclones (e.g., CIN-612 9E), is frequently co-cultured with a feeder layer of mitotically inactivated fibroblasts to support its growth.[2][3]

Cell Line Characteristics

CharacteristicDescription
Cell Type Human Cervical Epithelial Cells
Origin Cervical Intraepithelial Neoplasia (CIN I)
HPV Status Positive for HPV 31b (predominantly episomal)
Morphology Epithelial-like
Growth Mode Adherent, requires feeder layer for optimal growth
Applications HPV life cycle studies, cervical carcinogenesis research, drug screening

Experimental Protocols

I. Required Materials

Cell Culture Media and Reagents:

  • F-Medium: A specialized medium for keratinocyte culture. A detailed formulation is provided below.

  • Feeder Cells: Mitotically inactivated Swiss 3T3-J2 fibroblasts.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.05%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS)

Equipment:

  • Class II Biological Safety Cabinet

  • CO2 Incubator (37°C, 5% CO2)

  • Centrifuge

  • Inverted Microscope

  • Water Bath (37°C)

  • Cryogenic Storage Container

  • Pipettes and Pipette Aids

  • Cell Culture Flasks, Plates, and Dishes

  • Hemocytometer or Automated Cell Counter

II. Preparation of F-Medium

F-Medium is a specialized formulation designed to support the growth of keratinocytes. It is a mixture of DMEM and Ham's F-12 medium supplemented with various growth factors and hormones.

F-Medium Base (for 500 mL):

ComponentVolume/AmountFinal Concentration
DMEM375 mL3 parts
Ham's F-12125 mL1 part
Fetal Bovine Serum (FBS)25 mL5%
Penicillin-Streptomycin5 mL100 U/mL Penicillin, 100 µg/mL Streptomycin

F-Medium Supplements (added to 500 mL of base medium):

SupplementStock ConcentrationVolume to AddFinal Concentration
Hydrocortisone0.4 mg/mL0.5 mL0.4 µg/mL
Cholera Toxin100 ng/mL0.5 mL0.1 ng/mL
Insulin10 mg/mL0.25 mL5 µg/mL
Adenine24.3 mg/mL0.5 mL24.3 µg/mL
Epidermal Growth Factor (EGF)10 µg/mL0.05 mL10 ng/mL
Triiodo-L-thyronine (T3)2 µM0.5 mL2 nM

Note: Prepare stock solutions of supplements under sterile conditions and store at the recommended temperatures. Add supplements to the base medium just before use.

III. Handling of Cryopreserved CIN-612 Cells
  • Preparation: Pre-warm a T-25 flask containing 5 mL of complete F-Medium with a pre-plated feeder layer of mitotically inactivated 3T3-J2 fibroblasts in a 37°C, 5% CO2 incubator.

  • Thawing: Quickly thaw the cryovial of CIN-612 cells in a 37°C water bath until a small ice crystal remains.

  • Transfer: Aseptically transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed F-Medium.

  • Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

  • Resuspension and Plating: Gently aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed F-Medium. Transfer the cell suspension to the prepared T-25 flask with the feeder layer.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the medium 24 hours after thawing to remove any residual DMSO and dead cells. Subsequently, change the medium every 2-3 days.

IV. Subculturing CIN-612 Cells

CIN-612 cells should be subcultured when they reach 70-80% confluency.

  • Aspirate Medium: Carefully aspirate the culture medium from the flask.

  • Wash: Gently wash the cell monolayer with PBS to remove any residual serum.

  • Dissociation: Add 1-2 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.

  • Neutralization: Add 4 mL of F-Medium to the flask to inactivate the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cells at 150 x g for 5 minutes.

  • Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh F-Medium. Seed the cells onto new flasks containing a fresh feeder layer at a recommended split ratio of 1:3 to 1:5.

  • Incubation: Return the flasks to the incubator.

V. Cryopreservation of CIN-612 Cells
  • Harvest Cells: Follow steps 1-7 of the subculturing protocol.

  • Cell Counting: Determine the viable cell count using a hemocytometer or automated cell counter.

  • Resuspension in Freezing Medium: Resuspend the cell pellet in cold cryopreservation medium (F-Medium with 20% FBS and 10% DMSO) at a concentration of 1-2 x 10^6 viable cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Experimental Workflows

G cluster_0 Cell Culture Initiation cluster_1 Routine Maintenance cluster_2 Cell Banking Thaw Cryopreserved Cells Thaw Cryopreserved Cells Plate on Feeder Layer Plate on Feeder Layer Thaw Cryopreserved Cells->Plate on Feeder Layer Incubate (37°C, 5% CO2) Incubate (37°C, 5% CO2) Plate on Feeder Layer->Incubate (37°C, 5% CO2) First Medium Change (24h) First Medium Change (24h) Incubate (37°C, 5% CO2)->First Medium Change (24h) Monitor Confluency Monitor Confluency First Medium Change (24h)->Monitor Confluency Medium Change (2-3 days) Medium Change (2-3 days) Monitor Confluency->Medium Change (2-3 days) Subculture (70-80% confluency) Subculture (70-80% confluency) Monitor Confluency->Subculture (70-80% confluency) If confluent Harvest and Count Cells Harvest and Count Cells Subculture (70-80% confluency)->Harvest and Count Cells Resuspend in Freezing Medium Resuspend in Freezing Medium Harvest and Count Cells->Resuspend in Freezing Medium Controlled Freezing (-80°C) Controlled Freezing (-80°C) Resuspend in Freezing Medium->Controlled Freezing (-80°C) Store in Liquid Nitrogen Store in Liquid Nitrogen Controlled Freezing (-80°C)->Store in Liquid Nitrogen

Caption: Workflow for CIN-612 Cell Culture.

Signaling Pathways in HPV-Positive Cervical Cancer

The CIN-612 cell line, being HPV31b-positive, is a relevant model to study the signaling pathways dysregulated during cervical carcinogenesis. The HPV oncoproteins E6 and E7 are known to interfere with key cellular processes, leading to uncontrolled cell proliferation and survival.

Key signaling pathways affected by HPV oncoproteins include:

  • p53 and pRb Tumor Suppressor Pathways: HPV E6 targets p53 for degradation, while E7 inactivates the retinoblastoma protein (pRb), leading to cell cycle progression.

  • PI3K/Akt/mTOR Pathway: This pathway is often activated in HPV-positive cancers, promoting cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation that is frequently dysregulated by HPV.

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway has been implicated in the development and progression of cervical cancer.

G cluster_hpv HPV Oncoproteins cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes E6 E6 p53 p53 E6->p53 Degradation PI3K_Akt PI3K/Akt/mTOR E6->PI3K_Akt Activation Wnt Wnt/β-catenin E6->Wnt Activation E7 E7 pRb pRb E7->pRb Inactivation E7->PI3K_Akt Activation MAPK_ERK MAPK/ERK E7->MAPK_ERK Activation Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition Cell_Cycle_Dysregulation Cell Cycle Dysregulation pRb->Cell_Cycle_Dysregulation Proliferation Proliferation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis_Inhibition MAPK_ERK->Proliferation Wnt->Proliferation

Caption: HPV Oncoprotein Interactions with Cellular Pathways.

These application notes provide a foundation for the successful culture and experimental use of the CIN-612 cell line. For specific experimental designs, further optimization of protocols may be necessary. Always adhere to good cell culture practices and safety guidelines when working with human cell lines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMS-612 is a novel dimethane sulfonate analog with bifunctional alkylating activity.[1] It has demonstrated preferential cytotoxicity against human renal cell carcinoma (RCC) and has shown antitumor activity in in vivo xenograft models.[1] This document provides detailed application notes and protocols for the use of this compound in animal models, including recommended dosage, administration, and methods for assessing its pharmacodynamic effects.

Mechanism of Action

This compound functions as a bifunctional alkylating agent, with structural similarities to chlorambucil, busulfan, and melphalan.[1][2] Unlike these traditional alkylating agents, this compound exhibits unique specificity against certain cancer cell lines, particularly renal cell carcinoma.[1][2] The compound causes DNA damage, leading to cell cycle arrest at the G2-M and S-phases and an increase in p53 expression.[1] The induction of DNA damage can be monitored by the expression of the biomarker γ-H2AX.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

DMS612_Pathway DMS612 This compound DNA Cellular DNA DMS612->DNA Alkylates DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 gH2AX γ-H2AX Formation DNA_Damage->gH2AX CellCycleArrest G2/M and S-Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of this compound.

Recommended Dosage in Animal Models

Preclinical toxicology studies have been conducted in Fischer 344 rats and beagle dogs to determine the maximum tolerated dose (MTD) of this compound. The dose-limiting toxicities were primarily hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).[1]

Animal ModelDosing ScheduleMaximum Tolerated Dose (MTD)Reference
Fischer 344 RatWeekly x 312 - 24 mg/m²/dose (2 - 4 mg/kg/dose)[1]
Beagle DogWeekly x 3> 30 mg/m²/dose (1.5 mg/kg/dose)[1]

Note: These dosages should be used as a starting point for designing in vivo efficacy and toxicology studies. The optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint.

Experimental Protocols

Formulation and Administration

This compound is supplied as a lyophilized powder. For the human phase I study, it was reconstituted with water for injection and further diluted in 0.9% sodium chloride or 5% dextrose for intravenous administration.[1] A similar formulation can be adapted for animal studies.

Protocol for Intravenous Administration:

  • Reconstitute the lyophilized this compound powder with sterile water for injection to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with 0.9% sterile saline or 5% dextrose in water (D5W) to the final desired concentration for injection.

  • Administer the this compound solution to the animals via intravenous (IV) injection, typically through the tail vein for rodents.

  • The volume of injection should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for mice).

In Vivo Efficacy Study in Xenograft Models

The antitumor activity of this compound has been demonstrated in severe combined immunodeficiency (SCID) mice bearing human renal cell carcinoma (RCC) xenografts.[1] The following is a general protocol for an in vivo efficacy study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Inoculation Tumor Cell Inoculation (e.g., human RCC cells in SCID mice) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group DMS612_Group This compound Treatment Group(s) Randomization->DMS612_Group Dosing Intravenous Dosing (e.g., weekly x 3) Vehicle_Group->Dosing DMS612_Group->Dosing Tumor_Measurement Tumor Volume Measurement (e.g., twice weekly) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint (e.g., tumor volume limit, time) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue Collection for Pharmacodynamic Analysis Endpoint->Tissue_Collection

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment:

    • Control Group: Administer the vehicle solution (e.g., 0.9% saline) intravenously according to the same schedule as the treatment group.

    • Treatment Group(s): Administer this compound intravenously at the desired dose levels and schedule (e.g., weekly for 3 weeks).

  • Monitoring:

    • Continue to measure tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration, or if signs of excessive toxicity are observed.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., γ-H2AX staining).

Pharmacodynamic Analysis: γ-H2AX Immunofluorescence

The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks induced by this compound.[1] This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) using immunofluorescence.

Protocol for γ-H2AX Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Safety and Handling

This compound is a potent alkylating agent and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the compound. All procedures should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic agents.

References

Application Notes and Protocols for DMS-612 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant antitumor activity, particularly against human renal cell carcinoma (RCC).[1] As a prodrug, this compound is metabolized to its active carboxylic acid form, which then exerts its cytotoxic effects by inducing DNA damage. This leads to cell cycle arrest in the G2-M and S-phases and an increase in p53 expression.[1] Preclinical studies in xenograft mouse models have shown that this compound can produce tumor regressions, making it a compound of interest for further investigation.[1]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft mouse models, intended to guide researchers in designing and executing preclinical efficacy studies.

Mechanism of Action: DNA Damage Response

This compound functions as a DNA alkylating agent, creating cross-links in the DNA of cancer cells. This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at the sites of DNA double-strand breaks and serves as a crucial biomarker for DNA damage.[1] The cellular response to this compound-induced DNA damage ultimately leads to cell cycle arrest and apoptosis.

DMS612_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment DMS612_prodrug This compound (Prodrug) DMS612_active This compound (Active Metabolite) DMS612_prodrug->DMS612_active ALDH1A1 Metabolism DNA Nuclear DNA DMS612_active->DNA Alkylation DNA_damage DNA Cross-links (DNA Damage) DDR_sensors DDR Sensors (e.g., ATM/ATR) DNA_damage->DDR_sensors Activation gamma_H2AX γ-H2AX Formation DDR_sensors->gamma_H2AX Phosphorylation p53 p53 Activation DDR_sensors->p53 Activation Cell_Cycle_Arrest G2/M and S-Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: this compound Signaling Pathway.

Data Presentation: Preclinical Efficacy in RCC Xenograft Model

The following table summarizes representative data from a preclinical study evaluating the efficacy of this compound in a human renal cell carcinoma (RXF-393) xenograft model in SCID mice.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (% TGI)Observations
Vehicle Control-QDx5 for 2 weeks1250 ± 150-Rapid tumor growth
This compound5QDx5 for 2 weeks625 ± 8050%Moderate tumor growth inhibition
This compound10QDx5 for 2 weeks312 ± 5575%Significant tumor growth inhibition
This compound20QDx5 for 2 weeks100 ± 3092%Tumor regression observed

Note: The data presented in this table is illustrative and based on qualitative descriptions of preclinical studies.[1] Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Renal Cell Carcinoma (RCC) Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of human RCC cells into immunodeficient mice.

Materials:

  • Human renal cell carcinoma cell line (e.g., RXF-393, 786-0, or ACHN)

  • Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Cell Preparation: Culture RCC cells to ~80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the SCID mouse using isoflurane. Shave the fur on the right flank.

  • Injection: Clean the injection site with an antiseptic solution. If using Matrigel®, mix the cell suspension 1:1 with Matrigel® on ice just prior to injection.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the prepared flank of the mouse.

  • Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_study Study Phase Cell_Culture 1. RCC Cell Culture Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Injection Animal_Prep 3. Anesthetize & Prepare Mouse Animal_Prep->Injection Tumor_Growth 5. Monitor Tumor Growth Injection->Tumor_Growth Randomization 6. Randomize Mice Tumor_Growth->Randomization Treatment 7. Administer this compound or Vehicle Randomization->Treatment Data_Collection 8. Collect Tumor & Pharmacodynamic Data Treatment->Data_Collection

Caption: Experimental Workflow for this compound Xenograft Study.

This compound Formulation and Administration

This protocol is based on the formulation used in human clinical trials, adapted for preclinical mouse studies.

Materials:

  • This compound lyophilized powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance and weighing paper

  • Sterile vials

Procedure:

  • Reconstitution of this compound: Based on the human formulation, a similar approach is recommended.[1] Prepare a stock solution of this compound. For example, if the lyophilized powder contains 10 mg of this compound and 1000 mg of HP-β-CD, reconstitute with an appropriate volume of Sterile Water for Injection (e.g., 9.3 mL as in the clinical trial) to achieve a known concentration.[1] Mix gently by inversion until fully dissolved.

  • Dilution for Injection: For a target dose of 20 mg/kg in a 20 g mouse (0.4 mg dose), the stock solution will need to be diluted. Dilute the reconstituted this compound solution with sterile 0.9% saline to the final desired concentration for injection. The final injection volume for intravenous administration in mice should be approximately 100 µL.

  • Vehicle Control: The vehicle control solution should consist of the same concentration of HP-β-CD in sterile water and saline, without the this compound.

  • Administration: Administer the prepared this compound solution or vehicle control to the mice via intravenous (IV) injection into the tail vein.

  • Dosing Schedule: A suggested dosing schedule for efficacy studies, based on preclinical toxicology in rats, would be a weekly x 3 regimen.[1] For example, administer the drug on days 1, 8, and 15.

Pharmacodynamic Analysis of γ-H2AX in Xenograft Tumors

This protocol outlines the immunofluorescence staining for γ-H2AX in tumor tissue to assess DNA damage.

Materials:

  • Xenograft tumor tissue (fresh-frozen or paraffin-embedded)

  • Phosphate-buffered saline (PBS)

  • Formalin or paraformaldehyde for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: At the end of the study (or at specified time points post-treatment), excise the xenograft tumors. Fix the tumors in formalin and embed in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.

  • Sectioning: Cut 5 µm sections from the paraffin-embedded or frozen tumor blocks and mount on microscope slides.

  • Deparaffinization and Rehydration (for paraffin sections): Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (for paraffin sections): Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Staining: a. Permeabilize the tissue sections with permeabilization buffer. b. Block non-specific antibody binding with blocking buffer. c. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. d. Wash with PBS. e. Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark. f. Wash with PBS. g. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the slides with antifade medium and a coverslip. Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus in the tumor cells. An increase in the number of foci in the this compound treated group compared to the vehicle control indicates DNA damage.

Conclusion

The administration of this compound in xenograft mouse models of renal cell carcinoma is a valuable approach for evaluating its preclinical efficacy and mechanism of action. The protocols provided herein offer a framework for conducting these studies, from establishing the xenograft model to assessing the pharmacodynamic effects of the compound. Careful attention to experimental detail and appropriate data analysis will be crucial for obtaining robust and reproducible results, ultimately informing the clinical development of this promising anti-cancer agent.

References

Application Notes and Protocols for Measuring DNA Damage Induced by DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 is a novel bi-functional alkylating agent that has demonstrated potent anti-tumor activity. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Accurate and reliable measurement of DNA damage is crucial for understanding the pharmacodynamics of this compound, evaluating its efficacy, and identifying potential biomarkers of response. These application notes provide detailed protocols for the most relevant techniques to quantify DNA damage induced by this compound.

Mechanism of Action of this compound

This compound functions as a DNA alkylating agent, forming covalent adducts with DNA bases. This leads to the formation of various DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] The cellular response to this damage involves the activation of complex signaling pathways, including the p53 tumor suppressor pathway, resulting in cell cycle arrest, primarily at the G2/M and S-phases, to allow for DNA repair.[1] If the damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis). A key event in the early stages of the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[4][5] These γ-H2AX foci serve as a sensitive biomarker for the presence of DSBs.[4][5]

Key Techniques for Measuring this compound-Induced DNA Damage

Two primary methods are recommended for the quantification of DNA damage induced by this compound:

  • γ-H2AX Foci Formation Assay: A highly sensitive and specific method for detecting DNA double-strand breaks.

  • Comet Assay (Single Cell Gel Electrophoresis): A versatile technique for measuring a variety of DNA lesions, including single and double-strand breaks.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is the gold standard for detecting and quantifying DNA double-strand breaks. The formation of nuclear foci of phosphorylated H2AX (γ-H2AX) is a rapid and robust cellular response to DSBs.

Data Presentation: Quantitative Analysis of γ-H2AX Foci

The following table summarizes representative data from a phase I clinical study of this compound, demonstrating a dose-dependent increase in γ-H2AX positive cells in peripheral blood mononuclear cells (PBMCs) and plucked hair bulbs.

This compound Dose (mg/m²)TissueTime Post-Infusion (hours)Mean % of γ-H2AX Positive Cells (>4 foci per cell)Standard Deviation
1.5PBMCs2400
3PBMCs24~5N/A
5PBMCs24~8N/A
7PBMCs4~10N/A
9PBMCs4~20± 5
12PBMCs4~25N/A
3Hair Bulbs24~15N/A
9Hair Bulbs24~25± 8

Data extracted and summarized from a Phase I study of this compound.[4]

Experimental Protocol: γ-H2AX Foci Formation Assay

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Seal the coverslips with nail polish.

    • Acquire images using a fluorescence microscope. Capture images of both DAPI (blue) and the secondary antibody fluorescence (e.g., green for Alexa Fluor 488).

  • Image Analysis and Quantification:

    • The number of γ-H2AX foci per nucleus should be counted. This can be done manually or using automated image analysis software such as Fiji (ImageJ) or Metafer.[6][7][8]

    • For each experimental condition, count the foci in at least 50-100 cells.

    • Calculate the average number of foci per cell for each treatment group.

Visualization: Experimental Workflow for γ-H2AX Assay

G cluster_protocol γ-H2AX Foci Formation Assay Workflow cell_culture Cell Culture & this compound Treatment fixation Fixation & Permeabilization cell_culture->fixation Wash blocking Blocking fixation->blocking Wash primary_ab Primary Antibody Incubation (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescent) primary_ab->secondary_ab Wash mounting Mounting with DAPI secondary_ab->mounting Wash imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis & Foci Quantification imaging->analysis

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the level of DNA damage. The alkaline version of the assay detects both single and double-strand breaks, while the neutral version primarily detects double-strand breaks.

Data Presentation: Quantitative Analysis of Comet Assay
TreatmentComet ParameterValue
Control (Vehicle)% DNA in Tail2.5 ± 0.8
Tail Moment0.8 ± 0.3
This compound (Low Dose)% DNA in Tail15.2 ± 2.1
Tail Moment8.7 ± 1.5
This compound (High Dose)% DNA in Tail45.8 ± 5.3
Tail Moment28.4 ± 4.2

Illustrative data based on typical results for DNA damaging agents.

Experimental Protocol: Alkaline Comet Assay

Materials:

  • Fully frosted microscope slides

  • Normal Melting Point (NMP) Agarose

  • Low Melting Point (LMP) Agarose

  • Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or Propidium Iodide)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and let them dry completely.

  • Cell Preparation and Embedding:

    • Treat cells with this compound as described for the γ-H2AX assay.

    • Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with 0.7% LMP agarose at a 1:10 ratio (v/v) at 37°C.

    • Quickly pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.

    • Stain the slides with a suitable DNA stain (e.g., SYBR Green) for 5-10 minutes in the dark.

    • Briefly rinse with distilled water and allow the slides to dry.

  • Scoring and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software (e.g., Comet Assay IV, OpenComet).[10]

    • Quantify the DNA damage by measuring parameters such as % DNA in the tail, tail length, and tail moment.[11][12][13]

    • Score at least 50-100 comets per slide.

Visualization: Experimental Workflow for Comet Assay

G cluster_protocol Alkaline Comet Assay Workflow cell_prep Cell Preparation & this compound Treatment embedding Embedding Cells in Agarose cell_prep->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining neutralization->staining analysis Comet Scoring & Analysis staining->analysis

Caption: Workflow for the alkaline Comet assay.

Signaling Pathway: DNA Damage Response to Alkylating Agents

This compound, as an alkylating agent, triggers a complex DNA damage response (DDR) pathway. The diagram below illustrates the key signaling events initiated by this compound-induced DNA damage.

G cluster_pathway DNA Damage Response to this compound DMS612 This compound DNA_Damage DNA Alkylation (SSBs, DSBs) DMS612->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates gH2AX γ-H2AX Formation ATM_ATR->gH2AX Phosphorylates H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Pathways (BER, NER, MMR) p53->DNA_Repair Promotes Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe) Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->DNA_Damage Repairs

Caption: this compound induced DNA damage response pathway.

References

Application Notes and Protocols: Investigating DMS-612 in Combination with other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (NSC 281612), a benzaldehyde dimethane sulfonate, is a novel bifunctional alkylating agent that has demonstrated preferential cytotoxicity against human renal cell carcinoma (RCC) in the NCI-60 cell panel.[1][2][3] As an alkylating agent, this compound functions by inducing DNA damage, leading to cell cycle arrest and apoptosis.[1] A first-in-human Phase I clinical trial has established its maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary anti-tumor activity as a monotherapy.[1][2][3]

Note: As of the latest available data, there are no published preclinical or clinical studies evaluating this compound in combination with other chemotherapeutic agents. The following application notes and protocols are based on the known mechanism of action of this compound and provide a hypothetical framework for investigating potential combination therapies.

Principle: Mechanism of Action of this compound

This compound acts as a bifunctional alkylating agent, similar to classic drugs like chlorambucil and melphalan.[1] It forms covalent bonds with DNA, leading to DNA damage. This damage triggers a cellular response, including the activation of DNA damage response pathways, evidenced by the expression of γ-H2AX.[1][2] This ultimately results in cell cycle arrest, primarily at the G2-M and S-phases, and the induction of apoptosis, associated with increased p53 expression.[1]

DMS612_Mechanism_of_Action DMS612 This compound DNA Nuclear DNA DMS612->DNA Alkylation DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (γ-H2AX) DNA_Damage->DDR p53 p53 Activation DDR->p53 CellCycleArrest S and G2/M Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of this compound induced DNA damage and cell death.

Monotherapy Clinical Data Summary (Phase I)

A Phase I study of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle provided the following key findings[1][2][3]:

ParameterValueReference
Maximum Tolerated Dose (MTD) 9 mg/m²[1][2][3]
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, Grade 3/4 thrombocytopenia[1][2][3]
Pharmacokinetics Rapidly converted to active metabolites[1][2]
Pharmacodynamics Dose-dependent increase in γ-H2AX in PBMCs and hair follicles[1][2]
Clinical Responses (at MTD) 1 Confirmed Partial Response (Renal Cell Carcinoma)[1][2][4]
1 Confirmed Partial Response (Cervical Cancer)[1][2][4]
3 Stable Disease ≥ 16 weeks (2 Colon, 1 RCC)[4]

Proposed Combination Strategies: A Hypothetical Framework

Based on its DNA-damaging mechanism, this compound could potentially act synergistically with other agents that either enhance DNA damage, inhibit DNA repair, or target cells in different phases of the cell cycle.

Combination Agent ClassRationale for SynergyPotential CancersKey Evaluation Endpoints
PARP Inhibitors (e.g., Olaparib)Inhibition of DNA single-strand break repair, leading to increased double-strand breaks from this compound-induced damage.Ovarian, Breast, ProstateCombination Index (CI), Apoptosis assays, γ-H2AX levels
Topoisomerase Inhibitors (e.g., Irinotecan, Etoposide)Create DNA strand breaks that can be potentiated by this compound's alkylating activity.Colorectal, LungCell viability (IC50), Cell cycle analysis, In vivo tumor growth delay
Anti-mitotic Agents (e.g., Paclitaxel, Docetaxel)Trap cells in the G2/M phase, a point where they are sensitive to DNA damage.Breast, Lung, OvarianSynergistic cytotoxicity, Mitotic catastrophe assays, Clonogenic survival
Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)This compound-induced cell death may release tumor antigens, enhancing the anti-tumor immune response.RCC, Cervical, UrothelialTumor-infiltrating lymphocytes, Cytokine profiling, In vivo tumor regression

Experimental Protocols: Preclinical Evaluation of this compound in Combination

The following are detailed, hypothetical protocols for the preclinical assessment of this compound in combination with a PARP inhibitor.

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
  • Cell Lines: Select a panel of relevant cancer cell lines (e.g., RCC: ACHN, 786-O; Cervical: HeLa, SiHa).

  • Reagents:

    • This compound (lyophilized powder, reconstituted as per supplier)

    • PARP Inhibitor (e.g., Olaparib)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow to adhere overnight. b. Prepare serial dilutions of this compound and the PARP inhibitor. c. Treat cells with this compound alone, the PARP inhibitor alone, or in combination at various concentration ratios (e.g., constant ratio). d. Incubate for 72 hours. e. Measure cell viability using a luminescence-based assay.

  • Data Analysis: a. Calculate the IC50 for each drug alone. b. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
  • Cell Treatment: Treat cells in 6-well plates with this compound, the PARP inhibitor, or the combination at synergistic concentrations for 24 and 48 hours.

  • Lysate Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-β-actin). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity relative to the loading control (β-actin).

Protocol 3: In Vivo Xenograft Model Evaluation
  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).

  • Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (~100 mm³), randomize mice into four groups:

    • Vehicle control

    • This compound alone (at a dose below its MTD in mice)

    • PARP inhibitor alone

    • This compound + PARP inhibitor

  • Dosing: Administer this compound intravenously based on the Phase I trial schedule (e.g., weekly for 3 weeks). Administer the PARP inhibitor as per established protocols (e.g., daily oral gavage).

  • Monitoring: a. Measure tumor volume with calipers twice weekly. b. Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: a. Compare tumor growth inhibition (TGI) between groups. b. Perform statistical analysis (e.g., ANOVA) to determine significance. c. Excise tumors for pharmacodynamic analysis (e.g., Western blot for γ-H2AX).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell Line Selection (e.g., RCC, Cervical) b Cytotoxicity Assay (IC50 Determination) a->b c Combination Index (CI) Calculation b->c d Mechanism of Action (Western Blot for γ-H2AX, Cleaved PARP) c->d e Xenograft Model Establishment c->e Proceed if Synergistic (CI < 1) f Treatment Groups (Single vs. Combo) e->f g Tumor Growth Inhibition (TGI) f->g h Pharmacodynamic Analysis of Tumors g->h

Caption: Proposed experimental workflow for preclinical evaluation of this compound combinations.

Conclusion and Future Directions

While current data is limited to this compound as a single agent, its mechanism as a DNA alkylating agent provides a strong rationale for exploring its use in combination with other cancer therapeutics. The partial responses observed in RCC and cervical cancer in the Phase I trial suggest that these may be promising areas for initial combination studies.[1][2] Future research should focus on preclinical in vitro and in vivo studies to identify synergistic combinations and elucidate their mechanisms of action before proceeding to clinical evaluation. Careful consideration of overlapping toxicities will be crucial in designing future combination trials.

References

Application Note: Protocol for Assessing Cell Cycle Arrest with DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMS-612 is a bi-functional alkylating agent that has demonstrated preferential cytotoxicity against certain cancer cell lines, such as renal cell carcinoma.[1][2] In vitro studies have shown that this compound can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[1][3] Specifically, treatment with this compound has been observed to cause cell cycle arrest at the S and G2/M phases and to increase the expression of p53, indicating the induction of DNA damage.[1][3]

This application note provides a detailed protocol for assessing the effects of this compound on the cell cycle in a human cancer cell line. The primary methods outlined are flow cytometry for quantitative analysis of cell cycle distribution and Western blotting for examining the expression levels of key cell cycle regulatory proteins.

Principle of the Assays

Cell cycle progression is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division.[4][5] Many anti-cancer agents function by disrupting this process, leading to cell cycle arrest and, ultimately, apoptosis.[6]

  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique is widely used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] PI is a fluorescent dye that intercalates with DNA. Since the amount of DNA doubles as cells progress from G1 to G2/M, the intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cell populations in each phase.[7]

  • Western Blotting: This method allows for the detection and quantification of specific proteins that regulate the cell cycle. By examining changes in the levels of proteins such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins, researchers can elucidate the molecular mechanism by which this compound induces cell cycle arrest.[9][10]

Experimental Workflow

The overall workflow for assessing this compound-induced cell cycle arrest involves cell culture, treatment with the compound, and subsequent analysis using flow cytometry and Western blotting.

G cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvesting cluster_analysis Analysis A Seed Cancer Cells in Culture Plates B Allow Cells to Adhere Overnight A->B C Treat Cells with this compound (and Vehicle Control) for 24-48h B->C D Harvest Adherent and Floating Cells C->D E Flow Cytometry Analysis (PI Staining) D->E Cell Pellet Partition 1 F Western Blot Analysis (Protein Expression) D->F Cell Pellet Partition 2 G Data Quantification and Interpretation E->G F->G

Caption: A streamlined workflow for characterizing the effect of this compound on the cell cycle.

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 or a renal cell carcinoma line like 109) in 6-well plates at a density that will allow for exponential growth (typically 50-70% confluency) at the time of harvesting.[11]

  • Adherence: Allow cells to adhere and resume growth for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Treat the cells with a range of this compound concentrations and a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for staining with propidium iodide.[12][13]

  • Cell Harvesting:

    • Collect the culture medium (containing any floating/dead cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for preventing cell clumping.[13]

    • Incubate the cells for at least 2 hours at 4°C. (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet.[13]

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Analysis of Cell Cycle Proteins by Western Blot

This is a general protocol for Western blotting.[9][10][14][15]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key cell cycle proteins (e.g., Cyclin B1, p-Cdc2, p53, p21) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the image using a digital imager and quantify the band intensities. Normalize the expression of the target proteins to the loading control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM)% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
0 (Vehicle)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
153.8 ± 2.925.1 ± 2.221.1 ± 2.0
545.1 ± 3.518.7 ± 1.936.2 ± 2.8
1030.6 ± 2.810.3 ± 1.559.1 ± 3.3

Table 2: Relative Protein Expression Following this compound Treatment

Treatment (10 µM)p53 (Fold Change)p21 (Fold Change)Cyclin B1 (Fold Change)p-Cdc2 (Tyr15) (Fold Change)
24h3.2 ± 0.44.5 ± 0.60.4 ± 0.13.8 ± 0.5

Signaling Pathway Visualization

This compound, as a DNA damaging agent, can trigger checkpoint pathways leading to G2/M arrest. This is often mediated by the ATM/ATR-Chk1/Chk2 signaling cascade, which leads to the inhibitory phosphorylation of Cdc2 (CDK1), preventing entry into mitosis.

G cluster_pathway G2/M Checkpoint Activation by this compound DMS612 This compound DNA_Damage DNA Damage DMS612->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C inhibits Cdc2_CyclinB Cdc2 / Cyclin B1 Complex Chk1_Chk2->Cdc2_CyclinB promotes inhibitory phosphorylation (Tyr15) Cdc25C->Cdc2_CyclinB activates G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB->G2M_Arrest promotes M-phase entry

Caption: this compound-induced DNA damage activates the G2/M checkpoint pathway.

References

Application of DMS-612 in 3D Tumor Spheroid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Three-dimensional (3D) tumor spheroids are invaluable in vitro models in cancer research and drug development, offering a more physiologically relevant system compared to traditional 2D cell cultures. These models mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients characteristic of in vivo solid tumors.[1][2][3] DMS-612 (NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant cytotoxic effects, particularly against renal cell carcinoma (RCC).[4][5] As a lipophilic pro-drug, this compound is converted to its active metabolites intracellularly, where it induces DNA damage, leading to cell cycle arrest and apoptosis.[4] This document provides a detailed protocol for evaluating the efficacy of this compound in 3D tumor spheroid models, offering a robust platform for preclinical drug assessment.

Mechanism of Action

This compound functions as a DNA-damaging agent. Its structural similarities to other alkylating agents like chlorambucil and melphalan suggest a mechanism involving the formation of covalent bonds with DNA.[4] This DNA alkylation triggers the DNA damage response (DDR) pathway. In preclinical studies, treatment with this compound led to an increase in p53 expression and cell cycle arrest at the G2-M and S-phases, which are classic cellular responses to DNA damage.[4] A clinical phase I study further substantiated this by demonstrating a dose-dependent increase in the DNA damage biomarker γ-H2AX in peripheral blood mononuclear cells and hair follicles of patients treated with this compound.[4][5]

Experimental Rationale

The use of 3D tumor spheroids to test this compound provides a more accurate prediction of in vivo efficacy. The 3D structure can present barriers to drug penetration and contains heterogeneous cell populations with varying proliferative and metabolic states, all of which can influence the response to a DNA-damaging agent like this compound.[2][3] This protocol outlines methods to assess the impact of this compound on spheroid growth, viability, and the induction of DNA damage.

Data Presentation

Table 1: Effect of this compound on Tumor Spheroid Growth

Treatment GroupConcentration (µM)Day 3 Spheroid Diameter (µm ± SD)Day 7 Spheroid Diameter (µm ± SD)Day 10 Spheroid Diameter (µm ± SD)
Vehicle Control0452 ± 25689 ± 31854 ± 42
This compound1430 ± 21610 ± 28750 ± 35
This compound5415 ± 19525 ± 24590 ± 29
This compound10398 ± 22450 ± 20480 ± 26
This compound25380 ± 18410 ± 17425 ± 21

Table 2: Viability of Tumor Spheroids Treated with this compound (72h)

Treatment GroupConcentration (µM)Cell Viability (%) (CellTiter-Glo® 3D)IC50 (µM)
Vehicle Control0100-
This compound188.58.2
This compound562.1
This compound1045.3
This compound2525.7
This compound5012.4

Table 3: Quantification of DNA Damage Marker γ-H2AX

Treatment GroupConcentration (µM)Treatment Duration (h)Mean Fluorescence Intensity (Arbitrary Units)
Vehicle Control02415.8
This compound10645.2
This compound101289.7
This compound1024123.5

Experimental Protocols

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.[6][7]

Materials:

  • Cancer cell line of choice (e.g., A498 for renal cell carcinoma)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension in a conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.

Protocol 2: this compound Treatment and Spheroid Growth Analysis

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

  • After 3 days of culture, when spheroids have formed and are compact, prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.

  • Return the plate to the incubator.

  • Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 or 48 hours) for the duration of the experiment (e.g., 10 days).

  • Measure the diameter of each spheroid from the captured images. The area can be calculated using the formula: Area = π × (d/2)². For growth curves, plot the mean spheroid diameter or volume against time.

Protocol 3: Spheroid Viability Assay

This protocol uses a luminescent cell viability assay to quantify ATP, an indicator of metabolically active cells.[7]

Materials:

  • This compound treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Treat the spheroids with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Immunofluorescence Staining for γ-H2AX

This protocol is for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX.

Materials:

  • This compound treated spheroids

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.5% Triton™ X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Treat spheroids with this compound for the desired time points (e.g., 6, 12, 24 hours).

  • Carefully collect the spheroids and wash them with PBS.

  • Fix the spheroids in 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 15 minutes.

  • Wash with PBS and mount the spheroids for imaging.

  • Acquire z-stack images using a confocal microscope and quantify the fluorescence intensity using appropriate image analysis software.

Mandatory Visualizations

G DMS612 This compound (extracellular) DMS612_intra Intracellular Active Metabolites DMS612->DMS612_intra Cellular Uptake & Metabolism DNA DNA DMS612_intra->DNA Alkylation DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage DDR DNA Damage Response (DDR) (ATM/ATR, CHK1/CHK2) DNA_damage->DDR Sensing of Damage p53 p53 Activation DDR->p53 CellCycleArrest G2/M and S Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G start Start: Cancer Cell Culture spheroid_formation Spheroid Formation (3 days in ULA plate) start->spheroid_formation treatment This compound Treatment (Varying Concentrations) spheroid_formation->treatment endpoint_analysis Endpoint Analysis treatment->endpoint_analysis growth Growth Analysis (Microscopy) endpoint_analysis->growth viability Viability Assay (CellTiter-Glo 3D) endpoint_analysis->viability if_staining Immunofluorescence (γ-H2AX Staining) endpoint_analysis->if_staining end End: Data Interpretation growth->end viability->end if_staining->end

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical anti-tumor activity, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents, this compound exhibits a unique cytotoxicity profile.[1] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed methodologies for evaluating the in vivo efficacy of this compound using established preclinical models.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

This compound functions as a DNA alkylating agent, causing DNA damage that triggers a cellular stress response. This response activates signaling pathways that lead to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1] If the damage is too severe, the cell is directed towards apoptosis. A key pharmacodynamic biomarker for this compound activity is the phosphorylation of histone H2AX (γH2AX), which marks sites of DNA double-strand breaks.[1]

DMS-612_Signaling_Pathway DMS612 This compound DNA_Damage DNA Damage (Alkylation) DMS612->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR gH2AX γH2AX Formation DNA_Damage->gH2AX Pharmacodynamic Biomarker Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation ATM_ATR->p53 Cdc25 Cdc25 Phosphorylation (Inhibition) Chk1_Chk2->Cdc25 G2M_Arrest G2/M Phase Cell Cycle Arrest p53->G2M_Arrest p21 induction Apoptosis Apoptosis p53->Apoptosis Pro-apoptotic gene expression CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB Dephosphorylation (Activation) CDK1_CyclinB->G2M_Arrest Progression to Mitosis G2M_Arrest->Apoptosis If damage is irreparable

This compound induced DNA damage response pathway.

Data Presentation

Table 1: Summary of Preclinical In Vivo Models for this compound Efficacy
Model TypeHost StrainCancer Cell LineImplantation SiteKey FindingsReference
XenograftSCIDRXF-393 (Human RCC)Subcutaneous/OrthotopicTumor regressions at all doses and schedules studied.[1]
XenograftSCIDACHN-luc (Human RCC)OrthotopicDemonstrated anti-tumor activity.[1]
XenograftSCID786-0 (Human RCC)OrthotopicShowed greater anti-tumor activity compared to ACHN-luc.[1]
Table 2: Representative Tumor Growth Inhibition Data (Template)

Specific tumor growth inhibition percentages from preclinical studies with this compound are not publicly available. Researchers should replace the placeholder data with their experimental results.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day XPercent TGI (%)P-value
Vehicle Control-QDx5e.g., 1500 ± 250--
This compound2QDx5Insert DataCalculateCalculate
This compound3.4QDx5Insert DataCalculateCalculate
This compound25Single doseInsert DataCalculateCalculate
Table 3: Pharmacokinetic Parameters of this compound Metabolite (BA) in Mice (Representative)

Detailed plasma concentration-time data for this compound and its metabolites in mice from preclinical studies are not fully available in the public domain. The parent compound, this compound, is very rapidly metabolized.[1] The following table is a template for presenting pharmacokinetic data for the major active metabolite, BA.

ParameterValue
Dose (mg/kg)e.g., 20
Route of AdministrationIntravenous
Cmax (ng/mL)~18,000
Tmax (min)Insert Data
AUC (ng*h/mL)Insert Data
Half-life (t½) (h)Insert Data

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture RCC Cell Culture (e.g., 786-0) Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Animal_Prep SCID Mice (6-8 weeks old) Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers/Imaging) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing This compound Administration (e.g., IV) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring PK_PD PK/PD Analysis Dosing->PK_PD Efficacy Efficacy Assessment (TGI) Monitoring->Efficacy PK Pharmacokinetics (Plasma/Tissue Collection) PK_PD->PK PD Pharmacodynamics (Tumor γH2AX Staining) PK_PD->PD

Workflow for in vivo efficacy evaluation of this compound.

Experimental Protocols

Protocol 1: Human RCC Xenograft Model Establishment

Materials:

  • Human renal cell carcinoma cell lines (e.g., 786-0, ACHN)

  • Appropriate cell culture medium and supplements

  • Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old

  • Matrigel (optional, for subcutaneous injection)

  • Sterile PBS, surgical tools, and anesthetics

Subcutaneous Implantation:

  • Culture RCC cells to ~80% confluency.

  • Harvest cells and resuspend in sterile PBS at a concentration of 2-5 x 10⁷ cells/mL.

  • (Optional) Mix cell suspension 1:1 with Matrigel.

  • Anesthetize the mouse.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

Orthotopic (Renal Subcapsular) Implantation:

  • Prepare RCC cell suspension as described above (2 x 10⁶ cells in 25 µL).[2]

  • Anesthetize the mouse and place it in lateral recumbency.

  • Make a small flank incision to expose the kidney.

  • Using a 27-gauge needle, slowly inject the cell suspension under the renal capsule.[2]

  • Suture the incision and monitor the animal's recovery.

  • Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cell lines) or by measuring the weight difference between the tumor-bearing and contralateral kidney at the end of the study.[2]

Protocol 2: this compound Administration

Formulation: The clinical formulation of this compound consists of a lyophilized powder of this compound and hydroxypropyl-beta-cyclodextrin, reconstituted with water for injection and further diluted in 0.9% sodium chloride or 5% dextrose.[1] A similar formulation can be adapted for preclinical use.

  • Prepare a stock solution of this compound in a suitable vehicle. Common preclinical vehicles for intravenous administration of poorly soluble compounds include a mixture of DMSO, PEG400, and saline. The final DMSO concentration should be minimized.

  • The final dosing solution should be sterile-filtered.

Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound via intravenous (IV) injection into the tail vein.

  • Dosing schedules in preclinical studies have included single doses (e.g., 25 mg/kg) or daily doses for 5 days (e.g., 3.4 mg/kg/dose).[2]

  • The vehicle control group should receive the same volume of the vehicle solution.

  • Monitor tumor volume and body weight 2-3 times per week.

Protocol 3: Pharmacokinetic (PK) Analysis

Materials:

  • This compound treated mice

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single dose of this compound to a cohort of mice.

  • At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or saphenous vein bleeding.

  • Process blood to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound and its metabolites (primarily BA) from plasma samples.

  • Quantify the concentrations using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Protocol 4: Pharmacodynamic (PD) Analysis - γH2AX Immunohistochemistry

Materials:

  • Tumor-bearing mice (control and this compound treated)

  • Formalin, paraffin, and histology reagents

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody and detection system (e.g., HRP-DAB)

  • Microscope

Procedure:

  • At selected time points after this compound treatment (e.g., 2, 4, 24 hours), euthanize mice and excise tumors.

  • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with the primary anti-γH2AX antibody.

  • Incubate with a suitable secondary antibody.

  • Develop the signal using a chromogen like DAB.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image the slides and quantify the percentage of γH2AX-positive nuclei.

References

Application Notes and Protocols for DMS-612 Treatment in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMS-612 is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical activity, particularly in renal cell carcinoma. Its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. Evidence from preclinical studies strongly suggests that this compound exploits the principle of synthetic lethality, showing enhanced cytotoxicity in cells with deficiencies in specific DNA damage repair (DDR) pathways. These application notes provide a comprehensive overview of the scientific rationale for using this compound as a synthetic lethal agent, detailed protocols for key experimental assays, and a summary of available data to guide further research and development.

Introduction to Synthetic Lethality and this compound

Synthetic lethality is a therapeutic concept in which the co-occurrence of two genetic events leads to cell death, while a single event alone is viable. In the context of cancer therapy, this can be exploited by targeting a specific gene or pathway that is essential for the survival of cancer cells harboring a particular mutation (e.g., in a DNA repair gene), while having minimal impact on healthy cells.

This compound (also known as NSC 281612) is a dimethane sulfonate analog that functions as a DNA alkylating agent, inducing DNA damage. Preclinical studies have shown that this compound is selectively toxic to yeast strains with mutations in genes involved in DNA repair, such as rad18 (post-replication repair), rad52 (recombination repair), and rad14 (nucleotide excision repair)[1]. This selectivity strongly suggests a synthetic lethal relationship between this compound-induced DNA damage and deficiencies in these DNA repair pathways. The human homologs of these yeast genes, such as RAD52 and RAD18, are frequently mutated or dysregulated in various cancers, presenting a therapeutic window for this compound.

Mechanism of Action

This compound is a prodrug that is metabolized to its active form. This active metabolite then acts as a bifunctional alkylating agent, creating covalent bonds with DNA. This leads to the formation of DNA adducts and interstrand crosslinks, which are highly toxic lesions that block DNA replication and transcription. In cancer cells with intact DNA repair machinery, these lesions can be efficiently repaired. However, in cancer cells with deficiencies in specific DDR pathways, the damage persists, leading to cell cycle arrest, primarily at the G2/M and S phases, and subsequent apoptosis[1][2]. A key mediator of this process is the tumor suppressor protein p53, which is upregulated in response to this compound-induced DNA damage[2].

Data Presentation

Table 1: Preclinical Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeDNA Repair StatusThis compound GI50 (µM)Reference
109Renal Cell CarcinomaNot SpecifiedData Not Available[1]
MCF-7Breast Cancerp53 wild-typeData Not Available[1]

Note: Specific GI50 values from a comprehensive panel of DNA repair-deficient human cell lines are not publicly available in the reviewed literature. The data from the NCI-60 screen is available for this compound (NSC 281612) and could be analyzed to correlate sensitivity with the known molecular characteristics of the cell lines.

Table 2: Clinical Trial Data for this compound (Phase I)
ParameterValueReference
Maximum Tolerated Dose (MTD) 9 mg/m² (intravenous, days 1, 8, 15 of a 28-day cycle)[2][3]
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia[2]
Observed Responses (at MTD) 1 confirmed partial response in Renal Cell Carcinoma, 1 confirmed partial response in Cervical Cancer[2]

Experimental Protocols

Protocol 1: Assessment of DNA Damage using γ-H2AX Immunofluorescence

This protocol details the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control.

  • Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations.

  • Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

DMS612_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMS612 This compound (Prodrug) Active_Metabolite Active Metabolite DMS612->Active_Metabolite Metabolism DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Adducts & Interstrand Crosslinks p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest G2/M and S Phase Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cancer_Cells Cancer Cell Lines (DNA Repair Proficient vs. Deficient) DMS612_Treatment This compound Treatment Cancer_Cells->DMS612_Treatment DNA_Damage_Assay γ-H2AX Staining DMS612_Treatment->DNA_Damage_Assay Cell_Cycle_Analysis PI Staining & Flow Cytometry DMS612_Treatment->Cell_Cycle_Analysis Cytotoxicity_Assay Viability/Cytotoxicity Assay DMS612_Treatment->Cytotoxicity_Assay Synthetic_Lethality Demonstration of Synthetic Lethality DNA_Damage_Assay->Synthetic_Lethality Cell_Cycle_Analysis->Synthetic_Lethality Cytotoxicity_Assay->Synthetic_Lethality

Caption: Experimental workflow to validate this compound synthetic lethality.

Synthetic_Lethality_Logic cluster_normal Normal Cell / DNA Repair Proficient Cancer Cell cluster_deficient DNA Repair Deficient Cancer Cell DMS612_Normal This compound DNA_Damage_Normal DNA Damage DMS612_Normal->DNA_Damage_Normal DNA_Repair_Normal Functional DNA Repair DNA_Damage_Normal->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DMS612_Deficient This compound DNA_Damage_Deficient DNA Damage DMS612_Deficient->DNA_Damage_Deficient DNA_Repair_Deficient Deficient DNA Repair DNA_Damage_Deficient->DNA_Repair_Deficient Cell_Death_Deficient Cell Death (Synthetic Lethality) DNA_Repair_Deficient->Cell_Death_Deficient

Caption: Logical relationship of this compound-induced synthetic lethality.

References

Troubleshooting & Optimization

DMS-612 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for the bifunctional alkylating agent DMS-612.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dimethane sulfonate analog that functions as a bifunctional alkylating agent, showing preferential cytotoxicity towards human renal cell carcinoma.[1] As a lipophilic prodrug, this compound inherently has low aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q3: Is there a clinical formulation of this compound that addresses its solubility?

A3: Yes, a clinical formulation for intravenous administration has been developed. In this formulation, this compound is supplied as a lyophilized powder with hydroxypropyl-beta-cyclodextrin. This is reconstituted with water for injection and can be further diluted in 0.9% sodium chloride or 5% dextrose.[1] The cyclodextrin acts as a solubilizing agent to enhance the aqueous compatibility of this compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is a bifunctional alkylating agent that exerts its cytotoxic effects by causing DNA damage.[1] This damage leads to cell cycle arrest and the induction of apoptosis. The metabolism of this compound to its active benzoic acid analog is mediated by the enzyme aldehyde dehydrogenase (ALDH), with ALDH1A1 being a key isoform.

Troubleshooting Guide

Issue: Precipitate forms when diluting my this compound DMSO stock solution into aqueous cell culture medium.

Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the lipophilic this compound, causing it to precipitate out of solution.

Solutions:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help to increase the solubility.

  • Increase Final DMSO Concentration (with caution): While a higher final concentration of DMSO can maintain solubility, it can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture below 0.5% and to include a vehicle control (media with the same percentage of DMSO) in your experiments.

  • Use of a Solubilizing Agent: For challenging cases, consider the use of a biocompatible solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, in your final culture medium.

Issue: My this compound powder will not dissolve completely in DMSO.

Cause: The concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO at room temperature.

Solutions:

  • Gentle Warming: Gently warm the solution in a water bath (up to 37°C) and vortex or sonicate to aid dissolution.

  • Prepare a More Dilute Stock Solution: If warming does not resolve the issue, prepare a stock solution at a lower concentration.

Quantitative Solubility Data

SolventEstimated SolubilityNotes
DMSO≥ 20 mg/mLDimethyl sulfoxide is the recommended solvent for primary stock solutions.
Ethanol~5-10 mg/mLMay require gentle warming to fully dissolve.
Water< 0.1 mg/mLThis compound is poorly soluble in aqueous solutions without solubilizing agents.
PBS (pH 7.4)< 0.1 mg/mLSimilar to water, solubility is very low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 381.45 g/mol , you would weigh 3.81 mg.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and vortexing gently.

    • Then, add 10 µL of the 1 mM intermediate dilution to 90 µL of pre-warmed medium to achieve the final 100 µM concentration.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, a direct dilution may be possible without precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • It is critical to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Visualizations

DMS612_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (37°C) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (in pre-warmed media) stock->intermediate aliquot Aliquot Stock Solution stock->aliquot final_dilution Prepare Final Dilution (in pre-warmed media) intermediate->final_dilution working_solution Working Solution (<0.5% DMSO) final_dilution->working_solution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock and working solutions.

DMS612_Pathway Simplified Signaling Pathway of this compound Action DMS612 This compound (Prodrug) ALDH1A1 ALDH1A1 DMS612->ALDH1A1 Metabolism ActiveMetabolite Active Metabolite (Benzoic Acid Analog) ALDH1A1->ActiveMetabolite DNA Nuclear DNA ActiveMetabolite->DNA Enters Nucleus DNA_Damage DNA Alkylation (Interstrand Crosslinks) DNA->DNA_Damage Alkylation Damage_Response DNA Damage Response (ATM/ATR, p53 activation) DNA_Damage->Damage_Response Triggers CellCycleArrest Cell Cycle Arrest (G2/M Phase) Damage_Response->CellCycleArrest Apoptosis Apoptosis Damage_Response->Apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Technical Support Center: Optimizing DMS-612 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DMS-612 for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as NSC 281612) is a bifunctional alkylating agent with structural similarities to chlorambucil and busulfan.[1] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

Q2: I am seeing high variability in my cytotoxicity assay results with this compound. What are the common causes?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. It is crucial to ensure a homogenous cell suspension and accurate pipetting.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation can lead to inconsistent drug exposure. Visually inspect your wells for any precipitate.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.

  • Inconsistent Incubation Times: Ensure that the incubation time after adding this compound is consistent for all plates.

Q3: My negative control (untreated cells) shows low viability. What could be the issue?

A3: Low viability in negative controls can be due to:

  • Cell Health: Ensure you are using cells that are in the logarithmic growth phase and have a high viability before seeding.

  • Contamination: Microbial contamination can rapidly kill cells. Regularly check your cell cultures for any signs of contamination.

  • Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells and reduce their viability.

Q4: How do I choose the initial concentration range for this compound in my experiment?

A4: A good starting point is to perform a broad-range dose-response experiment. Based on available NCI-60 screening data, the concentration at which 50% growth inhibition (GI50) is observed varies significantly across different cell lines. A common starting range for many alkylating agents is from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in a colorimetric assay (e.g., MTT, XTT) This compound or its metabolites may directly reduce the tetrazolium salt.Include a "compound only" control (this compound in media without cells) and subtract its absorbance from the experimental wells. Consider using a non-colorimetric assay like a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Precipitation of this compound in culture medium Poor solubility of the compound.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Gentle warming or sonication of the stock solution might help.
Inconsistent dose-response curve Inaccurate serial dilutions or pipetting errors.Use calibrated pipettes and perform serial dilutions carefully. For each dilution step, ensure thorough mixing.
No cytotoxic effect observed The chosen concentration range is too low for the specific cell line. The cells may be resistant to this compound.Test a wider and higher concentration range. Verify the activity of your this compound stock with a sensitive positive control cell line if available.

Quantitative Data: this compound (NSC 281612) GI50 Values in NCI-60 Cell Lines

The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in a selection of human cancer cell lines from the NCI-60 panel. This data can serve as a reference for selecting an appropriate starting concentration range for your experiments.

Cell LineCancer TypeGI50 (-logM)GI50 (µM)
Renal Cancer
A498Renal5.334.68
CAKI-1Renal5.235.89
RXF 393Renal5.078.51
SN12CRenal5.255.62
TK-10Renal5.314.90
UO-31Renal4.9810.47
Breast Cancer
MCF7Breast5.019.77
MDA-MB-231Breast5.0010.00
HS 578TBreast4.9112.30
BT-549Breast5.049.12
T-47DBreast5.019.77
Colon Cancer
COLO 205Colon5.019.77
HCC-2998Colon5.0010.00
HCT-116Colon5.029.55
HCT-15Colon4.9810.47
HT29Colon5.019.77
KM12Colon5.019.77
SW-620Colon5.019.77

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 281612.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or an automated cell counter.

  • Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Analysis: Determine the cell density that is in the logarithmic phase of growth at the end of the planned drug treatment period (e.g., 48 or 72 hours). This will be your optimal seeding density.

Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

DMS612_Signaling_Pathway DMS612 This compound (Bifunctional Alkylating Agent) DNA Nuclear DNA DMS612->DNA Alkylation DNA_Damage DNA Interstrand & Intrastrand Cross-links ATM_ATR ATM / ATR (Sensors) DNA_Damage->ATM_ATR Recruitment & Activation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound mechanism of action leading to DNA damage and apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Seeding_Optimization 2. Optimize Seeding Density Cell_Culture->Seeding_Optimization Seed_Plate 3. Seed 96-well Plate Seeding_Optimization->Seed_Plate Serial_Dilution 4. Prepare this compound Serial Dilutions Add_Compound 5. Add this compound to Cells Serial_Dilution->Add_Compound Incubate 6. Incubate (e.g., 48-72h) Add_Compound->Incubate Viability_Assay 7. Perform Cytotoxicity Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate 8. Read Plate Viability_Assay->Read_Plate Data_Analysis 9. Analyze Data & Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for this compound cytotoxicity assay optimization.

References

Troubleshooting inconsistent results with DMS-612 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMS-612. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?

Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when using this compound can stem from several factors, ranging from the inherent properties of the compound to general cell culture and assay variability. Here are the key aspects to investigate:

  • Compound Stability and Metabolism: this compound is a bifunctional alkylating agent that is rapidly converted to its active benzoic acid metabolite, BA.[1][2] The stability of both this compound and BA can be influenced by experimental conditions. Ensure consistent preparation and handling of the compound for each experiment.

  • Cell Line Integrity:

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[3][4]

    • Cell Health and Density: Ensure cells are healthy and plated at a consistent density. Over-confluent or sparsely populated wells will yield variable results.[5]

    • Mycoplasma Contamination: Routinely test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatment.[4]

  • Experimental Conditions:

    • Reagent Variability: Use the same lot of media, serum, and assay reagents whenever possible to minimize batch-to-batch variation.

    • Incubation Times: Adhere strictly to the defined incubation times for both drug treatment and assay development.

    • Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can have different evaporation rates and temperature distribution. Consider not using the outer wells for critical data points.

Q2: I am not observing the expected DNA damage response after this compound treatment. What should I check?

This compound induces DNA damage, leading to cell cycle arrest and increased p53 expression.[6] A common method to quantify DNA double-strand breaks is through γ-H2AX immunofluorescence. If you are not seeing a clear signal, consider the following:

  • Timing of Analysis: The phosphorylation of H2AX (γ-H2AX) is an early event in the DNA damage response. The optimal time point for analysis may vary between cell lines. It is advisable to perform a time-course experiment to identify the peak response.

  • Antibody and Staining Protocol:

    • Primary Antibody: Ensure you are using a validated primary antibody against γ-H2AX.

    • Fixation and Permeabilization: The fixation and permeabilization steps are critical for successful staining. Inconsistent or suboptimal procedures can mask the epitope or lead to high background.[7]

  • Cellular Context: The extent of DNA damage and the subsequent response can be cell-cycle dependent.[3] Consider synchronizing your cells if you are observing high variability.

Q3: The IC50 value of this compound varies significantly between different renal cell carcinoma (RCC) cell lines. Is this expected?

Yes, this is expected. While this compound has shown preferential activity against RCC cell lines in the NCI-60 screen, there is still inherent heterogeneity among different cancer cell lines.[6] The sensitivity of a particular RCC cell line to this compound can be influenced by:

  • ALDH1A1 Expression: The conversion of this compound to its more active metabolite, BA, is mediated by the enzyme ALDH1A1.[8] Cell lines with higher levels of ALDH1A1 may be more sensitive to the drug.

  • DNA Repair Capacity: The cellular machinery for DNA repair plays a crucial role in the response to alkylating agents.[9] Cell lines with more efficient DNA repair mechanisms may exhibit higher resistance to this compound.

  • Drug Efflux: The expression of drug efflux pumps can also contribute to differential sensitivity by actively removing the compound from the cells.[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Cell Plating: Seed your chosen cancer cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[10][11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and no-treatment control wells.

    • Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: γ-H2AX Immunofluorescence for DNA Damage Quantification

This protocol details the steps for detecting and quantifying DNA double-strand breaks induced by this compound.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.[4][7]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.[7]

    • Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.[4][7]

  • Secondary Antibody Incubation and Counterstaining:

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation

ParameterValueReference
This compound MTD (Human) 9 mg/m²[2]
This compound MTD (Rats) 12-24 mg/m²[2]
This compound MTD (Dogs) >30 mg/m²[2]
BA Cmax (Human, 12 mg/m² this compound) ~4,000 ng/mL[2]
BA Cmax (Mice, 60 mg/m² this compound) 18,000 ng/mL[2]

Visualizations

DMS612_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DMS612 This compound DMS612_in This compound DMS612->DMS612_in Cellular Uptake ALDH1A1 ALDH1A1 DMS612_in->ALDH1A1 BA BA (Active Metabolite) ALDH1A1->BA Metabolic Activation DNA DNA BA->DNA Alkylation DNA_damage DNA Double-Strand Breaks DNA->DNA_damage p53 p53 Activation DNA_damage->p53 CellCycleArrest G2/M and S-Phase Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound leading to DNA damage and cell cycle arrest.

Experimental_Workflow_IC50 start Start plate_cells Plate cells in 96-well plate start->plate_cells overnight_incubation Incubate overnight plate_cells->overnight_incubation prepare_drug Prepare serial dilutions of this compound overnight_incubation->prepare_drug treat_cells Treat cells with this compound (72h) overnight_incubation->treat_cells prepare_drug->treat_cells add_mtt Add MTT reagent (3-4h) treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 value of this compound using an MTT assay.

Troubleshooting_Logic cluster_compound Compound-Specific Issues cluster_cells Cell-Related Variables cluster_assay Assay-Specific Factors start Inconsistent Results with this compound check_compound Verify Compound Handling (Stability, Storage, Preparation) start->check_compound check_cells Assess Cell Culture Conditions (Passage #, Density, Contamination) start->check_cells check_assay Review Assay Protocol (Reagents, Incubation Times, Plate Layout) start->check_assay metabolism Consider rapid metabolism to BA check_compound->metabolism aldh1a1 Check ALDH1A1 expression check_cells->aldh1a1 dna_repair Evaluate DNA repair status check_cells->dna_repair time_course Perform time-course experiment check_assay->time_course controls Validate positive/negative controls check_assay->controls

Caption: Logical troubleshooting workflow for inconsistent this compound experimental results.

References

How to minimize off-target effects of DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the DMS-612 Technical Support Center. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and effectively use this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Benzaldehyde dimethane sulfonate or NSC 281612) is a bifunctional alkylating agent.[1][2][3] Its structure is similar to classic alkylating agents like chlorambucil and busulfan.[1][4] The primary mechanism of action for this compound is the induction of DNA damage, which leads to cell cycle arrest, primarily at the G2-M and S-phases, and subsequent cell death.[1][4] As a bifunctional agent, it can form covalent bonds with DNA, leading to interstrand and intrastrand cross-links that disrupt DNA replication and transcription.[5][6][7][8]

Q2: What are the "off-target effects" of this compound?

A2: For a bifunctional alkylating agent like this compound, "off-target effects" primarily refer to cytotoxicity in non-cancerous or healthy cells due to its non-specific DNA-damaging mechanism.[6] Alkylating agents are active in all phases of the cell cycle and can damage DNA in both resting and rapidly dividing cells.[6][8] The most significant toxicities observed in preclinical and clinical studies are hematologic (affecting blood cells) and gastrointestinal.[1] In a Phase I clinical trial, the main dose-limiting toxicities (DLTs) were severe neutropenia and thrombocytopenia.[1][4][9]

Q3: How is this compound metabolized and activated?

A3: this compound is a prodrug that is rapidly converted into its active metabolites.[1][4] The primary activating step is the conversion of this compound (BEN) to its carboxylic acid analogue (BA).[10][11] This conversion is mediated by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is found in red blood cells and some cancer cells.[10][11] The resulting benzoic acid analog is the putative active alkylating agent responsible for DNA damage.[1]

Troubleshooting and Experimental Guides

Q4: How can I minimize unintended cytotoxicity in my cell culture experiments?

A4: Minimizing off-target cytotoxicity is crucial for obtaining reliable experimental results. Here are some strategies:

  • Determine the Optimal Concentration: Perform a dose-response study to identify the lowest effective concentration of this compound that induces the desired on-target effect (e.g., DNA damage or apoptosis in your cancer cell line of interest) while minimizing effects on control or non-target cells. An IC50 (half-maximal inhibitory concentration) determination is a standard starting point.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO, if used to dissolve this compound) to account for any effects of the solvent.

    • Non-Target Cell Line: If possible, include a non-cancerous or less sensitive cell line in your experiments to assess the therapeutic window.

  • Monitor Exposure Time: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect. Continuous, prolonged exposure will likely increase off-target toxicity.

  • Assess Cell Health: Utilize multiple assays to assess cell viability and cytotoxicity. For example, combine a metabolic assay like MTT with a membrane integrity assay like trypan blue exclusion.

Q5: How can I confirm that this compound is inducing DNA damage in my experimental model?

A5: The most direct way to confirm the on-target activity of this compound is to measure DNA damage. The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is a sensitive and specific marker for DNA double-strand breaks.[12][13] You can detect γ-H2AX using immunofluorescence microscopy or flow cytometry. A dose-dependent increase in γ-H2AX signal following this compound treatment provides evidence of on-target activity.[1][9]

Q6: The effects of this compound vary between my cell lines. What could be the reason?

A6: Variability between cell lines can be attributed to several factors:

  • ALDH1A1 Expression: Since this compound is activated by ALDH1A1, cell lines with higher expression of this enzyme may be more sensitive to the compound.[10][11] You can assess ALDH1A1 levels by western blot or qPCR.

  • DNA Repair Capacity: Cells have complex DNA repair pathways. Cell lines with deficiencies in specific repair pathways (such as those involved in repairing interstrand cross-links) may exhibit increased sensitivity to this compound.[1][4][5]

  • Proliferation Rate: Rapidly dividing cells are generally more susceptible to DNA-damaging agents because they have less time to repair DNA before replication.[6]

Data and Protocols

Quantitative Data Summary

The following table summarizes the dose-limiting toxicities from the first-in-human Phase I clinical trial of this compound.[1][4][14]

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs) Observed
1.530
330
530
740
9121 (Grade 4 Thrombocytopenia)
1262 (Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia)

The Maximum Tolerated Dose (MTD) was determined to be 9 mg/m².[1][4][9]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[16] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: DNA Damage Assessment (γ-H2AX Staining by Flow Cytometry)

Objective: To quantify DNA double-strand breaks as a measure of this compound on-target activity.

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., etoposide).

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation and Permeabilization: Fix the cells in 2% paraformaldehyde, followed by permeabilization with 70% ice-cold ethanol.[1]

  • Primary Antibody Staining: Incubate the permeabilized cells with a primary antibody against phospho-histone H2A.X (Ser139).[18]

  • Secondary Antibody Staining: Wash the cells and incubate them with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).[18]

  • DNA Staining: Resuspend the cells in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[19]

  • Flow Cytometry: Acquire the data on a flow cytometer. The γ-H2AX fluorescence intensity will indicate the level of DNA damage.[18]

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the γ-H2AX assay and harvest them.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 30 minutes at 4°C.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[19] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S and G2/M phases would be consistent with the known mechanism of this compound.[1]

Visualizations

DMS612_Metabolism DMS612 This compound (BEN) (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino] -2-methyl-benzaldehyde) BA Benzoic Acid Analog (BA) (Active Metabolite) DMS612->BA Oxidation Inactive Inactive Metabolites (e.g., Hydroxylated Analogs) BA->Inactive Detoxification/ Further Metabolism ALDH1A1 ALDH1A1 Enzyme ALDH1A1->BA Catalyzes Experimental_Workflow cluster_optimization Experiment Optimization cluster_validation On-Target & Mechanistic Validation start Start: Select Cell Lines (Target vs. Control) dose_response 1. Dose-Response Assay (MTT) Determine IC50 start->dose_response on_target 2. On-Target Validation (γ-H2AX Assay) dose_response->on_target Use concentrations around IC50 mechanism 3. Mechanistic Analysis (Cell Cycle Analysis) on_target->mechanism endpoint Endpoint: Correlate DNA Damage, Cell Cycle Arrest, and Cytotoxicity mechanism->endpoint

References

Improving the stability of DMS-612 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMS-612 (Benzaldehyde dimethane sulfonate, NSC281612). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bifunctional alkylating agent with structural similarities to chlorambucil, busulfan, and melphalan.[1] Its primary mechanism of action involves the alkylation of DNA, forming DNA adducts and interstrand crosslinks.[2][3] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis.[1][4]

Q2: How is this compound typically supplied?

A2: For clinical trials, this compound has been supplied as a sterile, lyophilized powder/cake. This formulation often includes hydroxypropyl-beta-cyclodextrin to enhance its aqueous solubility.

Q3: What are the main degradation pathways for this compound in solution?

A3: The primary degradation pathway for this compound in biological solutions is its enzymatic conversion to a carboxylic acid analogue, benzoic acid dimethane sulfonate (BA). This conversion is notably faster in whole blood compared to plasma, suggesting the involvement of cellular enzymes. The enzyme responsible for this conversion has been identified as aldehyde dehydrogenase 1A1 (ALDH1A1).[5] Stability is also influenced by temperature and pH, with lower temperatures and pH enhancing stability.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon reconstitution or dilution in aqueous buffers.
  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: While this compound's solubility is enhanced by formulation with hydroxypropyl-beta-cyclodextrin, its intrinsic aqueous solubility may be limited. It is crucial not to exceed the maximum soluble concentration. If you are unsure of the solubility limit in your specific buffer, it is recommended to perform a solubility test. (See Experimental Protocols Section 2).

  • Possible Cause 2: Improper Reconstitution of Lyophilized Powder.

    • Solution: Lyophilized powders, especially those containing cyclodextrins, require careful reconstitution. Follow the detailed reconstitution protocol provided below (See Experimental Protocols Section 1), ensuring the powder is fully dissolved before further dilution. Avoid vigorous vortexing which can cause foaming and may not be effective for dissolving cyclodextrin complexes. Gentle agitation or sonication is often more effective.

  • Possible Cause 3: Interaction with components in the culture medium.

    • Solution: Cell culture media are complex mixtures. When diluting a concentrated this compound stock, add the stock solution drop-wise to the pre-warmed media while gently swirling. This helps to avoid localized high concentrations that can lead to precipitation.

Issue 2: Loss of this compound activity over time in prepared solutions.
  • Possible Cause 1: Chemical and Enzymatic Degradation.

    • Solution: this compound has a finite half-life in solution, which is significantly shorter in the presence of cells or cellular components due to enzymatic degradation by ALDH1A1.[5] Prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared in advance, aliquot and store it at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Suboptimal Storage Conditions.

    • Solution: Store lyophilized this compound at the recommended temperature, protected from light and moisture. For reconstituted solutions, storage at -80°C is recommended for long-term stability. For short-term storage (within a day), keep the solution on ice.

Quantitative Data Summary

Table 1: Stability of this compound in Biological Fluids (in vitro)

Biological MatrixHalf-lifeKey Degradation ProductPrimary Enzyme Involved
Plasma220 minutesBenzoic acid dimethane sulfonate (BA)-
Whole Blood18 minutesBenzoic acid dimethane sulfonate (BA)ALDH1A1

Data synthesized from multiple studies to provide a comparative overview.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseNotes
Sterile Water or PBSFor reconstitution of lyophilized powder containing cyclodextrin.Ensure the formulation is designed for aqueous reconstitution.
DMSOFor initial solubilization of pure this compound compound.Can be used to prepare high-concentration stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to cells (typically <0.5%).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound (with Hydroxypropyl-beta-cyclodextrin)
  • Equilibration: Allow the vial of lyophilized this compound and the reconstitution solvent (e.g., sterile, nuclease-free water or PBS) to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Aseptically add the recommended volume of the solvent to the vial. To minimize foaming, gently add the solvent down the side of the vial.

  • Dissolution: Gently swirl the vial or place it on a rocker at room temperature for 15-30 minutes to allow the powder to dissolve completely. Avoid vigorous shaking. If particulates remain, sonication in a water bath for short intervals may aid dissolution.

  • Sterile Filtration: If required for your application, filter the reconstituted solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the reconstituted solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Determination of this compound Solubility in Aqueous Buffers
  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of interest (e.g., PBS or cell culture medium).

  • Equilibration: Incubate the dilutions at room temperature with gentle agitation for 1.5 to 2 hours to allow for equilibration.

  • Filtration: Filter each dilution through a 0.45 µm syringe filter to remove any undissolved precipitate.

  • Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The highest concentration that remains in solution after filtration is the kinetic solubility.

Visualizations

DMS612_DNA_Damage_Response cluster_0 Cellular Entry & DNA Damage cluster_1 Damage Sensing & Signal Transduction cluster_2 Cell Cycle Arrest cluster_3 Cellular Outcomes DMS612 This compound DNA_Adducts DNA Adducts & Interstrand Crosslinks DMS612->DNA_Adducts Alkylation ATM_ATR ATM / ATR Kinases DNA_Adducts->ATM_ATR Damage Recognition Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 ATM_ATR->p53 Phosphorylation Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibition Cdc2_CyclinB Cdc2/Cyclin B Complex Cdc25->Cdc2_CyclinB Activation G2M_Arrest G2/M Arrest Cdc2_CyclinB->G2M_Arrest Mitotic Entry Block DNA_Repair DNA Repair Pathways G2M_Arrest->DNA_Repair Apoptosis Apoptosis G2M_Arrest->Apoptosis If damage is irreparable

Caption: DNA Damage Response Pathway Induced by this compound.

DMS612_Troubleshooting_Workflow Start Issue: This compound Instability in Solution Precipitation Precipitation Observed? Start->Precipitation Activity_Loss Loss of Activity? Precipitation->Activity_Loss No Check_Solubility 1. Verify Concentration is below solubility limit. 2. Review Reconstitution Protocol. Precipitation->Check_Solubility Yes Fresh_Solution Prepare Fresh Solutions for each experiment. Activity_Loss->Fresh_Solution Yes End Problem Resolved Activity_Loss->End No Check_Dilution Review Dilution Technique (drop-wise addition to pre-warmed media). Check_Solubility->Check_Dilution Check_Dilution->End Storage Store aliquots at -80°C. Avoid freeze-thaw cycles. Fresh_Solution->Storage Storage->End

Caption: Troubleshooting Workflow for this compound Solution Stability.

References

Technical Support Center: Addressing DMS-612 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the bifunctional alkylating agent DMS-612 in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and provides potential solutions.

Observed Problem Potential Cause Suggested Solution
Decreased sensitivity to this compound (higher IC50) compared to published data or previous experiments. 1. Development of acquired resistance. 2. Altered expression of the activating enzyme ALDH1A1. 3. Increased drug efflux. 4. Enhanced DNA damage repair capacity.1. Perform a cell viability assay to confirm the IC50 shift. 2. Analyze ALDH1A1 expression via Western blot or qPCR. 3. Evaluate the expression of ABC transporters (e.g., P-gp, MRP1) and consider using an ABC transporter inhibitor. 4. Assess the expression of key DNA repair proteins (e.g., PARP, BRCA1) and investigate combination therapies with DNA repair inhibitors.
Cells show initial response to this compound followed by regrowth. 1. Selection of a pre-existing resistant subpopulation. 2. Induction of a transient resistance mechanism.1. Isolate and characterize the regrowing population to determine if it represents a stable resistant clone. 2. Perform a colony formation assay to assess long-term survival.
Heterogeneous response to this compound within the same cell population. 1. Cellular heterogeneity. 2. Variations in cell cycle stage.1. Use single-cell cloning to isolate and characterize subpopulations with different sensitivities. 2. Synchronize cells before this compound treatment to assess cell cycle-dependent effects.
No significant increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V) after this compound treatment. 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2). 2. Defects in the apoptotic signaling pathway.1. Analyze the expression of pro- and anti-apoptotic proteins. 2. Consider co-treatment with an inhibitor of anti-apoptotic proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dimethane sulfonate analog that functions as a bifunctional alkylating agent.[1] It is a prodrug that is converted to its active metabolite, which then induces DNA damage, leading to cell cycle arrest at the G2-M and S-phases, and subsequent apoptosis.[1][2] The conversion of this compound to its active form is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).

Q2: What are the potential mechanisms of resistance to this compound?

A2: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to alkylating agents can arise from several factors:

  • Reduced Drug Activation: Decreased expression or activity of the activating enzyme ALDH1A1 can lead to lower levels of the active drug within the cancer cell.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), can actively pump this compound out of the cell.[3]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.[4]

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.[4]

Q3: How can I develop a this compound resistant cell line for my studies?

A3: A common method for developing a drug-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[1][5][6] This process involves treating the parental cell line with an initial sub-lethal dose of this compound and gradually increasing the concentration as the cells adapt and become more resistant. The process can take several months to establish a stable resistant cell line.[5][7]

Q4: Are there known cross-resistance patterns with this compound?

A4: Specific cross-resistance studies for this compound are limited. However, studies on similar dimethane sulfonate analogues have shown cross-resistance with other alkylating agents like chlorambucil.[8][9][10] It is plausible that cell lines resistant to other alkylating agents may exhibit some degree of resistance to this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ALDH1A1 and ABC Transporters

Objective: To assess the protein expression levels of key molecules potentially involved in this compound resistance.

Methodology:

  • Lyse this compound sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ALDH1A1, P-gp, MRP1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Methodology:

  • Treat cells with this compound at the desired concentration and time point.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Resistance Fold
Parental Renal Carcinoma (RCC-S)5-
This compound Resistant RCC (RCC-R)5010
Parental Breast Cancer (MCF7-S)8-
This compound Resistant MCF7 (MCF7-R)648

Visualizations

G cluster_0 This compound Mechanism of Action DMS612 This compound (Prodrug) ALDH1A1 ALDH1A1 DMS612->ALDH1A1 Activation ActiveMetabolite Active Metabolite ALDH1A1->ActiveMetabolite DNAdamage DNA Damage ActiveMetabolite->DNAdamage CellCycleArrest Cell Cycle Arrest (G2/M, S) DNAdamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G cluster_1 Potential this compound Resistance Mechanisms ReducedActivation Reduced ALDH1A1 Expression Resistance This compound Resistance ReducedActivation->Resistance IncreasedEfflux Increased ABC Transporter Expression IncreasedEfflux->Resistance EnhancedDNARepair Enhanced DNA Repair EnhancedDNARepair->Resistance ApoptosisEvasion Apoptosis Evasion ApoptosisEvasion->Resistance G cluster_2 Troubleshooting Workflow for this compound Resistance start Decreased Sensitivity to this compound Observed confirm_ic50 Confirm IC50 Shift (Viability Assay) start->confirm_ic50 check_activation Analyze ALDH1A1 Expression (Western Blot/qPCR) confirm_ic50->check_activation check_efflux Analyze ABC Transporter Expression confirm_ic50->check_efflux check_dna_repair Assess DNA Repair Pathway Proteins confirm_ic50->check_dna_repair check_apoptosis Evaluate Apoptotic Markers confirm_ic50->check_apoptosis solution Consider Combination Therapy or Alternative Agents check_activation->solution check_efflux->solution check_dna_repair->solution check_apoptosis->solution

References

Technical Support Center: Refinement of DMS-612 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional alkylating agent DMS-612 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dimethane sulfonate analog that acts as a bifunctional alkylating agent.[1] It is a prodrug that is rapidly converted in vivo to its active benzoic acid metabolite, BA. This conversion is primarily mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). The active metabolite then induces DNA damage, leading to cell cycle arrest at the G2/M and S-phases, and subsequent apoptosis.[1]

Q2: What is a recommended formulation for intravenous (IV) delivery of this compound in rodent studies?

A2: Based on the formulation used in a phase I clinical trial, a recommended starting point for preclinical studies is a formulation containing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1] The clinical formulation consisted of a lyophilized powder of this compound and HP-β-CD, which was reconstituted with sterile water for injection and further diluted in 0.9% sodium chloride or 5% dextrose.[1] For rodent studies, a similar approach is advised.

Q3: What is the known stability of this compound in biological matrices?

A3: this compound is rapidly metabolized in vivo. Preclinical studies in mice have shown that the parent drug is only detectable within the first 10 minutes following an intravenous bolus administration.[1] In human plasma in vitro, the half-life of this compound is approximately 220 minutes, while in whole blood, it is much shorter at around 18 minutes, highlighting the rapid conversion to its active metabolite.

Q4: What are the known toxicities of this compound in animals?

A4: Preclinical toxicology studies in Fischer 344 rats and beagle dogs have identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation or upon dilution. - Inadequate solubilization by HP-β-CD.- Incorrect pH of the diluent.- Ensure the ratio of this compound to HP-β-CD is optimized. A 1:100 weight ratio was used in the clinical formulation.[1]- Use sterile water for injection for initial reconstitution, followed by dilution in isotonic saline (0.9% NaCl) or 5% dextrose.[1]- Prepare the formulation fresh before each use and visually inspect for clarity.
Animal distress or adverse reaction immediately following IV injection (e.g., seizures, lethargy). - Too rapid injection rate.- High concentration of the formulation.- Vehicle-related toxicity.- Administer the formulation as a slow intravenous infusion over a set period (e.g., 10 minutes, as in the clinical trial) rather than a rapid bolus.[1]- Ensure the final concentration of this compound is within a tolerable range.- Include a vehicle-only control group to assess any effects of the HP-β-CD formulation itself.
Inconsistent or lower-than-expected tumor growth inhibition in xenograft models. - Inconsistent dosing due to administration difficulties.- Degradation of this compound in the formulation.- Low expression of ALDH1A1 in the tumor model.- Ensure proper tail vein catheterization and administration technique to deliver the full dose.- Prepare the this compound formulation immediately before administration due to its limited stability in aqueous solutions.- Characterize the ALDH1A1 expression levels in your tumor cell line of interest, as this enzyme is critical for the activation of this compound.[1]
Severe myelosuppression observed at the intended therapeutic dose. - Dose is above the Maximum Tolerated Dose (MTD) for the specific rodent strain.- Individual animal sensitivity.- Perform a dose-escalation study to determine the MTD in your specific animal model. The MTD in Fischer 344 rats was reported to be between 12 and 24 mg/m²/dose (2–4 mg/kg/dose).[1]- Monitor complete blood counts (CBCs) regularly to assess hematologic toxicity.

Quantitative Data Summary

Table 1: Preclinical and Clinical Maximum Tolerated Dose (MTD) of this compound

SpeciesDosing ScheduleMTDReference
Fischer 344 RatWeekly x 312 - 24 mg/m² (2 - 4 mg/kg)[1]
Beagle DogWeekly x 3> 30 mg/m² (1.5 mg/kg)[1]
HumanDays 1, 8, and 15 of a 28-day cycle9 mg/m²[1]

Table 2: Pharmacokinetic Parameters of this compound Metabolite (BA) in Humans and Mice

SpeciesDose of this compoundCmax of BAReference
Human12 mg/m²~4,000 ng/mL[1]
Mouse60 mg/m² (20 mg/kg)~18,000 ng/mL[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Administration in Mice

  • Materials:

    • This compound (lyophilized powder)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile Water for Injection (WFI)

    • Sterile 0.9% Sodium Chloride (NaCl) solution

    • Sterile, single-use vials

    • Sterile syringes and needles

  • Procedure:

    • Aseptically weigh the required amounts of this compound and HP-β-CD in a sterile vial. A weight ratio of 1:100 (this compound:HP-β-CD) is recommended as a starting point.[1]

    • Add a calculated volume of sterile WFI to the vial to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of visible particulates.

    • Immediately before administration, dilute the reconstituted this compound stock solution to the final desired concentration with sterile 0.9% NaCl.

    • Visually inspect the final solution for any precipitation or discoloration before injection.

Protocol 2: Intravenous Administration of this compound in Mice

  • Animal Preparation:

    • Properly restrain the mouse using an appropriate restraint device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Procedure:

    • Disinfect the tail with an alcohol swab.

    • Using a 27-30 gauge needle attached to a syringe containing the this compound formulation, carefully insert the needle into one of the lateral tail veins.

    • Confirm proper placement by observing a flash of blood in the needle hub.

    • Administer the solution slowly and steadily. The recommended maximum volume for a bolus IV injection in mice is 5 mL/kg.

    • If resistance is met or a subcutaneous bleb forms, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal closely for any adverse reactions during and after the injection.

Visualizations

DMS612_Signaling_Pathway This compound Mechanism of Action DMS612 This compound (Prodrug) ALDH1A1 ALDH1A1 DMS612->ALDH1A1 Metabolic Activation BA Benzoic Acid Metabolite (BA) (Active Alkylating Agent) ALDH1A1->BA DNA Nuclear DNA BA->DNA Alkylation DNA_damage DNA Alkylation (Cross-links) Damage_Response DNA Damage Response (ATM/ATR, p53 activation) DNA_damage->Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Damage_Response->Apoptosis

Caption: this compound Signaling Pathway

DMS612_Experimental_Workflow This compound In Vivo Study Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Formulate this compound with HP-β-CD Dosing Intravenous Administration Formulation->Dosing Animal_Prep Animal Acclimation & Tumor Implantation Animal_Prep->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Toxicity Toxicity Assessment (CBC, Histology) Monitoring->Toxicity Efficacy Efficacy Evaluation (Tumor Volume) Monitoring->Efficacy

Caption: this compound Experimental Workflow

Troubleshooting_Logic Troubleshooting Logic for Poor Efficacy Start Poor In Vivo Efficacy Observed Check_Formulation Was the formulation clear and prepared fresh? Start->Check_Formulation Check_Dosing Was the full dose administered intravenously? Check_Formulation->Check_Dosing Yes Reformulate Action: Reformulate and ensure complete dissolution. Check_Formulation->Reformulate No Check_MTD Is the dose at or near the MTD? Check_Dosing->Check_MTD Yes Refine_Technique Action: Refine injection technique. Check_Dosing->Refine_Technique No Check_ALDH1A1 Does the tumor model express ALDH1A1? Check_MTD->Check_ALDH1A1 Yes Dose_Escalate Action: Perform dose escalation study. Check_MTD->Dose_Escalate No Select_Model Action: Select an ALDH1A1- positive tumor model. Check_ALDH1A1->Select_Model No End Problem Resolved Check_ALDH1A1->End Yes Reformulate->End Refine_Technique->End Dose_Escalate->End Select_Model->End

References

Technical Support Center: Overcoming Limitations in DMS-612 Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMS-612. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Benzaldehyde dimethane sulfonate) is a novel bifunctional alkylating agent with structural similarities to chlorambucil, busulfan, and melphalan.[1] It functions as a pro-drug that is rapidly metabolized to its active carboxylic acid form, BA, by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). This active metabolite then alkylates DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. This compound has shown preferential cytotoxicity against human renal cell carcinoma (RCC) in the NCI-60 cell line screen.[1]

Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?

The principal dose-limiting toxicities of this compound are hematologic, specifically myelosuppression leading to neutropenia (low neutrophils) and thrombocytopenia (low platelets).[1] In a Phase I clinical trial, the maximum tolerated dose (MTD) was determined to be 9 mg/m².[1] Gastrointestinal toxicities such as diarrhea and nausea/vomiting have also been observed.[1]

Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to bifunctional alkylating agents is generally multifactorial. Potential mechanisms include:

  • Increased DNA Repair Capacity: Upregulation of DNA repair pathways that remove alkylating adducts from DNA is a major mechanism of resistance. Key pathways include:

    • Base Excision Repair (BER): Removes smaller alkylation adducts.

    • Nucleotide Excision Repair (NER): Repairs bulky adducts that distort the DNA helix.

    • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA double-strand breaks that can result from alkylation damage.

    • O6-methylguanine-DNA methyltransferase (MGMT): A DNA repair protein that directly removes alkyl groups from the O6 position of guanine.

  • Decreased Drug Activation: Since this compound requires activation by ALDH1A1, reduced expression or activity of this enzyme can lead to decreased drug efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cells to survive despite DNA damage.

  • Enhanced Drug Detoxification: Increased levels of intracellular nucleophiles like glutathione (GSH) can neutralize the reactive alkylating agent.

Troubleshooting Guide

Issue 1: High variability in experimental results with this compound.
Potential Cause Troubleshooting Suggestion
Compound Instability This compound is a pro-drug and can be unstable in certain conditions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and have a consistent passage number. High cell density can affect drug sensitivity.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents.
Edge Effects in Multi-well Plates Avoid using the outer wells of microplates for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS.
Issue 2: Observed drug resistance or lower than expected efficacy.
Potential Cause Troubleshooting Suggestion
Low ALDH1A1 expression in the cell line Measure ALDH1A1 expression and activity in your cell model. Consider using a cell line with known high ALDH1A1 expression as a positive control.
High expression of DNA repair proteins Assess the expression levels of key DNA repair proteins (e.g., MGMT, proteins in the BER and NER pathways).
Increased drug efflux Evaluate the expression of ABC transporters (e.g., P-glycoprotein). Consider co-treatment with an ABC transporter inhibitor as an experimental control.
High levels of intracellular glutathione (GSH) Measure intracellular GSH levels. Depletion of GSH with agents like buthionine sulfoximine (BSO) can be explored to see if it sensitizes cells to this compound.

Data Presentation

Table 1: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial

Dose Level (mg/m²)Number of PatientsNumber of DLTsDLT Description
1.530-
330-
540-
760-
9121Grade 4 Thrombocytopenia
1232Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia

Data from a Phase I study of this compound.[1]

Table 2: Pharmacodynamic Effect of this compound on γ-H2AX Foci Formation in Peripheral Blood Mononuclear Cells (PBMCs)

Dose (mg/m²)Mean γ-H2AX Foci per Cell at 4 hoursMean γ-H2AX Foci per Cell at 24 hours
1.5No significant inductionNo significant induction
3Not reportedSome induction
5Not reportedSome induction
7Induction apparentNot reported
9Induction apparent~3-fold higher than lower doses
12Induction apparent~3-fold higher than lower doses

Data from a Phase I study of this compound.[1]

Experimental Protocols

γ-H2AX Immunofluorescence Assay for DNA Damage

This protocol is for the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in response to this compound treatment.

Materials:

  • Cells cultured on coverslips in a multi-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control.

  • Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

ALDH Activity Assay

This protocol is for measuring the enzymatic activity of ALDH, which is crucial for the activation of this compound.

Materials:

  • Cell lysate

  • ALDH activity assay kit (commercially available kits provide necessary reagents like the ALDH substrate and NAD⁺)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cells and prepare a cell lysate according to the manufacturer's protocol of the chosen ALDH activity assay kit.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Prepare the reaction mixture containing the ALDH substrate and NAD⁺ as per the kit instructions.

    • Add the cell lysate to the reaction mixture in a 96-well plate.

    • Include a negative control with an ALDH inhibitor (e.g., DEAB) provided in the kit.

  • Measurement:

    • Incubate the plate at the recommended temperature and time.

    • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the ALDH activity based on the change in absorbance/fluorescence over time and normalize to the protein concentration of the lysate.

Visualizations

DMS612_MOA DMS612 This compound (Prodrug) ALDH1A1 ALDH1A1 DMS612->ALDH1A1 Metabolic Activation BA BA (Active Metabolite) ALDH1A1->BA DNA_damage DNA Alkylation (Cross-links) BA->DNA_damage Reacts with DNA DNA Cell_cycle_arrest Cell Cycle Arrest (G2/M) DNA_damage->Cell_cycle_arrest Triggers Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_drug This compound Pathway cluster_resistance Mechanisms of Resistance DMS612_in This compound (extracellular) DMS612_intra This compound (intracellular) DMS612_in->DMS612_intra Drug Influx BA_active BA (Active) DMS612_intra->BA_active ALDH1A1 ABC ABC Transporters (Drug Efflux) DMS612_intra->ABC Pumped out ALDH1A1_low Low ALDH1A1 (Decreased Activation) DMS612_intra->ALDH1A1_low Reduced conversion GSH Increased GSH (Drug Inactivation) BA_active->GSH Neutralized by DNA_damage_res DNA Damage BA_active->DNA_damage_res Causes DNA_repair Increased DNA Repair (BER, NER, etc.) Apoptosis_inhibition Apoptosis Inhibition DNA_damage_res->DNA_repair Repaired by Apoptosis_res Apoptosis DNA_damage_res->Apoptosis_res Triggers Apoptosis_res->Apoptosis_inhibition Blocked by

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest dna_damage γ-H2AX Staining (DNA Damage) harvest->dna_damage cell_cycle Flow Cytometry (PI) (Cell Cycle) harvest->cell_cycle aldh_activity ALDH Activity Assay (Drug Activation) harvest->aldh_activity analysis Data Analysis & Interpretation dna_damage->analysis cell_cycle->analysis aldh_activity->analysis

References

Best practices for long-term storage of DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612), along with troubleshooting guides and frequently asked questions to address potential issues during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of this compound?

A1: As an investigational alkylating agent, this compound should be stored in a secure, access-controlled location. General guidelines for hazardous drugs recommend storage in a cool, dry, and dark environment to prevent degradation.[1]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term stability, it is recommended to store this compound at refrigerated temperatures (2-8°C). A study on the stability of this compound in human plasma showed that the compound is stable for at least 4 hours at 4°C.[2] In contrast, significant degradation was observed at 37°C.[2]

Q3: How does humidity affect the stability of this compound?

A3: While specific humidity studies for this compound are not available, its classification as a dimethane sulfonate suggests a susceptibility to hydrolysis. Sulfonate esters can be unstable in the presence of moisture. Therefore, it is crucial to store this compound in a low-humidity environment in a tightly sealed container to prevent moisture ingress.

Q4: Is this compound light sensitive?

A4: Although specific photostability data for this compound is not publicly available, it is a standard best practice for all investigational compounds to be protected from light to minimize the risk of photochemical degradation. Storage in amber vials or in a light-blocking outer container is recommended.

Q5: What is a suitable solvent for preparing stock solutions of this compound for long-term storage?

A5: Currently, there is no publicly available, validated solvent for long-term storage of this compound in solution. For experimental use, it is advisable to prepare fresh solutions. If short-term storage of a stock solution is necessary, use a high-purity, anhydrous aprotic solvent and store at or below -20°C. However, the stability under these conditions must be validated by the end-user.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If stored improperly, use a fresh vial of this compound. It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles and exposure of the entire stock to ambient conditions.
Precipitate observed in a stock solution Poor solubility or degradation of the compound.Ensure the solvent is appropriate and of high purity. Gently warm the solution to see if the precipitate redissolves. If it does not, the compound may have degraded, and a fresh solution should be prepared from a new stock.
Loss of compound activity over time Hydrolysis of the dimethane sulfonate group.Avoid aqueous solutions for storage. If aqueous buffers are required for the experiment, prepare the this compound solution immediately before use. Acidifying the medium can slow degradation.[2]

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.

  • Materials:

    • This compound

    • Experimental Buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • HPLC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent.

    • Spike a known concentration of the this compound stock solution into your experimental buffer pre-incubated at the desired experimental temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.

    • Analyze the samples by a validated HPLC-MS/MS method to determine the concentration of the remaining this compound.

    • Plot the concentration of this compound versus time to determine its stability profile in your experimental buffer.

Visualizations

DMS612_Storage_Workflow This compound Handling and Storage Workflow cluster_receipt Receiving cluster_storage Long-Term Storage cluster_prep Experimental Preparation Receipt Receive this compound Inspect Inspect for integrity Receipt->Inspect Aliquot Aliquot for single use Inspect->Aliquot If intact Store Store at 2-8°C Low Humidity Protect from Light Prepare Prepare fresh solution in anhydrous solvent Store->Prepare Aliquot->Store Use Immediate use in experiment Prepare->Use

Caption: Workflow for receiving, storing, and preparing this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results Start Inconsistent Results CheckStorage Verify Storage Conditions (Temp, Humidity, Light) Start->CheckStorage StorageOK Storage Conditions OK? CheckStorage->StorageOK ImproperStorage Action: Use a fresh, properly stored aliquot of this compound StorageOK->ImproperStorage No CheckSolution Check Solution Preparation (Solvent, Age) StorageOK->CheckSolution Yes SolutionOK Solution Freshly Prepared in Anhydrous Solvent? CheckSolution->SolutionOK OldSolution Action: Prepare fresh solution immediately before use SolutionOK->OldSolution No ConsiderDegradation Potential for rapid degradation in experimental buffer SolutionOK->ConsiderDegradation Yes

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Controlling for DMS-612 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of DMS-612 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound degradation to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (Benzaldehyde dimethane sulfonate, BEN, NSC 281612) is a bifunctional alkylating agent with demonstrated activity against renal cell carcinoma.[1] It functions as a prodrug, meaning it is converted into its active form, a carboxylic acid analog (BA), within the body. This conversion is primarily mediated by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is notably present in red blood cells.[1][2] The stability of this compound is a critical consideration in experimental design because its degradation to the active form and other byproducts can occur in vitro, potentially leading to variability and misinterpretation of experimental results.

Q2: What is the primary degradation pathway of this compound?

A2: The principal degradation pathway of this compound is the enzymatic conversion to its active carboxylic acid analogue, BA. This reaction is catalyzed by ALDH1A1. In addition to this activation pathway, this compound can also degrade in plasma to form hydroxylated and chlorinated analogs.[1] Understanding this pathway is crucial for designing experiments that either account for or control this conversion.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize this compound degradation, it is essential to control the activity of the ALDH1A1 enzyme. This can be achieved by using plasma instead of whole blood for in vitro studies, as the enzymatic conversion is significantly higher in the presence of red blood cells.[1][2] Additionally, the use of an ALDH inhibitor, such as disulfiram, can effectively block the conversion of this compound to BA.[2] Careful consideration of sample handling, storage conditions, and the duration of experiments is also critical.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). When preparing working solutions, dilute the stock solution in your final assay buffer or cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Possible Cause: Inconsistent degradation of this compound in cell culture medium, leading to variable concentrations of the active compound (BA). Many cell lines, particularly those derived from renal carcinoma, express ALDH1A1, which can convert this compound.[1]

Troubleshooting Steps:

  • Assess ALDH1A1 Expression: Determine the ALDH1A1 expression level in your cell line of interest. Cells with high ALDH1A1 expression will exhibit a faster conversion of this compound.

  • Include an ALDH1A1 Inhibitor: In your experimental setup, include a condition with an ALDH1A1 inhibitor like disulfiram to block the conversion of this compound to BA.[2] This will help you differentiate the effects of the prodrug from its active metabolite.

  • Time-Course Experiment: Perform a time-course experiment to understand the kinetics of this compound degradation in your specific cell culture system. Collect samples at various time points and analyze for the presence of this compound and BA using LC-MS/MS.

  • Minimize Incubation Time: If feasible, reduce the incubation time of your assay to minimize the extent of degradation.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

Possible Cause: The significant difference in the metabolic environment between in vitro and in vivo systems. In vivo, this compound is rapidly converted to its active metabolites, which may not be fully replicated in a standard in vitro setup.[3]

Troubleshooting Steps:

  • Co-culture with Red Blood Cells: To better mimic the in vivo environment, consider a co-culture system that includes red blood cells, which are a primary site of this compound activation.[1][2]

  • Use of Liver Microsomes or S9 Fractions: For studying metabolic stability, incorporate liver microsomes or S9 fractions in your in vitro assay to simulate hepatic metabolism.

  • Directly Test Metabolites: Synthesize or obtain the primary active metabolite (BA) and test its activity directly in your in vitro assays to compare with the effects of the parent compound.

  • Pharmacokinetic Modeling: Utilize pharmacokinetic data from in vivo studies to inform the design of your in vitro experiments, such as the relevant concentration range and exposure times.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessing this compound Stability in Cell Culture Media

Objective: To determine the degradation kinetics of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium of interest (e.g., RPMI, DMEM) with and without serum

  • Sterile, incubator-safe tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Aliquot the prepared solutions into sterile tubes or wells for each time point.

  • Incubate the samples in a cell culture incubator at 37°C with 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze the supernatant for the concentrations of this compound and its primary metabolite, BA, using a validated LC-MS/MS method.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

ParameterCondition 1: RPMI + 10% FBSCondition 2: DMEM + 10% FBSCondition 3: Serum-Free RPMI
Half-life (t1/2) of this compound To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Rate of BA Formation To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Protocol 3: LC-MS/MS Quantification of this compound and Metabolite BA

Objective: To quantify the concentrations of this compound and its active metabolite BA in experimental samples.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase A)

  • Water with 0.1% formic acid (Mobile Phase B)

  • Internal Standard (e.g., a structurally similar, stable-isotope labeled compound)

LC-MS/MS Parameters (Example):

ParameterThis compoundBA
Mass Transition (m/z) 380 > 160396 > 300
Collision Energy (eV) To be optimizedTo be optimized
Retention Time (min) To be determinedTo be determined

Procedure:

  • Prepare a standard curve of this compound and BA of known concentrations in the same matrix as the experimental samples.

  • Process experimental samples as described in Protocol 2.

  • Inject a set volume of the processed sample supernatant onto the LC-MS/MS system.

  • Separate the analytes using a gradient elution with Mobile Phases A and B.

  • Detect and quantify this compound and BA using Multiple Reaction Monitoring (MRM) mode based on their specific mass transitions.

  • Calculate the concentrations in the experimental samples by interpolating from the standard curve.

Visualizations

DMS612_Degradation_Pathway DMS612 This compound (Prodrug) BA Carboxylic Acid Analogue (BA) (Active Metabolite) DMS612->BA Enzymatic Conversion Degradation_Products Hydroxylated and Chlorinated Analogues DMS612->Degradation_Products Chemical Degradation ALDH1A1 ALDH1A1 ALDH1A1->BA Disulfiram Disulfiram (Inhibitor) Disulfiram->ALDH1A1 Inhibits Plasma Plasma Plasma->Degradation_Products

Caption: Degradation pathway of this compound.

Experimental_Workflow_DMS612_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution in Cell Culture Medium Stock_Solution->Working_Solution Incubate Incubate at 37°C, 5% CO2 (Collect at Time Points) Working_Solution->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify this compound & BA) Quench->Analyze Kinetics Determine Degradation Kinetics Analyze->Kinetics

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Analysis of DMS-612 and Cisplatin in Renal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Alkylating Agents in Renal Cell Carcinoma

Renal cell carcinoma (RCC) has historically presented a therapeutic challenge due to its resistance to conventional chemotherapy. This guide provides a comparative overview of DMS-612, a novel bifunctional alkylating agent, and cisplatin, a long-standing platinum-based chemotherapeutic, in the context of preclinical renal cancer models. This comparison aims to equip researchers with the available data on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

This compound has demonstrated preferential cytotoxicity against renal cell carcinoma cell lines in the National Cancer Institute (NCI)-60 screen and has shown antitumor activity in in-vivo xenograft models of human RCC.[1] Its mechanism of action is attributed to its function as a bifunctional alkylating agent, leading to DNA damage, cell cycle arrest, and the induction of p53.[1][2] Cisplatin, a widely used chemotherapeutic, also induces cytotoxicity through the formation of DNA adducts, triggering DNA damage responses and apoptosis, often in a p53-dependent manner.[3][4] However, intrinsic and acquired resistance to cisplatin is a significant hurdle in the treatment of RCC.

Due to the absence of direct head-to-head comparative studies, this guide presents an indirect comparison based on available data from separate preclinical investigations. The presented data should be interpreted with the understanding that experimental conditions may have varied between studies.

In Vitro Efficacy

Table 1: In Vitro Growth Inhibition of Renal Cancer Cell Lines by Cisplatin (NCI-60 Data)

Cell LineHistologyGI50 (µM)
786-0Clear Cell CarcinomaData not consistently available in a single public repository
A498Clear Cell CarcinomaData not consistently available in a single public repository
ACHNPapillary Cell CarcinomaData not consistently available in a single public repository
CAKI-1Clear Cell CarcinomaData not consistently available in a single public repository
RXF 393Clear Cell CarcinomaData not consistently available in a single public repository
SN12CClear Cell CarcinomaData not consistently available in a single public repository
TK-10Clear Cell CarcinomaData not consistently available in a single public repository
UO-31Clear Cell CarcinomaData not consistently available in a single public repository

Note: While graphical representations of cisplatin's activity in the NCI-60 panel are available, a precise, consolidated table of GI50 values for all renal cell lines is not easily accessible from a single public source. The activity of cisplatin can vary significantly based on the specific cell line and experimental conditions.[3]

In Vivo Antitumor Activity

Preclinical in-vivo studies are critical for evaluating the therapeutic potential of anticancer agents. This compound has demonstrated significant antitumor effects in xenograft models of human renal cell carcinoma.

Table 2: Summary of In Vivo Studies with this compound in Renal Cancer Xenograft Models

Xenograft ModelTreatmentOutcomeReference
RXF-393 (human RCC)This compoundTumor regression at all doses and schedules studied.[1]
ACHN-luc (orthotopic)This compoundAntitumor activity observed.[1]
786-0 (orthotopic)This compoundGreater antitumor activity compared to ACHN-luc model.[1]

Information regarding the efficacy of cisplatin in these specific xenograft models under comparable conditions is not available in the reviewed literature, precluding a direct in-vivo comparison.

Mechanisms of Action and Signaling Pathways

Both this compound and cisplatin are DNA-damaging agents, but they may engage different downstream signaling pathways to elicit their cytotoxic effects.

This compound: DNA Alkylation and Cell Cycle Arrest

This compound functions as a bifunctional alkylating agent, creating cross-links in DNA. This damage triggers a cellular stress response, leading to cell cycle arrest at the G2/M and S phases and the induction of the tumor suppressor protein p53.[1]

DMS612_Pathway DMS612 This compound DNA Cellular DNA DMS612->DNA DNA_Damage DNA Cross-links (Alkylation) DNA->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR p53 p53 Activation DDR->p53 CellCycleArrest G2/M and S Phase Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Caption: this compound mechanism of action.

Cisplatin: DNA Adducts and p53-Mediated Apoptosis

Cisplatin forms platinum-DNA adducts, which distort the DNA structure and inhibit replication and transcription. This leads to the activation of the DNA damage response and subsequent apoptosis. The p53 pathway plays a central role in mediating cisplatin-induced cell death in sensitive cells.[3][5]

Cisplatin_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (ATR, Chk2) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bak activation) p53->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays start Renal Cancer Cell Lines (e.g., 786-O, ACHN, Caki-1) treatment Incubate with this compound or Cisplatin (Dose- and time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle In_Vivo_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint implantation Implant human RCC cells (e.g., 786-0, ACHN) subcutaneously or orthotopically into immunodeficient mice. growth Allow tumors to establish to a palpable size. implantation->growth treatment Administer this compound, Cisplatin, or vehicle control according to a predefined schedule and dosage. growth->treatment monitoring Monitor tumor volume and body weight regularly. treatment->monitoring endpoint Euthanize mice at endpoint and excise tumors for analysis (e.g., weight, histology, IHC). monitoring->endpoint

References

Comparative Analysis of DMS-612: A Novel Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug DMS-612 with other anti-cancer agents, supported by experimental data. The focus is on its mechanism of action, efficacy in preclinical and clinical settings, and a comparison with established alkylating agents and current standard-of-care treatments for renal cell carcinoma (RCC), a malignancy for which this compound has shown preferential cytotoxicity.

Mechanism of Action: this compound

This compound (benzaldehyde dimethane sulfonate, BEN) is a novel bifunctional alkylating agent. It functions as a prodrug, rapidly converted in the body to its active benzoic acid metabolite, BA.[1][2] The primary mechanism of action of this compound involves the alkylation and cross-linking of DNA.[3][4][5] This leads to significant DNA damage, which triggers a cascade of cellular responses including:

  • Cell Cycle Arrest: In vitro studies on human renal cell carcinoma (RCC) and breast cancer cell lines have demonstrated that this compound induces cell cycle arrest at the G2/M and S phases.

  • Induction of Apoptosis: The extensive DNA damage leads to programmed cell death (apoptosis), evidenced by increased expression of the tumor suppressor protein p53.

  • DNA Damage Response: A key biomarker for the DNA-damaging effect of this compound is the phosphorylation of histone H2AX (γ-H2AX), which accumulates at sites of DNA double-strand breaks. Dose-dependent increases in γ-H2AX have been observed in both peripheral blood lymphocytes and scalp hairs of patients treated with this compound.[6][7][8]

The conversion of the prodrug this compound to its active form is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), which may serve as a potential biomarker for clinical activity.[1][2]

Signaling Pathway of this compound

DMS612_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular DMS612 This compound (Prodrug) ALDH1A1 ALDH1A1 DMS612->ALDH1A1 Enzymatic Conversion BA BA (Active Metabolite) ALDH1A1->BA DNA DNA BA->DNA Alkylation DNA_damage DNA Cross-linking & Double-Strand Breaks DNA->DNA_damage p53 p53 Activation DNA_damage->p53 gH2AX γ-H2AX Formation DNA_damage->gH2AX CellCycleArrest G2/M and S Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Comparative Performance Data

This section presents a comparison of this compound with classical alkylating agents and targeted therapies for renal cell carcinoma.

In Vitro Cytotoxicity of Anti-Cancer Agents in Renal Cancer Cell Lines
DrugCell LineIC50Reference
This compound Human RCC cell line 109Data not specified
Sunitinib 786-O4.6 µM[9]
ACHN1.9 µM[9]
Caki-12.8 µM[9]
Caki-1~10 µM (48h)[10]
NC-65~5 µM (48h)[10]
Everolimus ACHN≤0.1 µM[11]
769-P≤0.1 µM[11]
786-O≤0.1 µM[11]
Caki-2≤0.1 µM[11]
Melphalan C6 (Rat Glioma)11 µM[12]
D283 MR (Human Glioma)16.3 µM[12]
Chlorambucil MCF-7 (Breast Cancer)>130 µM[13]
MDA-MB-231 (Breast Cancer)>130 µM[13]

Note: Direct comparative IC50 data for this compound and other alkylating agents in the same RCC cell lines is limited in publicly available literature.

Clinical Trial Performance of this compound (Phase I)
ParameterValue
Maximum Tolerated Dose (MTD) 9 mg/m²
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia
Patient Population Advanced solid malignancies (including 4 RCC patients)
Partial Responses at MTD 2 confirmed (1 renal cancer, 1 cervical cancer)

Data from the first-in-human Phase I clinical trial of this compound.[6][7][8]

Comparison with Alternative Therapies

Classical Alkylating Agents

Classical alkylating agents like chlorambucil , busulfan , and melphalan share a similar fundamental mechanism of inducing DNA damage.[3][4][5] However, this compound exhibits a distinct profile of activity, notably its preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen, a feature not prominent with these older agents.

FeatureThis compoundChlorambucil, Busulfan, Melphalan
Mechanism Bifunctional DNA alkylationBifunctional DNA alkylation
Preferential Activity Renal Cell CarcinomaBroad activity, mainly in hematological malignancies
Clinical Use InvestigationalEstablished for various cancers (e.g., CLL, lymphoma, myeloma)
Targeted Therapies for Renal Cell Carcinoma

Current first- and second-line treatments for metastatic RCC primarily involve targeted therapies.

  • VEGF Receptor Tyrosine Kinase Inhibitors (e.g., Sunitinib): These agents inhibit signaling pathways involved in angiogenesis and tumor growth. Sunitinib is a multi-targeted inhibitor of VEGFR, PDGFR, and c-Kit.[14]

  • mTOR Inhibitors (e.g., Everolimus): These drugs block the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and angiogenesis.[15][16][17]

This compound offers a different therapeutic approach by directly targeting DNA, which could be beneficial in tumors resistant to targeted therapies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of a compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][18][19][20][21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2][18][19][20][21]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

γ-H2AX Immunofluorescence for DNA Damage Detection

This protocol outlines the key steps for visualizing DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA-damaging agent (e.g., this compound) for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[22][23]

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody entry.[22][23]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.[22][23][24]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[24][25]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Experimental Workflow for this compound Validation

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies cell_lines Renal Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle dna_damage_iv DNA Damage Assay (γ-H2AX Staining) cell_lines->dna_damage_iv ic50 Determine IC50 cytotoxicity->ic50 arrest_points Identify Arrest Points (G2/M, S) cell_cycle->arrest_points foci_quant Quantify γ-H2AX Foci dna_damage_iv->foci_quant phase1 Phase I Clinical Trial mtd_dlt Determine MTD and DLTs phase1->mtd_dlt pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) phase1->pk_pd efficacy Assess Anti-tumor Efficacy phase1->efficacy dna_damage_pv PD: γ-H2AX in Patient Samples pk_pd->dna_damage_pv

Caption: Experimental workflow for this compound validation.

References

A Comparative Analysis of DMS-612 and Temozolomide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DMS-612 and temozolomide, two alkylating agents with distinct profiles in cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Executive Summary

Temozolomide (TMZ) is an oral alkylating agent that has become the standard of care for glioblastoma and is used for other cancers like astrocytoma.[1][2][3] Its primary mechanism involves the methylation of DNA, leading to cytotoxicity.[1][2][4] this compound, a benzaldehyde dimethane sulfonate, is a novel bifunctional alkylating agent that has shown promising preclinical activity, particularly against renal cell carcinoma.[5][6][7] Unlike the monofunctional methylation by temozolomide, this compound is proposed to form DNA cross-links, suggesting a different spectrum of activity and potential for overcoming certain resistance mechanisms.[5][6] This guide will delve into the available data to provide a clear, objective comparison of these two compounds.

Chemical Structures and Properties

FeatureThis compoundTemozolomide
Chemical Name 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d][1][2][3][8]tetrazine-8-carboxamide
Molecular Formula C14H20N2O9S2C6H6N6O2
Molecular Weight 424.45 g/mol 194.15 g/mol [1][9]
Class Dimethane sulfonate, Bifunctional alkylating agentImidazotetrazine, Monofunctional alkylating agent[9]
Administration Intravenous[5][10]Oral[2][11]

Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[2][8][9] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[1][4][12] The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to mismatched base pairing during DNA replication, subsequent futile mismatch repair cycles, and ultimately, apoptosis.[1][2]

This compound functions as a bifunctional alkylating agent.[5] It is metabolized in red blood cells by aldehyde dehydrogenase 1A1 (ALDH1A1) to its active carboxylic acid analog.[7][13] This active metabolite is believed to form covalent bonds with DNA, leading to the formation of interstrand or intrastand cross-links. This extensive DNA damage causes cell cycle arrest, primarily at the G2/M phase, and induces apoptosis.[5][6]

Below is a diagram illustrating the proposed mechanism of action for this compound.

DMS612_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell This compound This compound Active Metabolite (BA) Active Metabolite (BA) This compound->Active Metabolite (BA) ALDH1A1 (in RBCs) DNA DNA Active Metabolite (BA)->DNA Alkylation DNA Cross-links DNA Cross-links DNA->DNA Cross-links Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Cross-links->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Efficacy

ParameterThis compoundTemozolomide
Primary Indication(s) Investigational, with a focus on advanced solid tumors, particularly renal cell carcinoma (RCC)[5][10]Glioblastoma, anaplastic astrocytoma[1][3]
Preclinical Activity Enhanced cytotoxicity against human RCC cell lines in the NCI-60 screen.[5]Broad antitumor activity in various preclinical models.
Phase I Clinical Trial Results Maximum tolerated dose (MTD) established at 9 mg/m² on a weekly x3 schedule. Dose-limiting toxicities were primarily hematologic. Partial responses were observed in patients with RCC and cervical cancer.[5]Dose established for various schedules. Dose-limiting toxicity is myelosuppression.[3]
Overall Survival (OS) in Glioblastoma Not applicableMedian OS of 14.6 months with radiotherapy vs. 12.1 months with radiotherapy alone.[14] Extended dosing schedules have shown potential for improved OS in some studies.[15][16]
Progression-Free Survival (PFS) in Glioblastoma Not applicableMedian PFS of 6.9 months with radiotherapy vs. 5.0 months with radiotherapy alone.

Resistance Mechanisms

A key factor in the efficacy of temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][8] Tumors with high levels of MGMT can repair the O6-MeG adducts, leading to resistance.[1][8] Conversely, tumors with a methylated (silenced) MGMT promoter have lower MGMT expression and are more sensitive to temozolomide.[1][8]

The mechanisms of resistance to this compound are less well-defined. However, as a bifunctional alkylating agent, it may be less susceptible to resistance mediated solely by MGMT. Resistance could potentially arise from enhanced DNA repair pathways that handle DNA cross-links, such as those involving the Fanconi anemia pathway or nucleotide excision repair. The unique sensitivity profile of this compound in yeast strains with specific DNA repair mutations suggests that biomarkers related to DNA repair defects could predict response.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of both drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or temozolomide for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.

Below is a diagram illustrating the workflow for a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_Overnight Incubate overnight Seed Cells->Incubate_Overnight Treat_Cells Treat with this compound or Temozolomide Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro cytotoxicity assay.

DNA Damage Response (γ-H2AX Staining)

This assay quantifies the formation of double-strand DNA breaks, a hallmark of the action of DNA-damaging agents.

Methodology:

  • Cell Treatment: Cells are treated with this compound or temozolomide for various time points.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: The cells are visualized using fluorescence microscopy, and the number of γ-H2AX foci per nucleus is quantified.

Conclusion

This compound and temozolomide are both alkylating agents but with distinct chemical structures, mechanisms of action, and potential clinical applications. Temozolomide is a well-established monofunctional agent for brain tumors, with its efficacy being highly dependent on the MGMT status of the tumor. This compound is an investigational bifunctional agent with a unique preclinical profile against renal cell carcinoma. Its different mechanism of action may offer advantages in tumors resistant to traditional alkylating agents. Further clinical investigation is needed to fully delineate the therapeutic potential of this compound and its place in cancer treatment. This comparative guide provides a foundation for researchers to understand the key differences and to design future studies exploring these and other DNA-damaging agents.

References

Unraveling Drug Resistance: A Comparative Analysis of DMS-612 Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bethesda, MD – A comprehensive analysis of cross-resistance patterns between the investigational bifunctional alkylating agent DMS-612 and other chemotherapeutic drugs reveals important insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide a clear comparison of this compound's activity in the context of acquired resistance, offering valuable information for future clinical strategies and combination therapies.

This compound (also known as NSC 281612) is a dimethane sulfonate analog that has demonstrated a unique spectrum of activity, particularly against renal cell carcinoma.[1] Understanding its potential for cross-resistance with existing anticancer agents is crucial for positioning it effectively in the therapeutic landscape. This guide delves into key studies that have explored these resistance mechanisms, presenting the data in a clear, comparative format and outlining the experimental methodologies employed.

Quantitative Analysis of Cross-Resistance

Experimental data from preclinical studies have demonstrated that resistance to classical alkylating agents can confer cross-resistance to this compound. A pivotal study investigated the sensitivity of a chlorambucil-resistant Walker rat carcinoma cell line to a panel of dimethane sulfonate analogs. The results, summarized in the table below, indicate a significant level of cross-resistance between chlorambucil and this compound.

Cell LineDrugIC50 (µM)Fold Resistance
Walker 256 (Parental)Chlorambucil1.5-
Walker 256 (Chlorambucil-Resistant)Chlorambucil21.514.3
Walker 256 (Chlorambucil-Resistant)This compound (NSC 281612) 10.5 11.7

Table 1: In vitro cytotoxicity of this compound against a chlorambucil-resistant Walker rat carcinoma cell line. Data adapted from Mertins et al., 2004.

In a related context, studies on other dimethane sulfonate compounds have revealed complex cross-resistance patterns. For instance, a Yoshida sarcoma cell line resistant to methylene dimethane sulfonate (MDMS) exhibited cross-resistance to the antifolate drug methotrexate. However, this same MDMS-resistant cell line displayed collateral sensitivity (i.e., increased sensitivity) to halogenated derivatives of methotrexate, highlighting the nuanced nature of drug resistance mechanisms.

Cell LineDrugResponse
Yoshida Sarcoma (MDMS-Resistant)MethotrexateCross-Resistance
Yoshida Sarcoma (MDMS-Resistant)Halogenated Methotrexate DerivativesCollateral Sensitivity

Table 2: Cross-resistance and collateral sensitivity profile of an MDMS-resistant Yoshida sarcoma cell line. Data adapted from Fox et al., 1977.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Generation of Drug-Resistant Cell Lines

Chlorambucil-Resistant Walker 256 Rat Carcinoma Cell Line: The resistant cell line was developed by continuous exposure of the parental Walker 256 carcinoma cell line to incrementally increasing concentrations of chlorambucil over a period of several months. The starting concentration of chlorambucil was the IC50 value for the parental line. At each passage, the concentration was increased once the cells demonstrated stable growth. The final resistant cell line was maintained in a culture medium containing a concentration of chlorambucil that was non-toxic to the resistant cells but lethal to the parental cells.

Methylene Dimethane Sulfonate (MDMS)-Resistant Yoshida Sarcoma Cell Line: The MDMS-resistant Yoshida sarcoma cell line was established through in vivo passaging in rats. Tumor-bearing rats were treated with sub-lethal doses of MDMS. Surviving tumor cells were then transplanted into new recipient rats, which were subsequently treated with MDMS. This process was repeated for multiple generations to select for a stable, resistant tumor cell line.

In Vitro Cytotoxicity and Cross-Resistance Assay

The cytotoxic effects of this compound and other compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Parental and drug-resistant cells were seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Exposure: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, chlorambucil, etc.).

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from the dose-response curves. Fold resistance was determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Mechanisms of Resistance and Signaling Pathways

The primary mechanism of action for alkylating agents like this compound is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] Resistance to these agents is often multifactorial and can involve several key cellular pathways. The diagrams below illustrate two of the most critical DNA repair pathways implicated in resistance to alkylating agents.

Base_Excision_Repair cluster_0 DNA Damage Recognition and Excision cluster_1 AP Site Processing and DNA Synthesis cluster_2 Ligation AlkylatingAgent Alkylating Agent (e.g., this compound) DNADamage Alkylated Base AlkylatingAgent->DNADamage Induces Glycosylase DNA Glycosylase DNADamage->Glycosylase Recognized by APSite AP Site Glycosylase->APSite Excises Base APE1 APE1 APSite->APE1 Cleaved by SSB Single-Strand Break APE1->SSB Creates PolB DNA Polymerase β SSB->PolB Recruits GapFilling Gap Filling PolB->GapFilling Mediates Ligase DNA Ligase III/XRCC1 GapFilling->Ligase Sealed by RepairedDNA Repaired DNA Ligase->RepairedDNA

Caption: Base Excision Repair (BER) pathway for alkylated DNA damage.

Mismatch_Repair cluster_0 Mismatch Recognition cluster_1 Excision and Resynthesis cluster_2 Ligation AlkylatingAgent Alkylating Agent (e.g., this compound) Mismatch O6-Alkylguanine:Thymine Mismatch AlkylatingAgent->Mismatch Causes MutS MutSα (MSH2/MSH6) Mismatch->MutS Recognized by MutL MutLα (MLH1/PMS2) MutS->MutL Recruits EXO1 Exonuclease 1 MutL->EXO1 Activates Excision Excision of Mismatched Strand EXO1->Excision Performs PolD DNA Polymerase δ Excision->PolD Recruits Resynthesis DNA Resynthesis PolD->Resynthesis Mediates Ligase DNA Ligase I Resynthesis->Ligase Sealed by RepairedDNA Repaired DNA Ligase->RepairedDNA

Caption: Mismatch Repair (MMR) pathway involved in alkylating agent resistance.

Enhanced activity of these DNA repair pathways is a common mechanism of resistance to alkylating agents. Overexpression of key enzymes in the BER and MMR pathways can lead to more efficient repair of drug-induced DNA damage, thereby reducing the cytotoxic effect of the drug and leading to cross-resistance among different alkylating agents.

NCI-60 Cell Line Screen Data for this compound

Analysis of the NCI-60 cell line screen data for this compound (NSC 281612) can provide further insights into its cross-resistance profile. By comparing the pattern of activity of this compound across the 60 human cancer cell lines with the patterns of other standard anticancer agents, it is possible to identify compounds with similar mechanisms of action and potential for cross-resistance. Researchers can access this data through the Developmental Therapeutics Program (DTP) of the National Cancer Institute. A COMPARE analysis using the NCI-60 data for this compound reveals correlations with other alkylating agents, suggesting shared mechanisms of action and potential for overlapping resistance mechanisms.

Conclusion

The available data indicate that this compound is susceptible to cross-resistance in cell lines with acquired resistance to the classical alkylating agent chlorambucil. The primary mechanisms underlying this resistance are likely associated with the upregulation of DNA repair pathways, such as Base Excision Repair and Mismatch Repair. These findings have important implications for the clinical development of this compound, suggesting that its efficacy may be limited in patients who have developed resistance to other alkylating agents. Conversely, the unique activity profile of this compound in certain cancer types, such as renal cell carcinoma, suggests that it may overcome some mechanisms of resistance to traditional chemotherapies. Further research into the specific molecular drivers of this compound resistance and the exploration of combination therapies aimed at inhibiting DNA repair pathways are warranted to fully realize the therapeutic potential of this agent.

References

Head-to-Head Comparison: DMS-612 vs. Melphalan in Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Alkylating Agents for Researchers and Drug Development Professionals

In the landscape of oncology drug development, alkylating agents remain a cornerstone of many therapeutic regimens. This guide provides a comprehensive head-to-head comparison of DMS-612, a novel investigational agent, and melphalan, a long-established chemotherapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.

Chemical and Physical Properties

Both this compound and melphalan are classified as bifunctional alkylating agents, possessing two reactive groups that enable them to form covalent bonds with cellular macromolecules. Their chemical structures, however, are distinct, which may account for their differing biological activities.

FeatureThis compoundMelphalan
Chemical Name 4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)benzaldehyde4-[bis(2-chloroethyl)amino]-L-phenylalanine
Molecular Formula C13H19NO7S2C13H18Cl2N2O2
Molecular Weight 365.42 g/mol 305.20 g/mol
Drug Class Dimethane sulfonate analogNitrogen mustard derivative

Mechanism of Action: A Tale of Two Alkylators

Both this compound and melphalan exert their cytotoxic effects primarily through the alkylation of DNA, a process that ultimately leads to cell death. However, nuances in their interaction with cellular machinery and subsequent signaling cascades are areas of ongoing investigation.

As bifunctional alkylating agents, both molecules can form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1] This shared mechanism is a fundamental aspect of their anticancer activity.

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response and Fate DMS612 This compound DMS612_active Active Metabolite (BA) DMS612->DMS612_active Metabolism Melphalan Melphalan Melphalan_active Aziridinium Ion Melphalan->Melphalan_active Intracellular Conversion DNA_Alkylation DNA Alkylation DMS612_active->DNA_Alkylation Melphalan_active->DNA_Alkylation ICL Interstrand Cross-links (ICLs) DNA_Alkylation->ICL Monoadducts Monoadducts DNA_Alkylation->Monoadducts DDR DNA Damage Response (DDR) Activated ICL->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair Resistance Drug Resistance Repair->Resistance

Shared mechanism of action for this compound and melphalan.

This compound: Preclinical evidence suggests that this compound functions as a bifunctional alkylator.[2] In vitro studies have shown that treatment with this compound leads to an increase in p53 expression, indicating the induction of DNA damage.[3] This damage subsequently causes cell cycle arrest at the G2-M and S-phases.[3] A pharmacodynamic marker of this compound activity is the phosphorylation of histone H2AX (γ-H2AX), a key event in the cellular response to DNA double-strand breaks.[1]

Melphalan: As a nitrogen mustard derivative, melphalan's mechanism is well-established. It forms highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine.[1] This leads to the formation of ICLs, which are critical for its cytotoxic effect. The cellular response to melphalan-induced DNA damage involves the activation of various DNA repair pathways.[4] Enhanced DNA repair capabilities are a known mechanism of resistance to melphalan.[4]

Preclinical Efficacy: An Objective Comparison

Direct head-to-head preclinical studies comparing this compound and melphalan are not extensively available in the public domain. The following tables summarize the available data from independent studies. It is crucial to note that direct comparison of values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay methodologies.

In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound NCI-60 PanelRenal Cell CarcinomaPreferential Cytotoxicity Noted[2]
Melphalan RPMI 8226Multiple Myeloma8.9[5]
THP-1Acute Monocytic Leukemia6.26[5]
HL-60Promyelocytic Leukemia3.78[5]
C6Rat Glioma11[6]
CEMT-lymphocytes2.47[6]
D283 MRHuman Glioma16.3[6]

The data for this compound from the NCI-60 screen indicates a pattern of activity against renal cell carcinoma cell lines, but specific IC50 values are not provided in the referenced summary.

In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelCancer TypeDosing and ScheduleOutcomeReference
This compound Human RCC RXF-393Renal Cell CarcinomaNot specifiedTumor regressions at all doses and schedules[2]
ACHN-luc (orthotopic)Renal Cell CarcinomaNot specifiedAntitumor activity observed[2]
786-0 (orthotopic)Renal Cell CarcinomaNot specifiedGreater activity than in ACHN-luc model[2]
Melphalan Human MM.1SMultiple MyelomaEquimolar dose to mel-flufenReduced tumor progression[4]

Clinical Development Snapshot

This compound: A first-in-human Phase I clinical trial of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle has been completed. The maximum tolerated dose (MTD) was determined to be 9 mg/m². Dose-limiting toxicities included neutropenia and thrombocytopenia. Notably, two patients, one with renal cell carcinoma and one with cervical cancer, had a confirmed partial response at the MTD.[3]

Melphalan: Melphalan is a widely approved and utilized chemotherapeutic agent, primarily for the treatment of multiple myeloma.[5] It is often used in high-dose conditioning regimens prior to autologous stem cell transplantation.[5]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are generalized protocols for key experiments based on methodologies cited in the literature.

In Vitro Cytotoxicity Assay (Resazurin-Based)

A 1. Seed cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound or Melphalan B->C D 4. Incubate for 48-72h C->D E 5. Add Resazurin solution D->E F 6. Incubate for 1-4h E->F G 7. Measure fluorescence (Ex/Em ~560/590 nm) F->G H 8. Calculate IC50 values G->H

Workflow for a typical in vitro cytotoxicity assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and melphalan in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Prepare a stock solution of resazurin. Add a specified volume of the resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.[5]

DNA Damage (γ-H2AX) Immunofluorescence Assay
  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or melphalan at desired concentrations for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells in suspension or adherent cultures with this compound or melphalan for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.[5]

Signaling Pathways and Resistance

The development of resistance to alkylating agents is a significant clinical challenge. For melphalan, resistance is often associated with an upregulation of DNA repair pathways, particularly the Fanconi anemia (FA) and homologous recombination (HR) pathways, which are involved in the repair of ICLs.[5] While the specific resistance mechanisms to this compound are yet to be fully elucidated, its structural and functional similarities to other alkylating agents suggest that alterations in DNA repair pathways could also play a crucial role.

cluster_0 DNA Damage and Repair Alkylating_Agent Alkylating Agent (this compound / Melphalan) DNA_Damage DNA Interstrand Cross-links Alkylating_Agent->DNA_Damage DDR_Activation DNA Damage Response (e.g., ATM/ATR activation) DNA_Damage->DDR_Activation FA_HR_pathway Fanconi Anemia (FA) and Homologous Recombination (HR) Pathways DDR_Activation->FA_HR_pathway Apoptosis Apoptosis DDR_Activation->Apoptosis If damage is irreparable FA_HR_pathway->DNA_Damage Repair Cell_Survival Cell Survival and Drug Resistance FA_HR_pathway->Cell_Survival Successful Repair Leads to

Role of DNA repair in response to alkylating agents.

Conclusion and Future Directions

This compound and melphalan are both potent bifunctional alkylating agents that induce cytotoxicity through DNA damage. Melphalan has a long-standing clinical history, particularly in the treatment of multiple myeloma. This compound is a promising investigational agent with a distinct chemical structure and a noteworthy preclinical activity profile against renal cell carcinoma, a cancer type historically resistant to conventional chemotherapy.

The available data, while not from direct comparative studies, suggest that this compound's unique activity spectrum warrants further investigation. Future head-to-head preclinical studies are essential to directly compare the efficacy and toxicity of this compound and melphalan, particularly in renal cell carcinoma models. Such studies will be critical in defining the potential clinical utility of this compound and its positioning relative to established alkylating agents. Further research into the specific molecular determinants of sensitivity and resistance to this compound will also be crucial for identifying patient populations most likely to benefit from this novel therapeutic.

References

DMS-612: A Targeted Approach to Cancer Therapy with Differential Effects on Normal and Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the investigational anti-cancer agent DMS-612 reveals a promising differential in its cytotoxic effects, showing preferential activity against cancer cells while exhibiting manageable effects on normal cells. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's performance, supported by available experimental data.

This compound (also known as NSC 281612) is a bifunctional alkylating agent that has demonstrated notable efficacy against certain cancer types, particularly renal cell carcinoma (RCC), in preclinical and early clinical studies.[1] Its mechanism of action, which involves the induction of DNA damage, and its unique activation pathway contribute to its differential impact on malignant versus healthy tissues.

Key Findings:

  • Preferential Cytotoxicity: Preclinical screenings using the National Cancer Institute's (NCI) 60-cell line panel identified this compound as having enhanced cytotoxicity against renal cell carcinoma lines.[1]

  • Mechanism of Action: this compound functions as a prodrug, converted to its active, more reactive carboxylic acid analog by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). This suggests that cancer cells with higher levels of ALDH1A1 expression are more susceptible to the drug's effects.

  • DNA Damage Response: The primary mode of action for this compound is the induction of DNA damage through alkylation, leading to interstrand cross-links.[2][3] This damage triggers cell cycle arrest and apoptosis in cancer cells.

  • Effects on Normal Cells: A phase I clinical trial of this compound revealed that the drug does impact normal, rapidly dividing cells, with myelosuppression (neutropenia and thrombocytopenia) being the principal dose-limiting toxicity.[1] Furthermore, dose-dependent DNA damage was observed in patients' peripheral blood lymphocytes and hair follicles, confirming its activity in normal tissues.[1]

Quantitative Analysis of Cytotoxicity

A detailed table of GI50 values for this compound across the NCI-60 cell line panel would provide a quantitative basis for its cancer-specific activity. Unfortunately, a publicly accessible, comprehensive table of these values for this compound (NSC 281612) could not be located in the available search results.

Signaling Pathways and Mechanism of Action

This compound's differential effect is rooted in its mechanism of action and the subsequent cellular response to the DNA damage it induces.

Activation by ALDH1A1

This compound is a prodrug that requires enzymatic activation. This is a key feature that can contribute to its differential effects.

DMS612 This compound (Prodrug) Active_Metabolite Carboxylic Acid Analog (Active) DMS612->Active_Metabolite Metabolism ALDH1A1 ALDH1A1 ALDH1A1->DMS612 Enzymatic Conversion

Caption: Activation of this compound by ALDH1A1.

Many cancer stem cells exhibit high levels of ALDH1A1 activity, which may contribute to the selective targeting of these cells by this compound. Normal hematopoietic stem cells also express ALDH, which could explain the observed myelosuppression in the clinical trial.

DNA Damage and Repair Pathways

As a bifunctional alkylating agent, this compound creates DNA interstrand cross-links, a highly cytotoxic form of DNA damage.[2][3] This triggers a complex DNA Damage Response (DDR) in both normal and cancer cells.

cluster_0 This compound Action cluster_1 Cellular Response DMS612 This compound (Active) DNA Cellular DNA DMS612->DNA ICL Interstrand Cross-links DNA->ICL DDR DNA Damage Response (DDR) (ATM, ATR, etc.) ICL->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (FA, HR, NER) DDR->Repair CellSurvival Cell Survival Repair->CellSurvival

Caption: this compound induced DNA damage and cellular response.

The differential outcome between normal and cancer cells often lies in the integrity and efficiency of their respective DDR pathways. Cancer cells frequently have defects in their DDR, making them more vulnerable to DNA damaging agents. While normal cells can often repair the damage and survive, cancer cells are more likely to undergo apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a standardized method used by the National Cancer Institute to test the anti-cancer activity of compounds against 60 different human cancer cell lines.

Start Compound Submission (this compound) Plating Cell Plating (60 cell lines in 96-well plates) Start->Plating Incubation1 24h Incubation Plating->Incubation1 Treatment Drug Addition (5 concentrations) Incubation1->Treatment Incubation2 48h Incubation Treatment->Incubation2 Fixation Cell Fixation Incubation2->Fixation Staining Sulforhodamine B (SRB) Staining Fixation->Staining Measurement Absorbance Measurement Staining->Measurement Analysis GI50 Calculation Measurement->Analysis

Caption: NCI-60 screening workflow.

Protocol:

  • Cell Plating: The 60 human cancer cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and inoculated into 96-well microtiter plates.

  • Incubation: Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: this compound is added at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation and Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein stain.

  • Measurement: The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, which is the concentration of the drug that causes a 50% reduction in the net protein increase.[4]

γ-H2AX Immunofluorescence for DNA Damage

The phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence is used to visualize and quantify these breaks.

Protocol:

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound for the desired time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.

  • Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

  • Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified.

Conclusion

This compound demonstrates a promising therapeutic window, with preferential cytotoxicity towards cancer cells, particularly those with high ALDH1A1 expression. Its mechanism of inducing complex DNA damage exploits the often-compromised DNA repair pathways in malignant cells. While effects on normal tissues, especially the hematopoietic system, are a concern, the differential response provides a strong rationale for its continued investigation in targeted cancer therapy. Further preclinical studies providing direct quantitative comparisons of this compound's effects on a wider range of normal and cancer cell types are warranted to fully elucidate its therapeutic potential.

References

Comparative Genotoxicity of DMS-612: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the genotoxic potential of the novel bifunctional alkylating agent DMS-612 in comparison to established chemotherapeutics.

Executive Summary

This compound is a novel dimethane sulfonate analog with bifunctional alkylating activity, showing promise in preclinical and early clinical studies, particularly against renal cell carcinoma. Its mechanism of action, like other alkylating agents, involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. While the DNA-damaging properties of this compound are established, a comprehensive, publicly available dataset from standardized genotoxicity assays is not currently available. This guide provides a comparative overview of the known genotoxic profile of this compound alongside the well-characterized genotoxicity of three established alkylating agents: chlorambucil, busulfan, and melphalan.

This document is intended for researchers, scientists, and drug development professionals. It outlines the standard experimental protocols for key genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the in vivo comet assay—to facilitate future comparative studies. While quantitative comparisons are not possible at this time due to the lack of specific data for this compound, this guide offers a foundational understanding of its genotoxic potential in the context of related compounds and provides the necessary methodological framework for conducting such a comparative study.

Introduction to this compound and Comparative Agents

This compound is structurally similar to classic alkylating agents like chlorambucil, busulfan, and melphalan.[1] These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death.[2][3][4][5][6][7] Preclinical studies have shown that this compound treatment leads to an increase in p53 expression and cell cycle arrest at the G2-M and S-phases, both of which are indicative of a cellular response to DNA damage.[1] Furthermore, the induction of γ-H2AX, a biomarker for DNA double-strand breaks, has been observed in patients treated with this compound, confirming its DNA-damaging activity in a clinical setting.

Comparative Alkylating Agents:

  • Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia and lymphomas.[7] It is a known human carcinogen and has demonstrated mutagenic and clastogenic effects in various in vitro and in vivo assays.[3][6][8]

  • Busulfan: A dimethane sulfonate ester primarily used in the treatment of chronic myeloid leukemia.[9] It is a potent myelosuppressive and genotoxic agent, inducing chromosomal aberrations, micronuclei, and mutations.[4][9][10][11]

  • Melphalan: A phenylalanine derivative of nitrogen mustard used to treat multiple myeloma and ovarian cancer.[2][5] It is a powerful alkylating agent that causes DNA cross-linking and is a known human carcinogen with demonstrated genotoxicity in multiple test systems.[2][5][12]

Comparative Genotoxicity Profile (Qualitative)

Due to the absence of publicly available quantitative data from standardized genotoxicity assays for this compound, a direct numerical comparison with other agents is not feasible. The following table provides a qualitative summary based on available information.

Compound Mechanism of Action Known Genotoxic Effects Standard Assay Data Availability
This compound Bifunctional alkylating agentInduces DNA damage (indicated by p53 and γ-H2AX), causes cell cycle arrest.[1]No quantitative data from Ames, micronucleus, or comet assays found in the public domain.
Chlorambucil Bifunctional alkylating agentMutagenic in bacteria (with metabolic activation), clastogenic (induces chromosomal aberrations and micronuclei) in mammalian cells in vitro and in vivo.[3][8]Positive in Ames, micronucleus, and other genotoxicity assays.[6][13]
Busulfan Bifunctional alkylating agentInduces chromosomal aberrations, micronuclei, and mutations in vivo.[4][10][11] Genotoxic effects have been demonstrated in various in vitro and in vivo systems.[9]Positive in micronucleus and comet assays.[4][10][11]
Melphalan Bifunctional alkylating agentInduces dominant lethal mutations, chromosomal aberrations, and micronuclei in rodents.[2] Mutagenic and clastogenic in a variety of in vitro and in vivo tests.[5][12]Positive in Ames, micronucleus, and comet assays.[2][12][14][15][16]

Experimental Protocols for Genotoxicity Assessment

To facilitate a direct comparative study of the genotoxicity of this compound, the following are detailed methodologies for three key, internationally recognized genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][17][18][19][20][21]

Experimental Workflow:

ames_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestStrains Bacterial Strains (e.g., S. typhimurium TA98, TA100) PlateIncorp Plate Incorporation Method TestStrains->PlateIncorp PreIncub Pre-incubation Method TestStrains->PreIncub TestCompound This compound or Comparator TestCompound->PlateIncorp TestCompound->PreIncub S9 S9 Metabolic Activation Mix S9->PlateIncorp S9->PreIncub Incubation Incubate plates (37°C for 48-72h) PlateIncorp->Incubation PreIncub->Incubation ColonyCount Count Revertant Colonies Incubation->ColonyCount DataAnalysis Data Analysis and Interpretation ColonyCount->DataAnalysis

Ames Test Experimental Workflow

Methodology:

  • Strain Selection: Utilize a panel of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA, to detect different types of point mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible, significant increase at one or more concentrations compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[3][13][18][22][23][24][25][26][27] Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Workflow:

micronucleus_workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting and Staining cluster_analysis Analysis CellCulture Mammalian Cells (e.g., TK6, CHO) Exposure Expose cells to test compound CellCulture->Exposure TestCompound This compound or Comparator TestCompound->Exposure S9 S9 Metabolic Activation Mix S9->Exposure CytoB Add Cytochalasin B (optional, to block cytokinesis) Exposure->CytoB Harvest Harvest Cells CytoB->Harvest Staining Stain with DNA dye (e.g., Giemsa, DAPI) Harvest->Staining Scoring Score Micronuclei in binucleated cells Staining->Scoring DataAnalysis Data Analysis and Interpretation Scoring->DataAnalysis comet_workflow cluster_in_vivo In Vivo Treatment cluster_cell_prep Cell Preparation cluster_assay Comet Assay cluster_analysis Analysis AnimalDosing Administer test compound to rodents TissueHarvest Harvest Tissues (e.g., liver, bone marrow) AnimalDosing->TissueHarvest CellSuspension Prepare single cell suspension TissueHarvest->CellSuspension Embedding Embed cells in agarose on a slide CellSuspension->Embedding Lysis Lyse cells to remove membranes Embedding->Lysis Unwinding Alkaline unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain DNA Electrophoresis->Staining ImageAnalysis Image analysis to measure DNA migration Staining->ImageAnalysis DataAnalysis Calculate % Tail DNA and other parameters ImageAnalysis->DataAnalysis dna_damage_pathway cluster_damage DNA Damage Induction cluster_recognition Damage Recognition cluster_signaling Signal Transduction cluster_response Cellular Response AlkylatingAgent This compound / Alkylating Agent DNA_Damage DNA Adducts & Interstrand Cross-links AlkylatingAgent->DNA_Damage Sensors Sensor Proteins (e.g., RPA, FANCM) DNA_Damage->Sensors ATM_ATR ATM / ATR Kinases Sensors->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNA_Repair DNA Repair Pathways (NER, HR, FA) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->DNA_Repair DNA_Repair->Apoptosis If repair fails

References

Safety Operating Guide

Proper Disposal of DMS-612: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling DMS-612, a novel bifunctional alkylating agent, must adhere to strict safety and disposal protocols due to its hazardous nature. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, identified by its chemical name 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde and NSC number 281612, is classified as a hazardous compound. As a bifunctional alkylating agent, it has the potential to be carcinogenic and mutagenic. Therefore, all waste containing this compound, including pure compound, contaminated solutions, and personal protective equipment (PPE), must be treated as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety goggles and a face shield.
Lab Coat Chemically resistant and fully buttoned.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health & Safety (EHS) department.

Work with this compound and its waste should always be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.

Step-by-Step Disposal Procedures

The following procedures outline the correct method for disposing of this compound waste. These steps are critical for maintaining a safe laboratory environment.

  • Segregation of Waste:

    • All waste contaminated with this compound must be segregated from non-hazardous waste streams.

    • Create a designated hazardous waste container for all this compound waste. This includes:

      • Unused or expired this compound.

      • Aqueous and organic solutions containing this compound.

      • Contaminated lab supplies (e.g., pipette tips, vials, and plasticware).

      • Contaminated PPE (gloves, disposable lab coats).

  • Waste Container Requirements:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.

    • The container must be clearly labeled as "Hazardous Waste - this compound (Alkylating Agent)".

    • The label should also include the full chemical name, concentration (if in solution), and the date the waste was first added to the container.

  • Collection of Liquid Waste:

    • Carefully transfer liquid waste containing this compound into the designated hazardous waste container using a funnel.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Keep the container closed at all times, except when adding waste.

  • Collection of Solid Waste:

    • Place all this compound contaminated solid waste, including PPE, into a separate, clearly labeled hazardous waste bag or container.

    • Ensure that sharp objects, such as needles, are placed in a designated sharps container before being added to the solid waste stream.

  • Decontamination of Glassware:

    • Reusable glassware that has come into contact with this compound should be decontaminated.

    • A common method is to rinse the glassware with a solvent known to dissolve this compound (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

    • Following the initial rinse, wash the glassware thoroughly with soap and water.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.

    • Collect the absorbent material and any contaminated debris and place it in the designated this compound solid hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

  • Final Disposal:

    • Once the hazardous waste container is full, securely close the lid and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Experimental Protocols

While specific experimental protocols involving this compound will vary, the principles of safe handling and waste disposal remain constant. Any protocol should incorporate the safety and disposal steps outlined above at every stage where this compound is used or its waste is generated.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and pathways for both liquid and solid waste.

DMS612_Disposal_Workflow cluster_0 Waste Generation cluster_1 Liquid Waste Pathway cluster_2 Solid Waste Pathway cluster_3 Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in designated liquid hazardous waste container is_liquid->collect_liquid Yes collect_solid Collect in designated solid hazardous waste container is_liquid->collect_solid No label_liquid Label container: 'Hazardous Waste - this compound (Alkylating Agent)' collect_liquid->label_liquid store_liquid Store securely in a secondary containment until pickup label_liquid->store_liquid ehs_pickup Arrange for pickup by EHS or licensed contractor store_liquid->ehs_pickup label_solid Label container: 'Hazardous Waste - this compound (Alkylating Agent)' collect_solid->label_solid store_solid Store securely until pickup label_solid->store_solid store_solid->ehs_pickup

Caption: this compound Waste Disposal Workflow.

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small & Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the area large_spill->evacuate contain Contain spill with absorbent material ppe->contain collect Collect contaminated material into hazardous waste container contain->collect decontaminate Decontaminate the area collect->decontaminate notify_ehs Notify EHS Immediately decontaminate->notify_ehs evacuate->notify_ehs

Caption: this compound Spill Response Workflow.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both their personnel and the environment. For further guidance, always consult your institution's specific hazardous waste management plan and your Environmental Health & Safety department.

Essential Safety and Logistical Information for Handling DMS-612

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling DMS-612

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This compound (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bi-functional alkylating agent.[1] As an alkylating agent, it is designed to be cytotoxic by causing DNA damage.[1] Due to its mechanism of action, this compound should be handled with extreme caution as a potentially carcinogenic, mutagenic, and teratogenic compound. All personnel must be trained in handling potent cytotoxic agents before working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required PPE Specifications and Standards
Compound Reconstitution and Aliquoting - Gloves: Double gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.- Eye/Face Protection: Safety goggles and a full-face shield.- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form.- Gloves should be ASTM D6978 (chemotherapy drug handling) compliant.- Gowns should be made of low-lint, non-absorbent material.- Eye protection should meet ANSI Z87.1 standards.- All work with the powdered form should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
In Vitro/In Vivo Dosing - Gloves: Double gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye Protection: Safety goggles.- Change gloves immediately if contaminated.- Ensure all connections in the administration apparatus are secure to prevent leaks.
Handling of Contaminated Waste - Gloves: Double gloving with heavy-duty, chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles and a full-face shield.- Use puncture-resistant containers for sharps.- All waste must be clearly labeled as "Cytotoxic Waste."
Spill Cleanup - Gloves: Double gloving with heavy-duty, chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles and a full-face shield.- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for chemical vapors.- Use a dedicated cytotoxic spill kit.- Cordon off the spill area immediately.

Operational Plan for Handling this compound

A systematic approach is necessary to ensure the safe handling of this compound from receipt to disposal. The following workflow outlines the critical steps.

DMS612_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receive and Log Compound B Review Safety Data Sheet (SDS) and Conduct Risk Assessment A->B C Prepare Designated Handling Area (BSC or Fume Hood) B->C D Assemble and Inspect Required PPE C->D E Don Appropriate PPE F Reconstitute/Prepare this compound Inside BSC/Fume Hood E->F G Perform Experimental Procedures F->G H Decontaminate Work Surfaces G->H I Segregate and Label all Contaminated Waste J Place in Designated, Leak-Proof Cytotoxic Waste Containers I->J K Doff PPE in Correct Order and Dispose as Contaminated Waste J->K L Arrange for Professional Hazardous Waste Disposal K->L end End L->end start Start start->A

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be considered cytotoxic waste.[2]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.[2][3]

  • Sharps: All needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a sealed, compatible waste container. Do not dispose of this compound down the drain.[3]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a proven method for alkylating agents, such as a solution of sodium hypochlorite followed by a rinse with sodium thiosulfate and then water. The effectiveness of the decontamination procedure should be validated.

  • Waste Pickup: All cytotoxic waste must be disposed of through a licensed hazardous waste management company. Follow your institution's specific procedures for waste pickup and documentation.[4]

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent cytotoxic agent this compound and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMS-612
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DMS-612

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.